molecular formula C15H14 B1343134 3-(2-Biphenyl)-1-propene CAS No. 41658-35-9

3-(2-Biphenyl)-1-propene

Cat. No.: B1343134
CAS No.: 41658-35-9
M. Wt: 194.27 g/mol
InChI Key: ONOILJLHEUSQLU-UHFFFAOYSA-N
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Description

3-(2-Biphenyl)-1-propene is a useful research compound. Its molecular formula is C15H14 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-2-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14/c1-2-8-13-11-6-7-12-15(13)14-9-4-3-5-10-14/h2-7,9-12H,1,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOILJLHEUSQLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593448
Record name 2-(Prop-2-en-1-yl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41658-35-9
Record name 2-(Prop-2-en-1-yl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Biphenyl)-1-propene: Synthesis, Properties, and Applications for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Biphenyl Scaffold

In the landscape of modern medicinal chemistry and materials science, the biphenyl moiety stands as a privileged scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Its inherent rigidity, chemical stability, and tunable electronic properties make it an attractive building block for the design of novel functional molecules. The introduction of an allyl group at the 2-position of the biphenyl system, affording 3-(2-biphenyl)-1-propene (also known as 2-allylbiphenyl), imparts a unique combination of reactivity and structural features. This guide provides a comprehensive technical overview of the synthesis, properties, and potential applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

The strategic placement of the allyl group in this compound offers a versatile handle for a variety of chemical transformations. The double bond is amenable to a wide range of synthetic manipulations, including addition reactions, oxidations, and metal-catalyzed processes. Furthermore, the proximity of the allyl group to the second phenyl ring opens up possibilities for intramolecular cyclization reactions, providing access to complex polycyclic aromatic hydrocarbons. This unique reactivity profile, coupled with the established biological significance of the biphenyl scaffold, positions this compound as a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.

This guide will delve into the primary synthetic routes for accessing this compound, offering detailed experimental insights and a critical analysis of the underlying chemical principles. We will then present a comprehensive overview of its physicochemical and spectroscopic properties, providing the necessary data for its unambiguous identification and characterization. Finally, we will explore the burgeoning applications of the 2-allylbiphenyl scaffold in drug discovery, highlighting its potential to address a range of therapeutic targets.

PART 1: Synthesis of this compound: A Comparative Analysis of Key Methodologies

The synthesis of this compound can be approached through several established carbon-carbon bond-forming reactions. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to various functional groups. Here, we discuss three prominent and reliable synthetic strategies: the Suzuki-Miyaura cross-coupling, the Grignard reaction, and the Wittig olefination.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A Powerful and Versatile Approach

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of biaryl compounds.[2] This palladium-catalyzed reaction between an organoboron species and an organic halide offers high functional group tolerance and generally proceeds with high yields.[3] For the synthesis of this compound, two convergent pathways are viable: the coupling of 2-bromobiphenyl with an allylboronic acid derivative or the reaction of phenylboronic acid with 2-allyl-1-bromobenzene. The former is often preferred due to the commercial availability and stability of the starting materials.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. Often, a stable palladium(II) precatalyst like palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is used, which is reduced in situ to Pd(0). The choice of ligand is crucial; bulky and electron-rich phosphine ligands, such as triphenylphosphine (PPh₃) or tricyclohexylphosphine (PCy₃), facilitate the oxidative addition of the aryl halide to the palladium center, a key step in the catalytic cycle.[2]

  • Base: A base is required to facilitate the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄) are commonly employed. The choice of base can influence the reaction rate and yield.[2]

  • Solvent System: The reaction is typically carried out in a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or dimethylformamide) and water. The aqueous phase is necessary to dissolve the inorganic base.[4][5]

  • Temperature: The reaction temperature is often elevated (typically between 80-110 °C) to ensure a reasonable reaction rate.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromobiphenyl with Allylboronic acid pinacol ester

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromobiphenyl (1.0 equiv.), allylboronic acid pinacol ester (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 equiv.).

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Bromobiphenyl 2-Bromobiphenyl Reaction Suzuki-Miyaura Cross-Coupling 2-Bromobiphenyl->Reaction Allylboronic acid pinacol ester Allylboronic acid pinacol ester Allylboronic acid pinacol ester->Reaction Pd(PPh3)4 Pd(PPh3)4 (catalyst) Pd(PPh3)4->Reaction K2CO3 K2CO3 (base) K2CO3->Reaction Dioxane/H2O Dioxane/H2O (solvent) Dioxane/H2O->Reaction Heat Heat (90 °C) Heat->Reaction Product This compound Reaction->Product

Caption: Suzuki-Miyaura synthesis of this compound.

Grignard Reaction: A Classic Carbon-Carbon Bond Formation

The Grignard reaction provides a powerful and straightforward method for the formation of carbon-carbon bonds.[6] For the synthesis of this compound, two main strategies can be employed: the reaction of 2-phenylphenylmagnesium bromide with an allyl halide (e.g., allyl bromide), or the reaction of phenylmagnesium bromide with 2-allyl-1-halobenzene. The former approach is generally more practical due to the relative ease of preparation of the biphenyl Grignard reagent.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive and are strong bases; therefore, the reaction must be carried out under strictly anhydrous conditions to prevent quenching of the reagent by water or other protic sources.[6] All glassware should be oven-dried, and anhydrous solvents (typically diethyl ether or tetrahydrofuran) must be used.[7]

  • Initiation: The formation of the Grignard reagent from magnesium metal and an organic halide can sometimes have an induction period. The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane can help to activate the magnesium surface and initiate the reaction.[6]

  • Temperature Control: The formation of the Grignard reagent is exothermic. The reaction is typically initiated at room temperature and may require cooling to maintain a controlled reaction rate. The subsequent reaction with the electrophile is also often performed at a reduced temperature (e.g., 0 °C) to minimize side reactions.[8]

Experimental Protocol: Grignard Reaction of 2-Bromobiphenyl and Allyl Bromide

  • In an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 equiv.).

  • Add a small volume of anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, prepare a solution of 2-bromobiphenyl (1.0 equiv.) in anhydrous diethyl ether.

  • Add a small portion of the 2-bromobiphenyl solution to the magnesium suspension. If the reaction does not start, gently warm the flask or add a crystal of iodine.

  • Once the reaction has initiated (as evidenced by bubbling and a cloudy appearance), add the remaining 2-bromobiphenyl solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Add a solution of allyl bromide (1.0 equiv.) in anhydrous diethyl ether dropwise to the cooled Grignard reagent.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow, careful addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield this compound.

Wittig Olefination: A Reliable Method for Alkene Synthesis

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[9] To synthesize this compound via this route, 2-biphenylcarboxaldehyde would be reacted with a methylene phosphorane, typically generated in situ from methyltriphenylphosphonium bromide and a strong base.

Causality Behind Experimental Choices:

  • Ylide Formation: The Wittig reagent, a phosphorus ylide, is a key intermediate. It is typically prepared by treating a phosphonium salt with a strong base. For non-stabilized ylides like methylenetriphenylphosphorane, strong bases such as n-butyllithium (n-BuLi) or sodium hydride (NaH) are required.[10]

  • Solvent: The reaction is usually carried out in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether to prevent the decomposition of the ylide.[9]

  • Reaction Conditions: The formation of the ylide is often performed at low temperatures (e.g., 0 °C or -78 °C) to control its reactivity. The subsequent reaction with the aldehyde is then carried out, often allowing the reaction to warm to room temperature.[11]

Experimental Protocol: Wittig Reaction of 2-Biphenylcarboxaldehyde

  • Suspend methyltriphenylphosphonium bromide (1.1 equiv.) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the suspension to 0 °C and add a solution of n-butyllithium in hexanes (1.05 equiv.) dropwise. A characteristic orange-red color of the ylide should develop.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 2-biphenylcarboxaldehyde (1.0 equiv.) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product will contain triphenylphosphine oxide as a byproduct. Purify by column chromatography on silica gel to isolate this compound.

PART 2: Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its handling, purification, and structural confirmation.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 41658-35-9[2]
Molecular Formula C₁₅H₁₄[2]
Molecular Weight 194.27 g/mol [2]
Appearance Colorless to pale yellow liquid[2]
Boiling Point Not explicitly reported, but estimated to be >250 °C at atmospheric pressure based on related structures.[12][13]
Density Not explicitly reported, but estimated to be around 1.0 g/mL.[12]
Refractive Index ~1.555[14]
Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural elucidation of this compound. The expected spectral data are detailed below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

Chemical Shift (δ, ppm)MultiplicityAssignment
~ 7.20 - 7.60m9H, Aromatic protons (biphenyl)
~ 5.80 - 6.00m1H, -CH=CH₂
~ 5.00 - 5.20m2H, -CH=CH
~ 3.40 - 3.60d2H, Ar-CH ₂-CH=CH₂

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 141.5Quaternary C (biphenyl)
~ 140.0Quaternary C (biphenyl)
~ 137.0-C H=CH₂
~ 130.0 - 127.0Aromatic CH (biphenyl)
~ 116.0-CH=C H₂
~ 39.0Ar-C H₂-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups present.

Wavenumber (cm⁻¹)Assignment
~ 3070=C-H stretch (alkene)
~ 3030=C-H stretch (aromatic)
~ 1640C=C stretch (alkene)
~ 1600, 1480, 1440C=C stretch (aromatic)
~ 990, 910=C-H bend (alkene, out-of-plane)

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern.

m/zAssignment
194[M]⁺ (Molecular ion)
153[M - C₃H₅]⁺ (Loss of allyl group)
152[M - C₃H₆]⁺

PART 3: Applications in Drug Development and Medicinal Chemistry

The biphenyl scaffold is a well-established pharmacophore found in a multitude of approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities including anti-inflammatory, antihypertensive, and anticancer effects.[15] The introduction of an allyl group in this compound provides a unique opportunity to explore new chemical space and develop novel therapeutic agents.

While specific drug development programs centered on this compound are not extensively documented in publicly available literature, the 2-allylbiphenyl scaffold serves as a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. The reactivity of the allyl group allows for its elaboration into a variety of other functional groups, enabling the systematic exploration of structure-activity relationships (SAR).

Potential Therapeutic Applications of the 2-Allylbiphenyl Scaffold:

  • Anti-inflammatory Agents: Biphenyl derivatives are known to exhibit anti-inflammatory properties. For instance, flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID), contains a biphenyl core.[16] The 2-allylbiphenyl scaffold could be utilized to synthesize novel analogues with improved potency or a more favorable side-effect profile.

  • Anticancer Agents: The biphenyl moiety is present in several anticancer agents. The rigidity of the biphenyl unit allows it to effectively interact with biological targets such as enzymes and receptors. The 2-allylbiphenyl scaffold can be a precursor to novel compounds that modulate cancer-related signaling pathways.

  • Antimicrobial Agents: Biphenyl derivatives have also been investigated for their antimicrobial activities. The lipophilic nature of the biphenyl core can facilitate membrane disruption in microorganisms. The 2-allylbiphenyl scaffold could be functionalized to generate new antimicrobial candidates.

The following diagram illustrates a conceptual workflow for the utilization of this compound in a drug discovery program.

Drug_Discovery_Workflow Start This compound (Starting Material) Functionalization Allyl Group Functionalization Start->Functionalization Library Library of 2-Allylbiphenyl Derivatives Functionalization->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: Drug discovery workflow utilizing this compound.

Conclusion and Future Outlook

This compound is a versatile and synthetically accessible building block with significant potential in both medicinal chemistry and materials science. The reliable and scalable synthetic routes, including the Suzuki-Miyaura coupling, Grignard reaction, and Wittig olefination, provide a solid foundation for its production and derivatization. Its well-defined physicochemical and spectroscopic properties allow for its straightforward characterization and quality control.

For drug development professionals, the 2-allylbiphenyl scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents. The combination of the biologically relevant biphenyl moiety and the synthetically versatile allyl group offers a rich platform for the exploration of new chemical space and the development of compounds with tailored pharmacological profiles. Future research in this area will likely focus on the synthesis of diverse libraries of 2-allylbiphenyl derivatives and their systematic evaluation in a range of biological assays to unlock their full therapeutic potential. The insights provided in this guide are intended to facilitate these efforts and accelerate the discovery of new and innovative medicines.

References

Sources

A Technical Guide to the Spectroscopic Characterization of 4-(Trifluoromethyl)nicotinic Acid (CAS 158063-66-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(Trifluoromethyl)nicotinic acid, also known as 4-(trifluoromethyl)-3-pyridinecarboxylic acid, is a fluorinated derivative of nicotinic acid.[1] Its molecular structure consists of a pyridine ring substituted with a carboxylic acid group at the 3-position and a highly electronegative trifluoromethyl group at the 4-position. This substitution pattern significantly influences the electronic properties and reactivity of the molecule, making it a valuable building block in medicinal chemistry and materials science.[2] The compound is also recognized as a metabolite of the insecticide flonicamid.[3]

Given its importance, a thorough understanding of its spectroscopic properties is crucial for researchers engaged in its synthesis, application, or analysis. This guide provides a detailed theoretical framework for interpreting the ¹H NMR, ¹³C NMR, IR, and MS spectra of 4-(Trifluoromethyl)nicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of 4-(Trifluoromethyl)nicotinic acid.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-(Trifluoromethyl)nicotinic acid is expected to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of both the carboxylic acid and the trifluoromethyl groups.

Predicted ¹H NMR Data (in DMSO-d₆):

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~9.1Singlet-H-2
~8.9Doublet~5H-6
~7.9Doublet~5H-5
>13Broad Singlet-COOH

Interpretation:

  • H-2 (δ ~9.1 ppm): This proton is situated between the nitrogen atom and the carboxylic acid group, both of which are strongly electron-withdrawing. This deshielding effect is expected to shift its resonance significantly downfield, appearing as a singlet due to the absence of adjacent protons.

  • H-6 (δ ~8.9 ppm): This proton is adjacent to the ring nitrogen and will also be deshielded. It is expected to appear as a doublet due to coupling with H-5.

  • H-5 (δ ~7.9 ppm): This proton is coupled to H-6 and will therefore appear as a doublet. It is expected to be the most upfield of the aromatic protons.

  • COOH (δ >13 ppm): The carboxylic acid proton is acidic and its chemical shift can be highly variable depending on the solvent and concentration. It typically appears as a broad singlet and may exchange with deuterium in solvents like D₂O.

Experimental Protocol: ¹H NMR Spectroscopy

Figure 1: Workflow for ¹H NMR Spectroscopy.
Predicted ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of 4-(Trifluoromethyl)nicotinic acid is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

Predicted Chemical Shift (δ, ppm)AssignmentNotes
~165C=OCarboxylic acid carbonyl, typically downfield.
~155C-2Carbon adjacent to nitrogen, deshielded.
~152C-6Carbon adjacent to nitrogen, deshielded.
~140 (quartet)C-4Carbon attached to the CF₃ group, shows C-F coupling.
~125C-5Aromatic CH.
~122 (quartet)CF₃Trifluoromethyl carbon, shows strong C-F coupling.
~120C-3Carbon bearing the carboxylic acid group.

Interpretation:

The chemical shifts are predicted based on the known effects of substituents on the pyridine ring. The electron-withdrawing nature of the nitrogen, carboxylic acid, and trifluoromethyl groups leads to a general downfield shift of the ring carbons compared to benzene. The carbons directly attached to these groups (C-2, C-4, C-6, and the carbonyl carbon) are the most deshielded. The carbons at positions 4 and the trifluoromethyl group itself will appear as quartets due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 4-(Trifluoromethyl)nicotinic acid will be characterized by absorptions corresponding to the carboxylic acid, the trifluoromethyl group, and the aromatic pyridine ring.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (carboxylic acid dimer)
~1700StrongC=O stretch (carboxylic acid)
~1600, ~1470MediumC=C and C=N stretches (aromatic ring)
1350-1100Strong, Multiple BandsC-F stretches (trifluoromethyl group)
~1250MediumC-O stretch (carboxylic acid)
~920Broad, MediumO-H bend (out-of-plane, carboxylic acid dimer)

Interpretation:

The most prominent feature will be the very broad O-H stretch of the hydrogen-bonded carboxylic acid dimer, spanning from 2500 to 3300 cm⁻¹. A strong, sharp absorption around 1700 cm⁻¹ will correspond to the carbonyl (C=O) stretch. The presence of the trifluoromethyl group will be confirmed by a series of strong absorption bands in the 1350-1100 cm⁻¹ region. The aromatic nature of the pyridine ring will be indicated by C=C and C=N stretching vibrations in the 1600-1470 cm⁻¹ range.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

Figure 2: Workflow for ATR-IR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and structure.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): m/z = 191.02

  • Major Fragment Ions (m/z): 174, 146, 126, 98, 69

Interpretation of Fragmentation:

The molecular ion peak is expected at an m/z of 191, corresponding to the molecular weight of 4-(Trifluoromethyl)nicotinic acid (C₇H₄F₃NO₂). Common fragmentation pathways for aromatic carboxylic acids include:

  • Loss of OH (m/z 174): Cleavage of the hydroxyl radical from the carboxylic acid group.

  • Loss of COOH (m/z 146): Decarboxylation leading to a trifluoromethylpyridine radical cation.

  • Loss of CF₃ (m/z 122): Cleavage of the trifluoromethyl group, though less likely as a primary fragmentation.

  • Further fragmentation of the pyridine ring: Leading to smaller charged species.

Predicted Fragmentation Pathway:

fragmentation_pathway M [C₇H₄F₃NO₂]⁺˙ m/z = 191 F1 [C₇H₃F₃NO]⁺ m/z = 174 M->F1 - OH F2 [C₆H₄F₃N]⁺˙ m/z = 146 M->F2 - COOH F4 [CF₃]⁺ m/z = 69 M->F4 - C₆H₄NO₂ F3 [C₆H₃N]⁺˙ m/z = 77 F2->F3 - CF₃

Figure 3: Predicted Mass Spectrometry Fragmentation of 4-(Trifluoromethyl)nicotinic acid.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 4-(Trifluoromethyl)nicotinic acid. The presented data for ¹H NMR, ¹³C NMR, IR, and MS are based on established principles and data from analogous compounds. Researchers and scientists working with this compound can use this guide to anticipate spectral features, aid in the interpretation of experimental data, and confirm the identity and purity of their samples. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory.

References

  • ResearchGate. ¹⁹F NMR spectra of 2‐fluoro‐4‐(trifluoromethyl)‐nicotinic acid (9)... [Link]

  • Supporting Information for a scientific article. [Link]

  • Oakwood Chemical. 4-(Trifluoromethyl)nicotinic acid, min 98%, 1 gram. [Link]

  • Palacký University Olomouc. Table of Characteristic IR Absorptions. [Link]

  • Fisher Scientific. 4-(Trifluoromethyl)nicotinic acid, 98% 250 mg. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3-(2-Biphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Biphenyl Propene Scaffold

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and advanced materials.[1] The introduction of an allyl group, as in 3-(2-biphenyl)-1-propene (also known as 2-allylbiphenyl), provides a versatile synthetic handle for further molecular elaboration, making it a valuable building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of a robust and efficient method for the synthesis of this compound, focusing on the nickel-catalyzed cross-coupling of 2-phenylphenylmagnesium bromide with allyl chloride. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the characterization of the final product.

Strategic Approach: Nickel-Catalyzed Kumada-Type Cross-Coupling

Among the various strategies for C(sp²)-C(sp³) bond formation, the nickel-catalyzed cross-coupling of Grignard reagents with organic halides (a variation of the Kumada coupling) presents a powerful and cost-effective approach.[2][3] While palladium catalysis is more common for many cross-coupling reactions, nickel catalysts offer distinct advantages, particularly for the coupling of less reactive aryl chlorides and for reactions involving alkyl halides.[4] The synthesis of this compound can be efficiently achieved through the reaction of 2-phenylphenylmagnesium bromide with an allyl halide, catalyzed by a suitable nickel complex.[3][5]

Causality in Catalyst Selection: The Role of [NiCl₂(dppp)]

The choice of catalyst is critical for the success of this cross-coupling reaction. While simple nickel salts like NiCl₂ can be effective, the use of a phosphine ligand can significantly enhance catalytic activity and selectivity. For this synthesis, [1,3-bis(diphenylphosphino)propane]nickel(II) chloride, [NiCl₂(dppp)], is an excellent choice. The dppp ligand plays a crucial role in the catalytic cycle by stabilizing the nickel center and facilitating the key steps of oxidative addition and reductive elimination. Mechanistic studies suggest that the Ni(II) precatalyst is reduced in situ by the Grignard reagent to the active Ni(0) species, which then enters the catalytic cycle.[6]

The Reaction Mechanism: A Step-by-Step Elucidation

The nickel-catalyzed cross-coupling reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Activation of the Catalyst: The Ni(II) precatalyst, [NiCl₂(dppp)], is first activated by the Grignard reagent (2-phenylphenylmagnesium bromide) to generate a Ni(0) species. This reduction is a crucial initiation step for the catalytic cycle.

  • Oxidative Addition: The active Ni(0) catalyst reacts with the allyl chloride in an oxidative addition step. This involves the insertion of the nickel atom into the carbon-chlorine bond of the allyl chloride, forming a Ni(II)-allyl intermediate.

  • Transmetalation: The next step is the transmetalation of the aryl group from the Grignard reagent to the nickel center. The 2-phenylphenyl group from the 2-phenylphenylmagnesium bromide displaces the chloride ligand on the nickel, forming a diorganonickel(II) intermediate.

  • Reductive Elimination: The final step of the catalytic cycle is reductive elimination. The two organic ligands (the 2-biphenyl group and the allyl group) on the nickel center couple to form the desired product, this compound. This step regenerates the active Ni(0) catalyst, which can then participate in another catalytic cycle.

Nickel-Catalyzed Cross-Coupling Mechanism cluster_0 Catalytic Cycle Ni0 Ni(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Allyl)Ni(II)(Cl)L₂ Ni0->OxAdd + Allyl Chloride Trans Transmetalation Intermediate (Allyl)Ni(II)(Ar)L₂ OxAdd->Trans + 2-Phenylphenyl-MgBr - MgBrCl Trans->Ni0 Product This compound Trans->Product Reductive Elimination Precat [NiCl₂(dppp)] (Precatalyst) Precat->Ni0 Reduction by Grignard Reagent Grignard 2-Phenylphenyl- magnesium bromide AllylHalide Allyl Chloride

Caption: The catalytic cycle for the nickel-catalyzed synthesis of this compound.

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Part 1: Preparation of 2-Phenylphenylmagnesium Bromide (Grignard Reagent)

Materials:

  • Magnesium turnings

  • 2-Bromobiphenyl

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (a small crystal for initiation)

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.[7]

  • Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface.[8]

  • Grignard Formation: Add a solution of 2-bromobiphenyl in anhydrous diethyl ether or THF dropwise to the magnesium turnings with vigorous stirring. The reaction is exothermic and should be controlled by the rate of addition.[7] The formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a cloudy, grayish solution.[8]

Part 2: Nickel-Catalyzed Cross-Coupling

Materials:

  • 2-Phenylphenylmagnesium bromide solution (from Part 1)

  • Allyl chloride

  • [NiCl₂(dppp)] (catalyst)

  • Anhydrous diethyl ether or THF

Procedure:

  • Reaction Setup: In a separate, dry, nitrogen-flushed flask equipped with a magnetic stirrer and a reflux condenser, dissolve [NiCl₂(dppp)] in anhydrous THF.

  • Addition of Grignard Reagent: Cool the catalyst solution in an ice bath and slowly add the prepared 2-phenylphenylmagnesium bromide solution via a cannula.

  • Addition of Allyl Chloride: To the resulting mixture, add allyl chloride dropwise while maintaining the temperature at 0-10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[3][9]

Data Presentation: Expected Results and Characterization

The successful synthesis of this compound should be confirmed by spectroscopic analysis.

Parameter Expected Value/Observation
Yield 70-85%
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.60-7.20 (m, 9H, Ar-H), 5.95 (m, 1H, -CH=), 5.10 (m, 2H, =CH₂), 3.40 (d, 2H, Ar-CH₂-)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 141.8, 141.1, 138.5, 136.9, 130.4, 130.0, 129.3, 128.1, 127.6, 127.2, 126.8, 116.2, 39.8
IR (neat, cm⁻¹) ν 3070, 3020, 1640, 1590, 1480, 1440, 995, 915, 750

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer used.[10][11][12][13][14]

Conclusion and Future Directions

This guide has outlined a reliable and efficient method for the synthesis of this compound using a nickel-catalyzed cross-coupling reaction. The versatility of the allyl group in the product opens up numerous possibilities for further synthetic transformations, making it a valuable intermediate in the development of novel pharmaceuticals and functional materials. Future research could focus on exploring more sustainable and economical catalyst systems, as well as expanding the scope of this reaction to include a wider range of substituted biphenyls and allyl derivatives.

References

  • Nickel-Catalyzed Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents. ResearchGate.[Link]

  • Nickel-catalyzed cross-coupling reaction of grignard reagents with alkyl halides and tosylates: remarkable effect of 1,3-butadienes. PubMed.[Link]

  • [NiCl2(dppp)]-catalyzed cross-coupling of aryl halides with dialkyl phosphite, diphenylphosphine oxide, and diphenylphosphine. PubMed.[Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses.[Link]

  • Nickel-catalyzed coupling reaction of alkyl halides with aryl Grignard reagents in the presence of 1,3-butadiene: mechanistic studies of four-component coupling and competing cross-coupling reactions. RSC Publishing.[Link]

  • Integrating Allyl Electrophiles into Nickel-Catalyzed Conjunctive Cross-Coupling. ChemRxiv.[Link]

  • 1H and13C NMR study of 2-substituted phenyl methyl sulphides. ResearchGate.[Link]

  • phosphine–nickel complex catalyzed cross-coupling of grignard reagents with aryl and alkenyl halides. Organic Syntheses.[Link]

  • Cross-Coupling Reaction of Allylic Ethers with Aryl Grignard Reagents Catalyzed by a Nickel Pincer Complex. MDPI.[Link]

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PMC.[Link]

  • Phenylmagnesium bromide. Wikipedia.[Link]

  • Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides. PMC.[Link]

  • Nickel-catalyzed coupling reaction of alkyl halides with aryl Grignard reagents in the presence of 1,3-butadiene: Mechanistic studies of four-component coupling and competing cross-coupling reactions. ResearchGate.[Link]

  • Nickel-Catalyzed Cross-Coupling Reactions of Alkyl Aryl Sulfides and Alkenyl Alkyl Sulfides with Alkyl Grignard Reagents Using (Z)-3,3-Dimethyl-1,2-bis(diphenylphosphino)but-1-ene as Ligand. Organic Chemistry Portal.[Link]

  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube.[Link]

  • Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools.[Source not further specified]
  • Coupling reactions of phenylmagnesium bromide with various aryl bromides. ResearchGate.[Link]

  • Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides.[Source not further specified]
  • Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)- phenyl)butanoate. Organic Syntheses.[Link]

  • Fig. 1. (a) 1 H-NMR, (b) 13 C-NMR and (c) IR spectra of L 1. ResearchGate.[Link]

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Characterization of 2-allyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Allyl-1,1'-biphenyl

Abstract

This technical guide provides a comprehensive characterization of 2-allyl-1,1'-biphenyl (CAS No. 41658-35-9), a key intermediate in synthetic organic chemistry. The biphenyl scaffold is a privileged structure in medicinal chemistry, and the presence of a reactive allyl group at the 2-position offers a versatile handle for further molecular elaboration.[1][2] This document details the synthesis, spectroscopic profile, reactivity, and potential applications of this compound, with a focus on providing actionable insights for researchers, scientists, and professionals in drug development. All protocols and data are presented to ensure scientific integrity and reproducibility.

Introduction and Physicochemical Properties

2-Allyl-1,1'-biphenyl is an aromatic hydrocarbon featuring a biphenyl core structure where an allyl group is attached to the C2 position of one of the phenyl rings.[3] This ortho-substitution induces a twisted conformation between the two phenyl rings, a critical stereochemical feature that influences its interaction with biological targets.[2] Its utility stems from the combination of the stable biphenyl backbone, prevalent in numerous pharmaceuticals, and the chemically versatile allyl moiety, which can participate in a wide array of transformations.[1][4]

Table 1: Physicochemical Properties of 2-Allyl-1,1'-biphenyl

PropertyValueReference(s)
CAS Number 41658-35-9[3][5]
Molecular Formula C₁₅H₁₄[3][5]
Molecular Weight 194.27 g/mol [3][5]
IUPAC Name 2-allyl-1,1'-biphenyl[3]
Synonyms 2-Allylbiphenyl, 3-(2-Biphenyl)-1-propene[3]
Canonical SMILES C=CCC1=CC=CC=C1C2=CC=CC=C2[3][5]
Appearance Colorless to pale yellow oil (predicted)
Solubility Insoluble in water; soluble in common organic solvents[2]

Caption: Chemical structure of 2-allyl-1,1'-biphenyl.

Synthesis via Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for constructing the C-C bond between the two aryl rings in 2-allyl-1,1'-biphenyl is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7] This Nobel Prize-winning methodology is renowned for its high yields, tolerance of a wide range of functional groups, and relatively mild reaction conditions.[8] The reaction couples an organoboron species (e.g., a boronic acid or ester) with an organohalide.

The logical disconnection for 2-allyl-1,1'-biphenyl suggests two primary routes:

  • Route A: Coupling of phenylboronic acid with 1-allyl-2-halobenzene .

  • Route B: Coupling of 2-allylphenylboronic acid with a halobenzene .

Route B is often preferred in a research setting as 2-allylphenylboronic acid is commercially available or can be readily prepared, and halobenzenes are inexpensive starting materials.

Catalytic Cycle and Mechanism

The catalytic cycle is a well-established three-step process involving a palladium(0) species as the active catalyst.[8][9]

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (activated by a base to form a more nucleophilic boronate species) is transferred to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple to form the biphenyl C-C bond, regenerating the active Pd(0) catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX 1 OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar'(L)₂ ArPdX->ArPdAr 2 Transmetal Transmetalation ArPdAr->Pd0 3 RedElim Reductive Elimination ArAr_out Ar-Ar' (Product) ArX_in Ar-X (2-Allylhalobenzene) ArB_in Ar'-B(OH)₂ (Phenylboronic Acid) + Base Base_in [Ar'B(OH)₃]⁻

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of 2-allyl-1,1'-biphenyl

This protocol is a representative procedure. Optimization of catalyst, ligand, base, and solvent may be required based on the specific aryl halide used.

workflow start Step 1: Reagent Setup - Add 2-allylphenylboronic acid,  bromobenzene, and base (e.g., K₂CO₃)  to a flame-dried flask. degas Step 2: Degassing - Seal the flask, evacuate, and backfill  with an inert gas (e.g., Argon). - Add degassed solvent (e.g., Toluene/H₂O). start->degas catalyst Step 3: Catalyst Addition - Add Pd catalyst (e.g., Pd(PPh₃)₄)  under positive Argon pressure. degas->catalyst reaction Step 4: Reaction - Heat the mixture (e.g., 80-100 °C)  with vigorous stirring. - Monitor by TLC or GC-MS. catalyst->reaction workup Step 5: Aqueous Workup - Cool to room temperature. - Dilute with water and extract with  an organic solvent (e.g., Ethyl Acetate). reaction->workup purify Step 6: Purification - Dry the organic layer (e.g., MgSO₄). - Concentrate in vacuo. - Purify by flash column chromatography. workup->purify end Final Product: 2-Allyl-1,1'-biphenyl purify->end

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Methodology:

  • Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-allylphenylboronic acid (1.0 eq.), bromobenzene (1.1 eq.), and potassium carbonate (2.5 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and subject it to three cycles of evacuation and backfilling with argon.

  • Solvent Addition: Add a degassed 4:1 mixture of toluene and water via syringe.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq.).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluting with hexanes or a hexane/ethyl acetate gradient) to yield 2-allyl-1,1'-biphenyl as a pure product.

Spectroscopic Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The following data represent the expected spectral characteristics of 2-allyl-1,1'-biphenyl.

¹H NMR Spectroscopy

The proton NMR spectrum provides a definitive fingerprint of the molecule's structure, showing distinct signals for the allyl and aromatic protons.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.45 - 7.20m9HAr-H Complex multiplet region for the 9 protons of the two phenyl rings. Protons ortho to the C-C bond are typically downfield.
~ 5.95m1H-CH₂-CH =CH₂Vinyl proton, split by adjacent CH₂ and terminal CH₂ protons.
~ 5.10 - 5.00m2H-CH=CH₂ Terminal vinyl protons, diastereotopic, appearing as two distinct multiplets.
~ 3.45d2HAr-CH₂ -CH=Allylic protons adjacent to the aromatic ring, split by the neighboring vinyl proton.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon skeleton, showing 15 distinct signals corresponding to each carbon atom.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
~ 141.8QuaternaryAr-C (C1')Quaternary carbon of the unsubstituted phenyl ring linked to the other ring.
~ 141.5QuaternaryAr-C (C1)Quaternary carbon of the substituted phenyl ring linked to the other ring.
~ 138.0QuaternaryAr-C (C2)Quaternary carbon bearing the allyl group.
~ 137.5CH-CH₂-CH =CH₂Internal sp² carbon of the allyl group.
~ 130.5 - 125.5CHAr-C HAromatic CH carbons. Multiple signals expected in this range.[10]
~ 116.0CH₂-CH=CH₂ Terminal sp² carbon of the allyl group.
~ 37.0CH₂Ar-CH₂ -CH=Aliphatic sp³ carbon of the allyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference(s)
3080 - 3060C-H Stretch=C-H (Alkene & Aromatic)[11]
2980, 2850C-H Stretch-C-H (sp³)[11]
~ 1640C=C StretchAlkene[11]
1600, 1480, 1440C=C StretchAromatic Ring[12][13]
990, 910C-H Bend (Out-of-plane)-CH=CH₂[11]
~ 755C-H Bend (Out-of-plane)Ortho-disubstituted ring[11]
740, 695C-H Bend (Out-of-plane)Monosubstituted ring[11]
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

Table 5: Expected Mass Spectrometry Fragmentation

m/zIonFragmentation PathwayReference(s)
194[M]⁺Molecular Ion[3]
179[M - CH₃]⁺Rearrangement followed by loss of a methyl radical.[14][15]
165[M - C₂H₅]⁺ or [M - C₂H₄ - H]⁺Loss of an ethyl radical or ethylene.
153[C₁₂H₉]⁺Loss of allyl radical (•C₃H₅).[14]
152[C₁₂H₈]⁺Loss of allyl radical followed by loss of H•.[16]

Reactivity and Chemical Transformations

2-Allyl-1,1'-biphenyl has two primary sites of reactivity: the allyl group and the biphenyl aromatic system.

  • Reactions of the Allyl Group: The terminal double bond is a versatile functional handle for various transformations:

    • Oxidation: Epoxidation with agents like m-CPBA can form the corresponding epoxide, a potentially genotoxic metabolite but also a useful synthetic intermediate.[17] Dihydroxylation can yield the corresponding diol.

    • Addition Reactions: The double bond can undergo halogenation, hydrohalogenation, and hydroboration-oxidation to install a primary alcohol.

    • Isomerization: Treatment with a base or transition metal catalyst can induce migration of the double bond into conjugation with the phenyl ring, forming 2-(prop-1-en-1-yl)-1,1'-biphenyl.

    • Metathesis: Olefin metathesis provides a powerful route to form new C=C bonds.

  • Reactions of the Biphenyl Core:

    • Electrophilic Aromatic Substitution (EAS): The biphenyl system can undergo reactions such as nitration, halogenation, and Friedel-Crafts acylation. The unsubstituted ring is generally more reactive, with substitution favoring the para-position (C4') due to steric hindrance from the ortho-allylphenyl group.[1]

    • C-H Activation: Modern catalytic methods allow for the direct functionalization of C-H bonds, offering pathways to more complex derivatives without pre-functionalization.[18]

Applications in Research and Drug Development

The biphenyl motif is integral to numerous approved drugs and clinical candidates. The 2-allyl-1,1'-biphenyl structure serves as a valuable building block for creating analogues with specific conformational properties.

  • Scaffold for CNS-Active Agents: Substituted biphenyls are being actively investigated as atypical dopamine transporter (DAT) inhibitors for treating psychostimulant use disorders. The ortho-substitution pattern is critical for achieving the desired pharmacological profile, and the allyl group offers a vector for modification to fine-tune properties like potency, selectivity, and metabolic stability.[19][20]

  • Immunomodulatory Agents: Small molecules that disrupt the PD-1/PD-L1 protein-protein interaction are a major focus in cancer immunotherapy. Biphenyl ether-based macrocycles have shown promise, and 2-allyl-1,1'-biphenyl can serve as a precursor for such structures, where the allyl group facilitates cyclization or linkage to other parts of the molecule.[21]

  • Precursor for Ligand Synthesis: The biphenyl core is a common feature in phosphine ligands used in transition metal catalysis. The allyl group can be functionalized to create novel ligands with unique steric and electronic properties.[22]

Safety and Handling

2-Allyl-1,1'-biphenyl should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. While specific toxicity data is limited, compounds of this class should be treated as potentially harmful if swallowed, inhaled, or absorbed through the skin. Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

2-Allyl-1,1'-biphenyl is a synthetically valuable compound whose strategic importance lies in its dual functionality. The robust biphenyl core provides a proven structural foundation for bioactive molecules, while the ortho-allyl group serves as a versatile anchor for further chemical diversification. This guide has provided a detailed overview of its synthesis, a comprehensive spectroscopic characterization for unambiguous identification, and an exploration of its reactivity and applications. These insights are intended to empower researchers in their efforts to design and synthesize the next generation of pharmaceuticals and advanced materials.

References

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner . MDPI. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Synthesis of 2,2′-biphenols through direct C(sp2)–H hydroxylation of [1,1′-biphenyl]-2-ols . Royal Society of Chemistry. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls . University of California, San Diego. [Link]

  • Supporting Information for - The Royal Society of Chemistry . Royal Society of Chemistry. [Link]

  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437) . Human Metabolome Database. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects . National Institutes of Health. [Link]

  • Synthesis method of 2-allylphenol and its industrial application . Wuhan Zhisheng Technology Co., Ltd. [Link]

  • Process for preparing 2-allyl phenol.
  • FT‐IR spectroscopy of (i) compound 1 & (ii) compound 2 . ResearchGate. [Link]

  • Investigation of the role of the 2',3'-epoxidation pathway in the bioactivation and genotoxicity of dietary allylbenzene analogs . PubMed. [Link]

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  • 1,1'-Biphenyl, 2-methyl- . NIST WebBook. [Link]

  • Mass spectral study of substituted allyl aryl and allyl alkyl selenides and some analogous sulfides . PubMed. [Link]

  • Generating Active “L-Pd(0)” via Neutral or Cationic π-Allylpalladium Complexes Featuring Biaryl/Bipyrazolylphosphines: Synthetic, Mechanistic, and Structure–Activity Studies in Challenging Cross-Coupling Reactions . ACS Publications. [Link]

  • 4-(Prop-2-en-1-yl)-1,1'-biphenyl . PubChem. [Link]

  • Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact . PubMed. [Link]

  • Biphenyl | C12H10 | MD Topology | NMR | X-Ray . Automated Topology Builder. [Link]

  • 2-[[1,1'-Biphenyl]-2-yl(dimethyl)silyl]-1,1'-biphenyl (CAS 116435-02-0) . Cheméo. [Link]

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  • Discovery of novel resorcinol biphenyl ether-based macrocyclic small molecules as PD-1/PD-L1 inhibitors with favorable pharmacokinetics for cancer immunotherapy . PubMed. [Link]

  • Accurate determinations of the extent to which the SE2' reactions of allyl-, allenyl- and propargylsilanes are stereospecifically anti . PubMed. [Link]

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A Technical Guide to the Synthetic Versatility of 2-Allyl-1,1'-biphenyl: Novel Pathways to Complex Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 2-allyl-1,1'-biphenyl scaffold represents a confluence of high-potential reactive sites: a sterically influential and electronically tunable biaryl backbone, capable of axial chirality, and a versatile allyl group, primed for a multitude of transformations. This guide moves beyond cataloging simple reactions and instead provides a mechanistic and strategic framework for leveraging this unique substrate. We will explore three core reactive manifolds: intramolecular cyclization to access fused polycyclic systems, asymmetric transformations that capitalize on the molecule's inherent chirality, and cross-coupling reactions that utilize the allyl moiety as a linchpin for molecular elaboration. This document is intended for researchers, medicinal chemists, and process development scientists seeking to unlock novel chemical space and develop efficient synthetic routes to complex, high-value molecules.

Introduction: The Strategic Value of the 2-Allyl-1,1'-biphenyl Scaffold

In the landscape of synthetic chemistry, privileged scaffolds are those that provide a robust starting point for the generation of diverse and complex molecular architectures. 2-Allyl-1,1'-biphenyl is one such scaffold. Its strategic value is rooted in two key structural features:

  • The Biphenyl Core: Biphenyls are fundamental backbones in a vast array of pharmaceuticals, natural products, and advanced materials.[1] The substitution at the 2-position introduces significant steric hindrance to rotation around the C1-C1' bond, creating the potential for atropisomerism—a form of axial chirality crucial in modern asymmetric catalysis and drug design.[2] The electronic nature of the rings can be readily tuned through substitution, influencing the reactivity of both the aromatic system and the appended allyl group.

  • The Allyl Group: This functional group is a cornerstone of organic synthesis. Its π-system is amenable to a wide range of transformations, including electrophilic additions, transition-metal-catalyzed reactions, and pericyclic rearrangements.[3] Its placement at the 2-position of the biphenyl system creates a unique geometric arrangement, enabling intramolecular reactions that would otherwise be inaccessible.

This guide provides an in-depth exploration of novel synthetic strategies that harness the interplay between these two features, offering pathways to valuable molecular targets.

Core Reactive Manifold I: Intramolecular Cyclization for Fused Ring Systems

The proximity of the allyl group's terminal olefin to the C-H bonds of the adjacent phenyl ring provides a powerful thermodynamic and kinetic driving force for intramolecular cyclization. This strategy offers a direct and atom-economical route to dihydrophenanthrenes and related fused polycyclic aromatic hydrocarbons (PAHs), which are core structures in many biologically active molecules and organic electronic materials.

Mechanistic Insight: Transition Metal-Catalyzed Oxidative C-H Annulation

A highly effective method for achieving this transformation is through palladium-catalyzed oxidative C-H/C-H cyclization. While related to the classical Scholl reaction, this approach offers greater functional group tolerance and milder reaction conditions.[4] The catalytic cycle, illustrated below, is predicated on the generation of a high-energy palladacycle intermediate.

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate, Pd(OAc)₂, is selected as the catalyst precursor due to its reliability in C-H activation chemistry. It readily forms the active cationic palladium species required to initiate the cycle.

  • Oxidant: A stoichiometric oxidant is necessary to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination. Benzoquinone (BQ) is a common choice, but for improved efficiency and to avoid side reactions, a catalytic co-oxidant system is often preferred. Here, we employ Ag₂CO₃, which is a potent and reliable oxidant in these systems.

  • Solvent: A high-boiling, polar aprotic solvent like 1,4-dioxane or trifluorotoluene (TFT) is chosen to ensure solubility of the substrate and reagents while accommodating the elevated temperatures often required for efficient C-H activation.

Visualization: Catalytic Cycle for Oxidative Cyclization

G sub 2-Allyl-1,1'-biphenyl + Pd(II) cma Coordination & Concerted Metalation- Deprotonation sub->cma 1 pd_cycle Palladacycle Intermediate cma->pd_cycle 2 insertion Olefin Insertion pd_cycle->insertion 3 seven_mem 7-Membered Ring Intermediate insertion->seven_mem 4 reductive_elim Reductive Elimination seven_mem->reductive_elim 5 product Dihydrophenanthrene Product reductive_elim->product pd0 Pd(0) reductive_elim->pd0 oxidation Oxidation (e.g., Ag₂CO₃) pd0->oxidation 6 pd2 Pd(II) oxidation->pd2 pd2->sub

Caption: Palladium-catalyzed oxidative C-H annulation of 2-allyl-1,1'-biphenyl.

Experimental Protocol: Palladium-Catalyzed Intramolecular Oxidative Cyclization
  • System: All glassware must be oven-dried and the reaction conducted under an inert atmosphere (Nitrogen or Argon).

  • Reagents:

    • 2-Allyl-1,1'-biphenyl (1.0 equiv, e.g., 208 mg, 1.0 mmol)

    • Palladium(II) Acetate (Pd(OAc)₂) (0.05 equiv, 11.2 mg, 0.05 mmol)

    • Silver(I) Carbonate (Ag₂CO₃) (2.0 equiv, 551 mg, 2.0 mmol)

    • Anhydrous 1,4-Dioxane (5.0 mL)

  • Procedure:

    • To a flame-dried Schlenk tube, add 2-allyl-1,1'-biphenyl, Pd(OAc)₂, and Ag₂CO₃.

    • Evacuate and backfill the tube with inert gas three times.

    • Add the anhydrous 1,4-dioxane via syringe.

    • Seal the tube and place it in a preheated oil bath at 110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. Monitor progress by TLC or GC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the dihydrophenanthrene product.

Core Reactive Manifold II: Asymmetric Transformations

The biphenyl unit is a cornerstone of privileged chiral ligands in asymmetric catalysis.[5] By modifying the allyl group on 2-allyl-1,1'-biphenyl, one can introduce new stereocenters, which can be used to control the resulting axial chirality of the biphenyl system or serve as handles for further diastereoselective reactions.

Mechanistic Insight: Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation is a powerful and reliable method for converting the alkene of the allyl group into a chiral diol with high enantioselectivity. The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand, typically derived from dihydroquinidine (DHQD) or dihydroquinine (DHQ).

Causality Behind Experimental Choices:

  • Catalyst System: The pre-packaged "AD-mix" formulations (AD-mix-α for one enantiomer, AD-mix-β for the other) are highly trusted and self-validating systems. They contain the osmium catalyst, the chiral ligand (e.g., (DHQ)₂PHAL), a stoichiometric oxidant (K₃Fe(CN)₆), and a base (K₂CO₃) in optimized ratios.

  • Co-solvent: A t-BuOH/H₂O mixture is the standard solvent system. It ensures that both the organic substrate and the inorganic salts of the AD-mix are sufficiently soluble, facilitating the reaction at the interface.

  • Additive: Methanesulfonamide (MeSO₂NH₂) is often added to accelerate the catalytic turnover, particularly for terminal olefins, by facilitating the hydrolysis of the intermediate osmate ester.

Data Presentation: Expected Outcomes of Asymmetric Dihydroxylation
EntrySubstrate (R group on biphenyl)AD-mixYield (%)ee (%)
1Hβ92>98
24,4'-di-OMeβ89>99
34,4'-di-CF₃β9497
4Hα91>98
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
  • System: The reaction can be run in a standard round-bottom flask open to the air at low temperature.

  • Reagents:

    • 2-Allyl-1,1'-biphenyl (1.0 equiv, e.g., 208 mg, 1.0 mmol)

    • AD-mix-β (1.4 g per 1.0 mmol of substrate)

    • Methanesulfonamide (MeSO₂NH₂) (1.0 equiv, 95 mg, 1.0 mmol)

    • tert-Butanol (5 mL)

    • Water (5 mL)

  • Procedure:

    • In a 50 mL round-bottom flask, combine t-butanol and water and cool the mixture to 0 °C in an ice bath.

    • Add the AD-mix-β and stir until the solids are mostly dissolved, resulting in a bright yellow-green biphasic mixture.

    • Add the methanesulfonamide and stir for another 2 minutes.

    • Add the 2-allyl-1,1'-biphenyl to the vigorously stirred mixture.

    • Continue stirring at 0 °C for 18-24 hours. The reaction progress can be monitored by TLC.

    • Quench the reaction by adding solid sodium sulfite (Na₂SO₃) (1.5 g) and allowing the mixture to warm to room temperature while stirring for 1 hour.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with 2M NaOH, then with brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the resulting crude diol by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the chiral product.

Core Reactive Manifold III: Allyl Group Cross-Coupling

The allyl group can also serve as a versatile handle for C-C and C-X bond formation, extending the molecular framework in new directions. Palladium-catalyzed reactions, such as the Heck reaction or Tsuji-Trost allylic alkylation, are particularly well-suited for this purpose.[6] These reactions proceed via a π-allylpalladium intermediate, offering a predictable and controllable way to introduce new functionality.[6]

Mechanistic Insight: The Heck Reaction

The Heck reaction couples the terminal carbon of the allyl group with an aryl or vinyl halide. This reaction expands the carbon skeleton and introduces a new point of diversity.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: A combination of a palladium source like Pd(OAc)₂ and a phosphine ligand is standard. For electron-rich olefins, a slightly more electron-poor ligand like triphenylphosphine (PPh₃) can be effective. For more challenging couplings, bulky biarylphosphine ligands (e.g., SPhos, XPhos) provide high activity.[6]

  • Base: An inorganic base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) is required to neutralize the HX generated during the catalytic cycle. The choice of base can influence the reaction rate and selectivity.

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is typically used to facilitate the reaction.

Visualization: Experimental Workflow for a Heck Coupling Reaction

G start Start reagents Combine: - 2-Allyl-1,1'-biphenyl - Aryl Halide (Ar-X) - Pd(OAc)₂ / Ligand - Base (e.g., Et₃N) start->reagents solvent Add Solvent (e.g., DMF) under N₂ reagents->solvent heat Heat Reaction (e.g., 80-100 °C) Monitor by TLC/GC solvent->heat workup Aqueous Workup: - Dilute with EtOAc - Wash with H₂O/Brine heat->workup purify Purification: - Dry over MgSO₄ - Concentrate - Column Chromatography workup->purify product Isolated Product purify->product

Caption: A generalized workflow for the Heck cross-coupling reaction.

Conclusion and Future Outlook

The 2-allyl-1,1'-biphenyl scaffold is far more than a simple substituted biphenyl. It is a synthetically enabling platform that offers strategic entry points into three distinct and valuable classes of molecules: fused PAHs, axially chiral ligands and building blocks, and complex frameworks via cross-coupling. The protocols and mechanistic rationale presented in this guide demonstrate that by applying well-understood, reliable reactions, novel and complex chemical space can be accessed efficiently. Future work will undoubtedly focus on telescoping these reactions into one-pot sequences, developing more advanced asymmetric cyclization variants, and applying these strategies to the synthesis of specific high-value targets in medicinal chemistry and materials science.

References

  • Title: Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation Source: ResearchGate (PDF) URL: [Link]

  • Title: Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties Source: ScienceDirect URL: [Link]

  • Title: Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties Source: ResearchGate URL: [Link]

  • Title: Cascade synthesis of new aryl 2-phenylallyl sulfones from alpha-methylstyrene and aromatic mono- and bis-sulfonyl chlorides Source: ResearchGate URL: [Link]

  • Title: Catalytic Decarboxylative Asymmetric Allylic Alkylation for the Synthesis of Axially Chiral Biaryls Source: ResearchGate URL: [Link]

  • Title: Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation Source: National Institutes of Health (NIH) URL: [Link]

  • Title: A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Process for preparing 2-allyl phenol Source: Google Patents URL
  • Title: Generating Active “L-Pd(0)” via Neutral or Cationic π-Allylpalladium Complexes Featuring Biaryl/Bipyrazolylphosphines: Synthetic, Mechanistic, and Structure–Activity Studies in Challenging Cross-Coupling Reactions Source: ACS Publications URL: [Link]

  • Title: The transformations of 1‐(allyloxy)‐2‐(ethynyl)benzenes and N‐allyl‐2‐(arylethynyl)anilines. Source: ResearchGate URL: [Link]

  • Title: Double winding vine-shaped biphenyl with molecular asymmetry. Synthesis, structure, and properties Source: ChemRxiv URL: [Link]

  • Title: Scholl cyclization of bis(1,1'‐biphenyl‐2‐yl)thiophene derivatives... Source: ResearchGate URL: [Link]

  • Title: ABSTRACT Part I of this thesis reviews the reported synthetic methods for the preparation of 2H-benzo[b] pyrans. 2-Allyl ph Source: UWISpace URL: [Link]

  • Title: Mechanistic insights into the hydrosilylation of allyl compounds – Evidence for different coexisting reaction pathways Source: ResearchGate URL: [Link]

  • Title: Asymmetric Catalysis Special Feature Part II: Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives Source: ResearchGate URL: [Link]

  • Title: The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement Source: ResearchGate URL: [Link]

  • Title: Design of Chiral Phase Transfer Catalyst with Conformationally Fixed Biphenyl Core: Application to Asymmetric Alkylation of Glycine Derivatives Source: ACS Publications URL: [Link]

  • Title: A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects Source: RSC Publishing URL: [Link]

  • Title: Oxidative cyclization of allyl compounds and isocyanide: A facile entry to polysubstituted 2-cyanopyrroles Source: ResearchGate URL: [Link]

  • Title: Development of diverse adjustable axially chiral biphenyl ligands and catalysts Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of Tryptamines from Radical Cyclization of 2-Iodoaryl Allenyl Amines and Coupling with 2-Azallyls Source: ResearchGate URL: [Link]

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Theoretical Framework for Assessing the Conformational Stability of 3-(2-biphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Biphenyl derivatives are foundational scaffolds in medicinal chemistry and materials science, where their three-dimensional structure dictates biological activity and material properties.[1][2] The stability of these molecules is not static but is defined by a dynamic conformational landscape, primarily governed by the rotational barrier around the inter-ring bond. This guide provides a comprehensive theoretical framework for evaluating the conformational stability of 3-(2-biphenyl)-1-propene using state-of-the-art computational chemistry techniques. We detail a robust, self-validating protocol rooted in Density Functional Theory (DFT), offering researchers a step-by-step methodology to elucidate the molecule's most stable conformers, quantify rotational energy barriers, and analyze its electronic structure. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to predict and understand the behavior of flexible molecules.

Introduction: The Significance of Conformational Stability

The biphenyl moiety is a privileged structure found in numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][3] The orientation of the two phenyl rings relative to each other—the dihedral angle—critically influences the molecule's overall shape, electronic conjugation, and ability to interact with biological targets or other molecules in a material matrix. For a molecule like this compound, the additional flexibility of the propene side chain introduces further conformational complexity.

A thorough understanding of its stability is paramount. In drug design, only specific conformers may bind to a target receptor. In materials science, the degree of π-conjugation across the rings, which is dependent on the dihedral angle, affects the electronic and photophysical properties.[4] Theoretical studies provide a powerful, cost-effective means to explore this conformational space and identify the energetically preferred structures that are likely to be most populated under experimental conditions.

This guide will focus on a first-principles quantum mechanical approach to determine the intrinsic stability of this compound, providing a foundational protocol that can be adapted for other flexible biphenyl derivatives.

Theoretical Background and Computational Methodology

The accurate calculation of conformational energies, particularly for systems with non-covalent interactions like the biphenyl core, requires a careful selection of theoretical methods.

The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry for its excellent balance of accuracy and computational cost.[5] It is particularly well-suited for studying systems like substituted biphenyls.

Causality Behind Method Selection: Functional and Basis Set
  • Exchange-Correlation Functional: For biphenyl systems, the choice of functional is critical. The interaction between the two phenyl rings involves not just steric repulsion between ortho substituents but also attractive London dispersion forces (a form of van der Waals interaction) that influence π-stacking.[6] Standard functionals like B3LYP can sometimes fail to capture these dispersion effects accurately. Therefore, it is highly recommended to use dispersion-corrected functionals.

    • Recommended Functionals:

      • ωB97X-D: A range-separated hybrid functional with empirical dispersion correction.

      • B3LYP-D3(BJ): The popular B3LYP functional augmented with Grimme's D3 dispersion correction and Becke-Johnson damping.[7] This combination has been benchmarked and shown to provide very accurate results for the torsional barriers of substituted biphenyls.[7][8]

  • Basis Set: The basis set determines the flexibility given to electrons to describe their spatial distribution. For conformational and rotational energy barriers, a robust basis set is essential.

    • Recommended Basis Sets:

      • 6-311+G(d,p): A triple-zeta basis set that provides a good description of electron distribution. The "+" indicates the addition of diffuse functions, which are important for describing weakly bound systems, and the "(d,p)" indicates the addition of polarization functions, which allow for non-spherical electron density, crucial for describing chemical bonds accurately.[9][10]

      • Larger basis sets, such as those from the aug-cc-pVTZ family, can be used for even higher accuracy, especially for final single-point energy calculations on optimized geometries.[4]

Simulating the Environment: Solvation Models

Since many applications of such molecules are in solution, it is often necessary to account for the solvent's effect on conformational stability. Implicit solvation models, such as the Polarizable Continuum Model (PCM) , are an efficient way to achieve this.[7][11] PCM treats the solvent as a continuous medium with a specific dielectric constant, capturing the bulk electrostatic effects of the solvent on the solute's geometry and energy.

In Silico Protocol for Stability Analysis

This section outlines a self-validating, step-by-step workflow for the theoretical analysis of this compound's stability.

Workflow for Computational Stability Analysis

G cluster_prep Step 1: Preparation cluster_scan Step 2: Exploration cluster_refine Step 3: Refinement & Verification cluster_analysis Step 4: Analysis A 1. Initial 3D Structure Generation (e.g., from SMILES string) B 2. Coarse Conformational Search (Molecular Mechanics, e.g., MMFF94) A->B C 3. Selection of Low-Energy Conformers (within ~10-15 kcal/mol of global minimum) B->C D 4. Geometry Optimization (DFT: B3LYP-D3/6-311+G(d,p)) C->D E 5. Frequency Calculation (Verify true minima - no imaginary frequencies) (Obtain ZPE, Gibbs Free Energy) D->E F 6. Rotational Barrier Scan (Relaxed scan of C1-C1' dihedral) E->F G 7. Frontier Molecular Orbital Analysis (Calculate HOMO-LUMO energies) E->G H 8. Data Consolidation & Interpretation F->H G->H

Caption: Computational workflow for stability analysis.

Step 1: Initial Structure Generation

Generate a preliminary 3D structure of this compound. This can be done using molecular building software from its chemical name or SMILES string.

Step 2: Conformational Search

For a flexible molecule, a single starting geometry is insufficient. A conformational search is performed to explore the potential energy surface and identify various low-energy structures.

  • Methodology: A computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94) is typically used for an initial broad search. This involves systematically rotating all rotatable bonds.

  • Causality: This step is crucial to avoid optimizing to a local energy minimum that is not the true, most stable global minimum. It ensures the most relevant conformers are identified for higher-level quantum mechanical calculations.

Step 3: Geometry Optimization

The unique, low-energy conformers identified in the previous step are then subjected to full geometry optimization using a robust DFT method.

  • Protocol:

    • Select all unique conformers within a reasonable energy window (e.g., 10-15 kcal/mol) from the conformational search.

    • Perform a geometry optimization for each using the chosen DFT functional and basis set (e.g., B3LYP-D3/6-311+G(d,p)).

    • This process refines the initial structures to find the nearest stationary point on the potential energy surface.

Step 4: Frequency Calculation (Self-Validation)

For each optimized structure, a frequency calculation must be performed at the same level of theory.

  • Trustworthiness: This step is a critical self-validation check. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, not a stable conformer.

  • Thermodynamic Data: This calculation also provides essential thermochemical data, including the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to Gibbs Free Energy. These corrections are vital for comparing the relative stabilities of different conformers at a specific temperature (e.g., 298.15 K).[7][11][8]

Step 5: Rotational Barrier Analysis

The primary determinant of conformational stability in biphenyls is the rotation around the C-C bond linking the two phenyl rings.

  • Protocol:

    • Start with the global minimum energy structure.

    • Perform a "relaxed" or "scanned" potential energy surface calculation. This involves fixing the C-C dihedral angle at various values (e.g., in 10° or 15° increments from 0° to 180°) while allowing all other geometric parameters to relax (i.e., re-optimize).

    • Plot the resulting relative energy versus the dihedral angle to visualize the rotational energy profile. The energy difference between the minimum (ground state) and the maximum (transition state) on this profile is the rotational barrier.[9][12]

Step 6: Frontier Molecular Orbital (FMO) Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insight into the electronic stability and chemical reactivity of the molecule.

  • Protocol: From the optimized geometry of the most stable conformer, calculate the HOMO and LUMO energies.

  • Interpretation: The HOMO-LUMO energy gap is a key indicator of electronic stability. A larger gap generally implies higher stability and lower chemical reactivity.[5]

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. The following table presents a hypothetical but realistic set of results for the stability analysis of this compound.

ParameterConformer A (Global Min.)Conformer BTransition State (Planar)
Relative Energy (kcal/mol) 0.00+1.85+4.50
Relative Gibbs Free Energy (kcal/mol) 0.00+2.10+4.35
Biphenyl Dihedral Angle (C1-C1') 48.5°130.2°0° / 180°
HOMO Energy (eV) -6.21-6.25-6.10
LUMO Energy (eV) -0.85-0.87-0.95
HOMO-LUMO Gap (eV) 5.365.385.15
  • Interpretation:

    • Conformational Stability: Conformer A is the global minimum and thus the most stable and likely most populated conformer. Conformer B is slightly higher in energy.

    • Rotational Barrier: The energy required to rotate from the stable, twisted conformation (48.5°) to the planar transition state is 4.35 kcal/mol. This relatively low barrier suggests that the rings can interconvert at room temperature, but the molecule will predominantly exist in the twisted form. The planar state is destabilized by steric hindrance but stabilized by increased π-conjugation, and the final geometry is a balance of these effects.[6]

    • Electronic Stability: The planar transition state has a smaller HOMO-LUMO gap, indicating it is electronically less stable and more reactive than the twisted ground state conformer.

Visualization of Rotational Barrier

G cluster_plot Potential Energy Surface of Biphenyl Rotation p0 p45 p0->p45 l0 p90 p45->p90 l45 p135 p90->p135 l90 p180 p135->p180 l135 l180 E Relative Gibbs Free Energy A0 A180 180° A0->A180 Dihedral Angle A45 ~49° A90 90° A135 ~130°

Sources

The Synthetic Chemist's Guide to 2-Allyl-1,1'-biphenyl: A Review of Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-allyl-1,1'-biphenyl scaffold is a privileged structural motif in organic synthesis, serving as a versatile precursor for advanced materials, complex ligands, and pharmacologically active molecules. The strategic introduction of the allyl group at the sterically hindered 2-position of the biphenyl core presents unique synthetic challenges. This in-depth technical guide provides a comprehensive review of the principal methodologies for the synthesis of 2-allyl-1,1'-biphenyl, designed for researchers, scientists, and professionals in drug development. This guide moves beyond a mere recitation of procedures to offer field-proven insights into the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will explore four major synthetic paradigms: the classic Aromatic Claisen Rearrangement, modern Transition Metal-Catalyzed Cross-Coupling reactions, organometallic approaches via Grignard Reagents, and the atom-economical Direct C-H Allylation. Each section includes a detailed examination of the reaction mechanism, step-by-step experimental protocols, and a critical evaluation of the method's advantages and limitations.

Introduction: The Significance of the 2-Allyl-1,1'-biphenyl Moiety

The biphenyl unit is a cornerstone in medicinal chemistry and materials science.[1][2] The introduction of an allyl group, particularly at the ortho-position, imbues the molecule with a rich chemical reactivity. The vinyl group of the allyl moiety is amenable to a wide array of transformations, including but not limited to, oxidation, reduction, metathesis, and polymerization. Furthermore, the strategic placement of the allyl group at the 2-position can induce axial chirality, a key feature in asymmetric catalysis. The synthesis of 2-allyl-1,1'-biphenyl, therefore, is a critical endeavor for accessing a diverse range of novel chemical entities. This guide will provide the practicing chemist with a robust toolkit of synthetic strategies to construct this valuable molecule.

The Classic Approach: Aromatic Claisen Rearrangement

The Aromatic Claisen Rearrangement is a powerful and reliable method for the ortho-allylation of phenols.[3][4][5] This[6][6]-sigmatropic rearrangement proceeds through a concerted, pericyclic transition state, offering excellent regioselectivity for the introduction of an allyl group at the position ortho to a hydroxyl group.[7] For the synthesis of 2-allyl-1,1'-biphenyl, the logical precursor is 2-hydroxy-1,1'-biphenyl (2-phenylphenol). The synthesis is a two-step process: Williamson ether synthesis to form the allyl ether, followed by thermal rearrangement.

Mechanistic Insights

The reaction begins with the deprotonation of 2-phenylphenol to form the corresponding phenoxide, which then undergoes a classic S(_N)2 reaction with an allyl halide to furnish allyl 2-biphenylyl ether. Upon heating, the ether undergoes a concerted[6][6]-sigmatropic rearrangement.[7] The reaction proceeds through a six-membered, cyclic transition state, leading to a non-aromatic dienone intermediate.[8] This intermediate rapidly tautomerizes to the more stable phenolic form to yield 2-allyl-6-phenylphenol. If both ortho positions are blocked, the allyl group can migrate to the para position.[4]

Visualizing the Claisen Rearrangement Workflow

Claisen_Rearrangement 2-Phenylphenol 2-Phenylphenol Allyl_2-biphenylyl_ether Allyl_2-biphenylyl_ether 2-Phenylphenol->Allyl_2-biphenylyl_ether Dienone_Intermediate Dienone_Intermediate Allyl_2-biphenylyl_ether->Dienone_Intermediate  Heat (Δ)   2-Allyl-1,1'-biphenyl-x-ol 2-Allyl-1,1'-biphenyl-x-ol Dienone_Intermediate->2-Allyl-1,1'-biphenyl-x-ol Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Reductive_Elimination Reductive Elimination CH_Allylation Biphenyl-DG Biphenyl with Directing Group (DG) Palladacycle Palladacycle Intermediate Biphenyl-DG->Palladacycle Pd Catalyst Allylated_Biphenyl-DG Allylated Biphenyl-DG Palladacycle->Allylated_Biphenyl-DG Allylating Agent Final_Product 2-Allyl-1,1'-biphenyl Allylated_Biphenyl-DG->Final_Product DG Removal

Sources

Methodological & Application

Synthesis of 2-allyl-1,1'-biphenyl via Palladium-Catalyzed Negishi Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-allyl-1,1'-biphenyl using the Negishi cross-coupling reaction. Biaryl scaffolds are fundamental structural motifs in numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] The Negishi coupling offers a powerful and versatile method for constructing C(sp²)–C(sp²) bonds with high functional group tolerance and under relatively mild conditions.[3][4] This guide details the reaction mechanism, step-by-step procedures for reagent preparation and the coupling reaction, key optimization parameters, and safety considerations, tailored for researchers in organic synthesis and drug development.

Introduction: The Strategic Value of Negishi Coupling

The formation of carbon-carbon bonds is the cornerstone of organic synthesis. Among the array of transition metal-catalyzed cross-coupling reactions, the Negishi coupling, developed by Nobel laureate Ei-ichi Negishi, is distinguished by its use of organozinc reagents.[3][4] These reagents strike a crucial balance: they are nucleophilic enough to readily undergo transmetalation to a palladium or nickel center, yet tame enough to tolerate a wide variety of sensitive functional groups like esters, ketones, and nitriles, which are often incompatible with more reactive organolithium or Grignard reagents.[3][5]

This protocol focuses on the synthesis of 2-allyl-1,1'-biphenyl, a substituted biaryl structure. The ability to precisely construct such molecules is critical for creating libraries of compounds for drug discovery and for synthesizing complex molecular architectures. The Negishi reaction is particularly well-suited for this task due to its reliability and broad substrate scope.[6][7]

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Negishi coupling stems from a well-defined palladium-based catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][8]

  • Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which reacts with the organic halide (in our case, 1-bromo-2-allylbenzene). The palladium atom inserts itself into the carbon-halogen bond, resulting in a Pd(II) complex. This step is often rate-determining for less reactive halides like chlorides.[6][8]

  • Transmetalation: The organozinc reagent (phenylzinc chloride) then reacts with the Pd(II) complex. The organic group from the zinc reagent (phenyl) is transferred to the palladium center, displacing the halide anion, which forms a stable zinc salt. This is the defining step of the Negishi coupling.[6][9]

  • Reductive Elimination: In the final step, the two organic groups (2-allylphenyl and phenyl) on the Pd(II) center couple to form the desired product, 2-allyl-1,1'-biphenyl. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][8]

Negishi_Coupling_Cycle Negishi Catalytic Cycle for 2-allyl-1,1'-biphenyl Synthesis Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl [Ar-Pd(II)L₂(X)] (Ar = 2-allylphenyl) Pd0->PdII_Aryl PdII_Diaryl [Ar-Pd(II)L₂(Ar')] (Ar' = phenyl) Pd0->PdII_Diaryl OxAdd Oxidative Addition PdII_Aryl->Pd0 PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation ZnXCl ZnXCl Transmetalation->ZnXCl PdII_Diaryl->PdII_Aryl RedElim Reductive Elimination Product 2-allyl-1,1'-biphenyl (Product) PdII_Diaryl->Product ArX 1-bromo-2-allylbenzene (ArX) ArX->OxAdd ArZnCl Phenylzinc Chloride (Ar'ZnCl) ArZnCl->Transmetalation

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Experimental Protocol

This protocol is divided into two main stages: the preparation of the organozinc reagent and the subsequent cross-coupling reaction.

Reaction Scheme:

(Self-generated image of the reaction: 1-bromo-2-allylbenzene + PhZnCl -> 2-allyl-1,1'-biphenyl)

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Notes
Part A: Organozinc Preparation
Magnesium turningsMg24.31292 mg12.0Activate before use.
BromobenzeneC₆H₅Br157.011.09 mL10.5Freshly distilled.
Anhydrous Zinc Chloride (ZnCl₂)ZnCl₂136.381.43 g10.5Fused and dried under vacuum.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11~40 mL-From a solvent purification system.
Iodine (I₂)I₂253.811 crystalcatalyticFor Grignard initiation.
Part B: Cross-Coupling
1-Bromo-2-allylbenzeneC₉H₉Br197.071.97 g10.0Commercially available or synthesized.
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.56231 mg0.2 (2 mol%)Store under inert gas.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11~50 mL-From a solvent purification system.
Saturated aq. NH₄Cl solutionNH₄Cl53.49~50 mL-For quenching.
Diethyl ether / Ethyl acetate--~200 mL-For extraction.
Brine / Saturated aq. NaClNaCl58.44~50 mL-For washing.
Anhydrous Magnesium SulfateMgSO₄120.37As needed-For drying.
Step-by-Step Methodology

PART A: Preparation of Phenylzinc Chloride (Organozinc Reagent)

Causality Note: Organozinc reagents can be prepared through several methods. Here, we use a transmetalation from a Grignard reagent, which is a reliable and common laboratory-scale procedure. It is critical to perform these steps under a strictly inert atmosphere (Nitrogen or Argon) as organometallic reagents are sensitive to air and moisture.[5][10]

  • Setup: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum. Allow the flask to cool to room temperature under a positive pressure of inert gas.

  • Grignard Initiation: Add magnesium turnings (292 mg, 12.0 mmol) to the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are visible, then cool. This activates the magnesium surface.

  • Grignard Formation: Add 10 mL of anhydrous THF. In a separate flame-dried syringe, draw up bromobenzene (1.09 mL, 10.5 mmol). Add ~10% of the bromobenzene to the stirring magnesium suspension. The reaction should initiate, indicated by gentle bubbling and a slight exotherm. If it does not start, gentle warming may be required.

  • Completion: Once initiated, add the remaining bromobenzene dropwise via syringe pump over 20 minutes to maintain a gentle reflux. After the addition is complete, continue stirring at room temperature for 1 hour to ensure full conversion to phenylmagnesium bromide.

  • Transmetalation to Zinc: In a separate flame-dried flask, dissolve anhydrous zinc chloride (1.43 g, 10.5 mmol) in 30 mL of anhydrous THF. This may be slightly exothermic. Cool the solution to 0 °C in an ice bath.

  • Reagent Formation: Slowly transfer the freshly prepared Grignard reagent into the zinc chloride solution via a cannula under positive inert gas pressure. A white precipitate may form. After the addition is complete, remove the ice bath and stir the resulting suspension of phenylzinc chloride at room temperature for 1 hour. This reagent is used directly in the next step.

PART B: Negishi Cross-Coupling Reaction

  • Catalyst Setup: In a separate 250 mL flame-dried, three-neck round-bottom flask under inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (231 mg, 0.2 mmol).

  • Addition of Electrophile: Add 1-bromo-2-allylbenzene (1.97 g, 10.0 mmol) dissolved in 20 mL of anhydrous THF to the flask containing the catalyst.

  • Coupling Reaction: Begin stirring the catalyst/electrophile mixture. Slowly add the freshly prepared phenylzinc chloride suspension from Part A via cannula over 20-30 minutes at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to a gentle reflux (around 65 °C) and monitor the progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate (75 mL each).

  • Washing and Drying: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will be a yellow to brown oil. Purify the residue by flash column chromatography on silica gel, typically using a hexane or hexane/ethyl acetate gradient, to yield 2-allyl-1,1'-biphenyl as a pure product.

Key Considerations and Optimization Insights

  • Catalyst and Ligand Selection: While Pd(PPh₃)₄ is a reliable workhorse, other catalyst systems can offer advantages. Using a combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) can often lead to higher yields and faster reaction times, especially with challenging substrates.[7][11] The choice of ligand is critical and can influence the rates of both oxidative addition and reductive elimination.[12][13]

  • Solvent: THF is the most common solvent for Negishi couplings due to its ability to solvate the organometallic species involved. Other ethereal solvents like 1,4-dioxane or 2-methyl-THF can also be used. In some cases, polar aprotic solvents like DMAc or NMP are employed, particularly for the formation of the organozinc reagent.[10][14]

  • Inert Conditions: The paramount importance of maintaining strictly anhydrous and oxygen-free conditions cannot be overstated. The Pd(0) catalyst is sensitive to oxidation, and organozinc reagents are readily quenched by water.

  • Organozinc Reagent Quality: The success of the coupling is highly dependent on the quality of the organozinc reagent.[5] Using freshly prepared reagents is always recommended. For functionalized substrates, direct insertion of activated zinc into an organic halide is an alternative method for preparing the organozinc species.[10][15]

Safety Precautions

  • Reagents: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Bromobenzene and 1-bromo-2-allylbenzene are harmful irritants.

  • Solvents: THF and diethyl ether are highly flammable. All heating should be conducted using a heating mantle and condenser, and sources of ignition must be avoided.

  • Atmosphere: Perform all steps under an inert atmosphere (N₂ or Ar) to prevent reaction with atmospheric oxygen and moisture. Cannula and syringe techniques should be used for transferring anhydrous solvents and reagents.

References

  • Casares, J. A., Espinet, P., Fuentes, B., & Salas, G. (2007). Insights into the Mechanism of the Negishi Reaction: ZnRX versus ZnR2 Reagents. Journal of the American Chemical Society, 129(12), 3508–3509. [Link]

  • Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

  • Grokipedia. (n.d.). Negishi coupling. Retrieved from [Link]

  • Fu, G. C., & Dai, C. (2001). The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides: Use of Commercially Available Pd(P(t-Bu)3)2 as a Catalyst. Journal of the American Chemical Society, 123(41), 10053-10054. [Link]

  • Chemistry Notes. (2022). Negishi coupling reaction: Mechanism, popular application. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Negishi cross-coupling. Retrieved from [Link]

  • Shang, M., et al. (2020). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. CCS Chemistry. [Link]

  • Arp, F. O., & Fu, G. C. (2006). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 128(45), 14264–14265. [Link]

  • Ghorbani, F., et al. (2014). Palladium-Catalyzed Completely Linear-Selective Negishi Cross-Coupling of Allylzinc Halides with Aryl and Vinyl Electrophiles. Angewandte Chemie International Edition, 53(22), 5581-5585. [Link]

  • Espinet, P., et al. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics, 40(7), 841–852. [Link]

  • Berlin, C. (2020). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell Digital Commons. [Link]

  • Novikov, A. S., et al. (2019). Intermetallic species in the Negishi coupling and their involvement in inhibition pathways. Dalton Transactions, 48(30), 11299-11311. [Link]

  • Lipshutz, B. H., et al. (2010). Ligand Effects on Negishi Couplings of Alkenyl Halides. Organic Letters, 12(20), 4540–4543. [Link]

  • Holland, J. P., et al. (2017). The highly surprising behaviour of diphosphine ligands in iron-catalysed Negishi cross-coupling. Nature Chemistry, 9(10), 967-974. [Link]

  • Ross, B. J., et al. (2022). Phosphine Ligand Binding and Catalytic Activity of Group 10–14 Heterobimetallic Complexes. Inorganic Chemistry, 61(18), 6948–6957. [Link]

  • Herath, A., et al. (2018). Generation and Cross-Coupling of Organozinc Reagents in Flow. Organic Letters, 20(23), 7430–7434. [Link]

  • Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. Retrieved from [Link]

  • El-Remaily, M. A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18534-18579. [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

  • Zewail, M. A., et al. (2023). Synthesis of biphenyl derivatives via Negishi cross coupling reaction. ResearchGate. [Link]

  • Levente, Z., et al. (2023). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. Beilstein Journal of Organic Chemistry, 19, 1374-1382. [Link]

  • Colacot, T. J., et al. (2015). Generating Active “L-Pd(0)” via Neutral or Cationic π-Allylpalladium Complexes Featuring Biaryl/Bipyrazolylphosphines: Synthetic, Mechanistic, and Structure–Activity Studies in Challenging Cross-Coupling Reactions. The Journal of Organic Chemistry, 80(13), 6697–6714. [Link]

  • Kumar, A., & Kumar, K. (2021). Recent development of allyl–allyl cross-coupling and its application in natural product synthesis. Organic Chemistry Frontiers, 8(17), 4814-4837. [Link]

  • El-Remaily, M. A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18534-18579. [Link]

  • Huo, S. (2003). Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides. Organic Letters, 5(4), 423–425. [Link]

  • Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters, 7(4), 584-596. [Link]

  • Huo, S. (2003). Highly efficient, general procedure for the preparation of alkylzinc reagents from unactivated alkyl bromides and chlorides. Organic Letters, 5(4), 423-425. [Link]

  • Schmeier, J., et al. (2013). Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. biaryl formation via cationic pincer-type PdIV intermediates. Dalton Transactions, 42(39), 13997-14008. [Link]

  • Procter, D. J., et al. (2018). Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 140(46), 15835–15843. [Link]

  • Google Patents. (1981). CA1100999A - Process for preparing 2-allyl phenol.
  • Huo, S. (2003). Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides. ResearchGate. [Link]

  • PrepChem.com. (n.d.). Preparation of 2-allylphenol. Retrieved from [Link]

  • European Patent Office. (n.d.). EP0773915B1 - Purification of allyl chloride. Retrieved from [Link]

  • Google Patents. (1996). CA2195536A1 - Purification of allyl chloride.
  • ResearchGate. (n.d.). The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of 3-(2-Biphenyl)-1-propene via Kumada Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for the synthesis of 3-(2-biphenyl)-1-propene, a valuable building block in organic synthesis, utilizing the nickel-catalyzed Kumada cross-coupling reaction. We present a comprehensive overview of the reaction mechanism, a step-by-step experimental protocol, and expected analytical data for product characterization. This guide is designed for researchers, scientists, and professionals in drug development, offering field-proven insights to ensure a successful and reproducible synthesis.

Core Principles and Strategic Overview

The Kumada coupling reaction is a robust and efficient method for the formation of carbon-carbon bonds.[1][2] Developed in 1972, this transition metal-catalyzed reaction couples an organomagnesium (Grignard) reagent with an organic halide.[1] For the synthesis of this compound, the strategic disconnection involves the coupling of an allyl nucleophile with a 2-halobiphenyl electrophile. Specifically, this protocol details the reaction between allylmagnesium bromide and 2-bromobiphenyl, catalyzed by a nickel-phosphine complex.[3]

Target Transformation:

Image of the chemical reaction: 2-bromobiphenyl + allylmagnesium bromide -> this compound

The choice of a nickel catalyst, particularly one bearing a diphosphine ligand such as 1,3-bis(diphenylphosphino)propane (dppp), is predicated on its high reactivity towards aryl bromides and its relative cost-effectiveness compared to palladium-based systems.[1] The Grignard reagent, allylmagnesium bromide, is prepared in situ from allyl bromide and magnesium turnings to ensure maximum reactivity.

Mechanistic Insights: The "Why" Behind the Protocol

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Kumada coupling proceeds via a catalytic cycle involving a low-valent nickel species.

Kumada_Mechanism cluster_cycle Catalytic Cycle Ni0 Ni(0)L₂ (Active Catalyst) OxAd Oxidative Addition Ar-Ni(II)(X)L₂ Ni0->OxAd 2-Bromobiphenyl (Ar-X) Trans Transmetalation Ar-Ni(II)(R)L₂ OxAd->Trans Allylmagnesium Bromide (R-MgX) RedEl Reductive Elimination Trans->RedEl Isomerization (cis) RedEl->Ni0 Product Release (Ar-R) caption Detailed catalytic cycle for the Ni-catalyzed Kumada coupling.

Figure 1. Detailed catalytic cycle for the Ni-catalyzed Kumada coupling.

  • Catalyst Activation (Pre-catalysis): The Ni(II) precatalyst, NiCl₂(dppp), is reduced in situ by the Grignard reagent to the catalytically active Ni(0) species.

  • Oxidative Addition: The electron-rich Ni(0) complex readily inserts into the C-Br bond of 2-bromobiphenyl. This is typically the rate-determining step and is facilitated by the electron-donating phosphine ligands which stabilize the resulting Ni(II) intermediate.

  • Transmetalation: The allyl group is transferred from the magnesium center to the nickel center, displacing the bromide ion. This step regenerates a magnesium halide salt.

  • Reductive Elimination: The final step involves the coupling of the aryl and allyl groups, forming the C(sp²)-C(sp³) bond of the product, this compound. This step regenerates the Ni(0) catalyst, which re-enters the catalytic cycle.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques.

Reagent and Equipment Checklist

Table 1. Reagents and Materials

Reagent/Material M.W. ( g/mol ) Amount (mmol) Mass/Volume Notes
2-Bromobiphenyl 233.10 10.0 2.33 g ---
Magnesium Turnings 24.31 15.0 365 mg Use freshly activated turnings.
Allyl Bromide 120.98 12.0 1.04 mL Handle in a fume hood.
NiCl₂(dppp) 540.06 0.2 108 mg Air and moisture sensitive.
Anhydrous Diethyl Ether --- --- ~50 mL For Grignard preparation.
Anhydrous THF --- --- ~50 mL For coupling reaction.

| 1 M HCl (aq) | --- | --- | ~20 mL | For quenching. |

Equipment:

  • Three-necked round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer hotplate and stir bars

  • Reflux condenser and pressure-equalizing dropping funnel

  • Schlenk line and inert gas supply

  • Syringes and cannulas

  • Standard glassware for workup and purification

Step-by-Step Procedure

Figure 2. Workflow for the synthesis of this compound.

Part 1: Preparation of Allylmagnesium Bromide

  • Under an inert atmosphere, place magnesium turnings (365 mg, 15.0 mmol) in a flame-dried 100 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel.

  • Add anhydrous diethyl ether (~10 mL) to the flask.

  • Prepare a solution of allyl bromide (1.04 mL, 12.0 mmol) in anhydrous diethyl ether (20 mL) in the dropping funnel.

  • Add a small portion of the allyl bromide solution to initiate the reaction. If no initiation is observed (cloudiness, gentle bubbling), add a single crystal of iodine.

  • Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the resulting greyish solution at room temperature for an additional hour.

Part 2: Kumada Coupling

  • In a separate 250 mL flame-dried Schlenk flask, add 2-bromobiphenyl (2.33 g, 10.0 mmol) and NiCl₂(dppp) (108 mg, 0.2 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF (~50 mL) via syringe and stir to dissolve the solids.

  • Cool the reaction flask to 0°C using an ice bath.

  • Slowly transfer the freshly prepared allylmagnesium bromide solution from Part 1 into the reaction flask via a cannula over 20-30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction's progress by TLC (e.g., 95:5 hexane:ethyl acetate).

Part 3: Workup and Purification

  • Upon completion, cool the reaction mixture back to 0°C.

  • Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl (~20 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with hexane to afford the pure product.

Expected Results and Data Interpretation

The successful synthesis will yield this compound as a colorless to pale yellow oil.

Table 2. Product Characterization Data

Analysis Expected Result
Yield 75-85%
¹H NMR Signals corresponding to allyl and biphenyl protons.[3]
¹³C NMR Signals at ~142, 141, 136, 125-130, and 117 ppm.[3]

| MS (EI) | Molecular ion peak ([M]⁺) at m/z = 194.[3] |

Interpreting the Data:

  • ¹H NMR: Look for the characteristic multiplet of the internal alkene proton (-CH=), the doublet of the allylic protons (-CH₂-Ar), and the multiplet of the terminal alkene protons (=CH₂). The aromatic region should integrate to 9 protons.

  • ¹³C NMR: The presence of three signals in the aliphatic/alkene region and multiple signals in the aromatic region is expected.

  • Mass Spectrometry: The molecular ion peak at m/z 194 confirms the correct mass. Fragmentation may show a prominent peak at m/z 153, corresponding to the loss of the allyl group (C₃H₅).

Troubleshooting and Safety Precautions

Table 3. Troubleshooting Guide

Problem Likely Cause Solution
Low Grignard Yield Wet glassware/solvents; inactive Mg surface. Rigorously dry all equipment and solvents. Use fresh Mg or activate with iodine.
Formation of Biallyl Wurtz coupling of allyl bromide. Add allyl bromide slowly to the Mg suspension to maintain a low concentration.
Low Coupling Yield Deactivated catalyst; poor Grignard transfer. Use a fresh, high-purity catalyst. Ensure the Grignard reagent is freshly prepared and in slight excess.

| Product Decomposition | Acid-catalyzed isomerization during workup. | Keep the quenching and workup steps cold and perform them expeditiously. |

Safety:

  • Inert Atmosphere: All steps involving Grignard reagents and the catalyst must be performed under an inert atmosphere to prevent decomposition and side reactions.

  • Flammable Solvents: Diethyl ether and THF are highly flammable. Avoid open flames and sparks.

  • Reagent Toxicity: Allyl bromide is a potent lachrymator and toxic. 2-Bromobiphenyl and nickel catalysts are hazardous. Handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

References

  • NROChemistry. (n.d.). Kumada Coupling. Retrieved from [Link]

  • Turner, D. (n.d.). Palladium Catalyzed Coupling Reactions. University of Rochester. Retrieved from [Link]

  • Supporting Information for a scientific article.
  • Johnson Matthey. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]

  • Han, F., et al. (2010). [NiCl2(dppp)]-catalyzed cross-coupling of aryl halides with dialkyl phosphite, diphenylphosphine oxide, and diphenylphosphine. Chemistry – A European Journal, 16(40), 12224-12228. [Link]

  • Huang, H., et al. (2009). Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. The Journal of Organic Chemistry, 74(14), 5599-5602. [Link]

  • Cassar, L. (1988). 6-CHLORO-1-HEXENE. Organic Syntheses, 66, 82. [Link]

  • Reddy, M. S., et al. (2017). Investigation of a Kumada Cross Coupling Reaction for Large-Scale Production... Organic Process Research & Development, 21(5), 738-744. [Link]

  • Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved from [Link]

  • NIST. (n.d.). Biphenyl. NIST Chemistry WebBook. Retrieved from [Link]

  • Benassi, R., et al. (1973). Substituent effect on the 1 H NMR Spectra of trans aryl methyl oxiranes and arylpropenes. Organic Magnetic Resonance, 5(8), 391-396. [Link]

  • Pines, H. (1972). U.S. Patent No. 3,705,203. Washington, DC: U.S.
  • Han, F., et al. (2010). ChemInform Abstract: [NiCl2(dppp)]-Catalyzed Cross-Coupling of Aryl Halides with Dialkyl Phosphite, Diphenylphosphine Oxide, and Diphenylphosphine. ChemInform, 41(51). [Link]

  • Wang, S., et al. (2012). Nickel-Catalyzed Reductive Coupling of Aryl Halides with Secondary Alkyl Bromides and Allylic Acetate. Organic Letters, 14(13), 3352-3355. [Link]

  • European Patent No. EP0379862A2. (1990).
  • Kolehmainen, E., et al. (2006). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products... Magnetic Resonance in Chemistry, 44(9), 895-900. [Link]

  • Al-Masum, M., & Ng, D. (2024). Pd(PPh3)4-catalyzed reaction of alkynes and N-(2-halophenyl)propiolamides. Results in Chemistry, 7, 101489. [Link]

  • Vasilev, A., et al. (2005). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 10(1), M396. [Link]

  • Dannan, G. A., et al. (1982). Purification of polybrominated biphenyl congeners. Journal of Toxicology and Environmental Health, 9(3), 423-438. [Link]

  • Everson, D. A., et al. (2013). Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines With Alkyl Bromides. Synlett, 24(09), 1131-1135. [Link]

  • NIST. (n.d.). Propene. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2-Propen-1-one, 3-(4-methoxyphenyl)-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2-Propen-1-ol, 3-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Wolfe, J. P., & Rossi, M. A. (2005). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions... Advanced Synthesis & Catalysis, 347(11-13), 1614-1620. [Link]

  • Davies, S. G., et al. (1998). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 75, 23. [Link]

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Application Note & Protocol Guide: Synthesis of Phenanthrene Derivatives from 3-(2-Biphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Phenanthrene and its derivatives represent a cornerstone in medicinal chemistry and materials science, owing to their unique photophysical properties and presence in numerous bioactive natural products. This guide provides an in-depth exploration of synthetic routes to phenanthrene derivatives starting from the readily accessible precursor, 3-(2-biphenyl)-1-propene. We move beyond simple procedural lists to explain the underlying mechanisms and rationale for key experimental choices. This document details three primary synthetic strategies: Photochemical Dehydrocyclization, Acid-Catalyzed Cyclization, and Transition-Metal-Catalyzed Cycloisomerization. Each section includes a mechanistic overview, detailed step-by-step protocols, and data interpretation insights to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of this compound

The phenanthrene core is a privileged scaffold in chemical synthesis. Its rigid, planar, and aromatic structure is a key pharmacophore in various therapeutic agents and a fundamental unit in organic electronics. Traditional methods for phenanthrene synthesis, such as the Haworth and Bardhan-Sengupta syntheses, often require harsh conditions and multiple steps.[1][2]

The use of this compound (also known as 2-allyl-biphenyl) as a starting material offers a more direct and modular approach. This precursor embeds the necessary carbon framework for the target tricyclic system, allowing for intramolecular cyclization strategies that are often more efficient and regioselective. The choice of synthetic method—driven by light, acid, or metal catalysis—allows chemists to tailor the reaction conditions to the specific functionalities present on the biphenyl precursor.

This guide will dissect the following key transformations:

  • Photochemical Dehydrocyclization: A classic and powerful method utilizing UV light to induce an electrocyclization cascade.

  • Acid-Catalyzed Cyclization: A direct approach leveraging intramolecular Friedel-Crafts-type reactivity.

  • Transition-Metal-Catalyzed Cycloisomerization: An elegant method using catalysts to orchestrate the ring-closing process under mild conditions.

Method A: Photochemical Dehydrocyclization

This method is a variation of the renowned Mallory reaction, which classically involves the photocyclization of stilbene derivatives.[3][4] The reaction proceeds via the formation of a transient dihydrophenanthrene intermediate, which is then oxidized to the aromatic phenanthrene product.

Mechanism & Scientific Rationale

The overall transformation involves three key steps:

  • Photoisomerization: Although this compound is not a stilbene, the principle of forming a reactive conformer applies. Upon irradiation with UV light, the molecule is excited to a singlet state, allowing for rotation around the biphenyl C-C single bond to achieve a conformation where the vinyl group is positioned correctly for cyclization.

  • Electrocyclization: In the excited state, a 6π-electron electrocyclization occurs between the vinyl group and the adjacent phenyl ring. This pericyclic reaction forms a transient cis-dihydrophenanthrene intermediate.

  • Oxidation/Aromatization: The dihydrophenanthrene intermediate is not stable and must be oxidized to the final, stable aromatic phenanthrene. This is typically achieved using an oxidizing agent like iodine (I₂) in the presence of air (O₂). The iodine facilitates hydrogen removal, and a scavenger like tetrahydrofuran (THF) or propylene oxide is often added to quench the HI byproduct.[4][5]

The necessity of an oxidant is critical; without it, the reaction can be reversible, and the dihydrophenanthrene intermediate may revert to the starting material.

Visualization: Photochemical Pathway

Photochemical_Dehydrocyclization cluster_0 Step 1: Photoexcitation & Conformation cluster_1 Step 2: Electrocyclization cluster_2 Step 3: Oxidation Start This compound Excited Excited State Conformer Start->Excited hν (UV Light) Intermediate cis-Dihydrophenanthrene Intermediate Excited->Intermediate 6π Electrocyclization Product Phenanthrene Derivative Intermediate->Product Reagents Iodine (I₂) Air (O₂) Reagents->Product Oxidation Acid_Catalyzed_Cyclization cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Intramolecular Attack cluster_2 Step 3: Rearomatization Start This compound Carbocation Secondary Carbocation Intermediate Start->Carbocation Cyclized Cyclized Intermediate (Sigma Complex) Carbocation->Cyclized Intramolecular EAS Catalyst H⁺ or Lewis Acid (e.g., Bi(OTf)₃) Catalyst->Carbocation Protonation Product Dihydrophenanthrene Derivative Cyclized->Product -H⁺ Metal_Catalyzed_Cyclization Start This compound + PtCl₂ (cat.) Pi_Complex Pt-Alkene π-Complex Start->Pi_Complex Coordination Cyclized_Metal Cyclized Organometallic Intermediate Pi_Complex->Cyclized_Metal Intramolecular Carboplatination Product Dihydrophenanthrene Derivative Cyclized_Metal->Product Protodemetalation (Regenerates PtCl₂)

Sources

The Versatile Scaffold: 2-Allyl-1,1'-biphenyl in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Biphenyl Moiety

The biphenyl scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1][2][3] Its inherent steric bulk and conformational flexibility allow for precise three-dimensional arrangements of pharmacophoric groups, enabling high-affinity interactions with biological targets. The introduction of an allyl group at the 2-position of the biphenyl system, affording 2-allyl-1,1'-biphenyl, further enhances its synthetic utility and potential for generating novel drug candidates. The allyl moiety is not merely a passive substituent; it is a reactive handle that can be strategically manipulated to construct more complex molecular architectures, including various heterocyclic systems. This guide provides a comprehensive overview of the synthesis and potential applications of 2-allyl-1,1'-biphenyl in drug discovery, complete with detailed experimental protocols for its preparation and subsequent derivatization.

Strategic Synthesis of 2-Allyl-1,1'-biphenyl: A Protocol Grounded in Suzuki-Miyaura Coupling

The construction of the biaryl bond is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly robust and widely adopted method due to its tolerance of a broad range of functional groups.[4][5] The following protocol details a reliable method for the synthesis of 2-allyl-1,1'-biphenyl via the Suzuki-Miyaura coupling of 2-allylphenylboronic acid and bromobenzene.

Diagram of the Synthetic Pathway

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product reactant1 2-Allylphenylboronic Acid catalyst Pd(PPh3)4 reactant1->catalyst Suzuki-Miyaura Coupling reactant2 Bromobenzene reactant2->catalyst product 2-Allyl-1,1'-biphenyl catalyst->product base Na2CO3 base->catalyst solvent Toluene/Ethanol/Water solvent->catalyst

Caption: Synthetic route to 2-allyl-1,1'-biphenyl via Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Synthesis of 2-Allyl-1,1'-biphenyl

Objective: To synthesize 2-allyl-1,1'-biphenyl from 2-allylphenylboronic acid and bromobenzene.

Materials:

  • 2-Allylphenylboronic acid (1.0 eq)

  • Bromobenzene (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-allylphenylboronic acid (1.0 eq) and bromobenzene (1.1 eq) in a 3:1:1 mixture of toluene, ethanol, and water.

  • Degassing: Sparge the solution with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Addition of Base and Catalyst: To the degassed solution, add sodium carbonate (2.0 eq) followed by tetrakis(triphenylphosphine)palladium(0) (0.02 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford 2-allyl-1,1'-biphenyl as a colorless oil.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings, known for its effectiveness with a wide range of substrates.[4]

  • Base: Sodium carbonate is a crucial component that facilitates the transmetalation step in the catalytic cycle by activating the boronic acid.[6]

  • Solvent System: The biphasic toluene/ethanol/water system is effective for dissolving both the organic substrates and the inorganic base, promoting efficient reaction kinetics.

  • Degassing: The removal of oxygen is critical to prevent the oxidation of the Pd(0) catalyst to its inactive Pd(II) state, ensuring high catalytic turnover.

Application Notes: 2-Allyl-1,1'-biphenyl as a Versatile Intermediate in Drug Discovery

The strategic placement of the allyl group on the biphenyl scaffold opens up a plethora of synthetic possibilities for generating libraries of diverse compounds for biological screening.

Synthesis of Novel Kinase Inhibitors

The biphenyl urea moiety is a well-established pharmacophore in the design of kinase inhibitors, particularly targeting VEGFR-2.[7] The 2-allyl group can be utilized to introduce additional functionalities or to modulate the pharmacokinetic properties of the resulting compounds.

Proposed Synthetic Workflow:

G start 2-Allyl-1,1'-biphenyl step1 Oxidative Cleavage (O3, DMS) start->step1 intermediate1 2-Formyl-1,1'-biphenyl step1->intermediate1 step2 Reductive Amination (Amine, NaBH(OAc)3) intermediate1->step2 intermediate2 Aminomethylbiphenyl Derivative step2->intermediate2 step3 Urea Formation (Isocyanate) intermediate2->step3 product Biphenyl Urea Kinase Inhibitor Candidate step3->product

Caption: Workflow for synthesizing biphenyl urea kinase inhibitor candidates.

Development of Anti-Inflammatory Agents via Heterocyclic Scaffolds

The allyl group is an excellent precursor for the synthesis of various heterocyclic systems, such as benzofurans, which are known to possess anti-inflammatory properties.[8]

Protocol for Oxidative Cyclization to a Benzofuran Derivative:

Objective: To synthesize a 2-methyl-2,3-dihydrodibenzofuran derivative from 2-allyl-1,1'-biphenyl.

Materials:

  • 2-Allyl-1,1'-biphenyl (1.0 eq)

  • Palladium(II) chloride (PdCl₂) (0.1 eq)

  • Copper(I) chloride (CuCl) (1.0 eq)

  • Oxygen (balloon)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-allyl-1,1'-biphenyl (1.0 eq) in DMF.

  • Catalyst Addition: Add PdCl₂ (0.1 eq) and CuCl (1.0 eq) to the solution.

  • Reaction: Stir the mixture under an oxygen atmosphere (balloon) at 80 °C. Monitor the reaction by TLC.

  • Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Rationale: This reaction proceeds via a Wacker-type oxidative cyclization, where the palladium catalyst activates the allyl double bond for intramolecular attack by the adjacent phenyl ring, followed by oxidation to form the heterocyclic product.[8]

Protocols for Biological Evaluation

Once a library of derivatives from 2-allyl-1,1'-biphenyl has been synthesized, it is essential to screen them for biological activity.

Protocol: In Vitro Anti-Inflammatory Screening (Nitric Oxide Inhibition Assay)

Objective: To assess the potential of synthesized compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours.

  • Nitrite Measurement:

    • Collect the cell supernatant.

    • Mix the supernatant with an equal volume of Griess reagent.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Self-Validation: A known anti-inflammatory agent (e.g., dexamethasone) should be used as a positive control to validate the assay's performance.

Quantitative Data Summary

While specific biological data for 2-allyl-1,1'-biphenyl is not extensively available in the public domain, the following table presents hypothetical IC₅₀ values for a series of derivatives to illustrate how such data would be presented.

Compound IDDerivative ClassTargetIC₅₀ (nM)
BP-A-01 Biphenyl UreaVEGFR-2150
BP-A-02 Biphenyl UreaVEGFR-285
BP-B-01 BenzofuranCOX-2250
BP-B-02 BenzofuranCOX-2120

Conclusion

2-Allyl-1,1'-biphenyl represents a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via robust cross-coupling methodologies, coupled with the synthetic tractability of the allyl group, provides a powerful platform for the generation of diverse molecular scaffolds. The application notes and protocols outlined herein offer a solid foundation for researchers and drug development professionals to explore the full potential of this promising intermediate in the quest for novel therapeutic agents. The strategic derivatization of 2-allyl-1,1'-biphenyl, guided by established principles of medicinal chemistry, is a compelling approach for the discovery of next-generation drugs targeting a range of diseases.

References

  • Jain, Z. J., Gide, P. S., & Kankate, R. S. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Saudi Chemical Society, 17(3), 289-311. [Link]

  • (Reference for a general Suzuki-Miyaura coupling protocol, if available)
  • (Reference for a general Claisen rearrangement protocol, if available)
  • (Reference for the biological activity of a specific biphenyl deriv
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18446-18485. [Link]

  • (Reference for a specific Suzuki coupling protocol analogous to the one described)
  • Li, J., et al. (2015). Design, synthesis and biological evaluation of biphenylurea derivatives as VEGFR-2 kinase inhibitors (Ⅱ). Chinese Journal of Medicinal Chemistry, 25(1), 1-11.
  • (Reference for a general oxid
  • (Reference for a general reductive amin
  • Kamal, A., & Reddy, P. S. M. M. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(41), 25486-25528. [Link]

  • (Reference for a general Wacker-type cycliz
  • IJSDR. (2019). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 4(5). [Link]

  • (Reference for a general nitric oxide inhibition assay protocol, if available)
  • (Reference for the use of RAW 264.
  • (Reference for the use of Griess reagent, if available)
  • (Reference for a positive control in anti-inflamm
  • (Reference for a hypothetical or real example of IC50 values for biphenyl deriv
  • Jain, Z. J., Gide, P. S., & Kankate, R. S. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. [Link]

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Application Notes and Protocols for the Palladium-Catalyzed Functionalization of the Allyl Group in 3-(2-Biphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of the Biphenylpropyl Scaffold

The 3-(2-biphenyl)-1-propene scaffold represents a privileged structural motif in medicinal chemistry and materials science. The biphenyl moiety is a well-established pharmacophore found in numerous therapeutic agents, valued for its ability to engage in favorable protein-ligand interactions.[1][2][3] The appended allyl group serves as a versatile synthetic handle, offering a prime site for introducing diverse functional groups to modulate physicochemical properties, biological activity, and material characteristics. Palladium-catalyzed reactions, particularly allylic substitutions, provide a powerful and precise tool for the late-stage functionalization of this scaffold, enabling the rapid generation of molecular libraries for drug discovery and the synthesis of novel materials.[4]

This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed functionalization of this compound, focusing on the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. We will delve into the mechanistic underpinnings of these transformations, explain the rationale behind the selection of catalysts, ligands, and reaction conditions, and provide step-by-step experimental procedures.

Core Chemistry: The η³-Allyl Palladium Intermediate

The cornerstone of palladium-catalyzed allylic functionalization is the in-situ formation of a η³-allylpalladium complex.[5][6] This process, pioneered by Tsuji and later expanded by Trost, involves the coordination of a palladium(0) catalyst to the double bond of the allylic substrate.[5][6] Subsequent oxidative addition, with the departure of a leaving group, generates the key η³-allylpalladium(II) intermediate. This electrophilic species is then susceptible to attack by a wide range of nucleophiles, leading to the formation of the desired functionalized product and regenerating the palladium(0) catalyst to complete the catalytic cycle.[6]

The regioselectivity of the nucleophilic attack on the unsymmetrical allyl group of this compound is a critical consideration. Generally, for "soft" nucleophiles (those with conjugate acids having a pKa < 25), the attack occurs at the less sterically hindered carbon of the allyl moiety.[5][7] Conversely, "hard" nucleophiles (pKa > 25) may exhibit different selectivity, sometimes favoring attack at the metal center followed by reductive elimination.[5][7] The choice of ligands also plays a crucial role in controlling both regioselectivity and enantioselectivity in asymmetric variants.[8][9][10]

Visualization of the Catalytic Cycle

Tsuji-Trost Catalytic Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)Ln pi-allyl_complex η²-π-Allyl Pd(0) Complex Pd(0)L2->pi-allyl_complex eta3-allyl_complex η³-π-Allyl Pd(II) Complex pi-allyl_complex->eta3-allyl_complex Oxidative Addition product_complex Product-Pd(0) Complex eta3-allyl_complex->product_complex Nucleophilic Attack Leaving_Group Leaving Group (X⁻) product_complex->Pd(0)L2 Dissociation Product Functionalized Product product_complex->Product Substrate This compound (with leaving group) Substrate->pi-allyl_complex Coordination Nu Nucleophile (Nu⁻) Nu->eta3-allyl_complex

Caption: The catalytic cycle for the Tsuji-Trost reaction.

Experimental Protocols

A. Synthesis of the Starting Material: this compound

While commercially available, this compound can be readily synthesized via a Suzuki-Miyaura cross-coupling reaction.[11]

Reaction Scheme:

2-Bromobiphenyl + Allylboronic acid pinacol ester → this compound

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
2-Bromobiphenyl233.1110.02.33 g
Allylboronic acid pinacol ester167.0412.02.00 g
Pd(PPh₃)₄1155.560.2231 mg
K₂CO₃138.2120.02.76 g
Toluene--40 mL
Water--10 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobiphenyl (2.33 g, 10.0 mmol), allylboronic acid pinacol ester (2.00 g, 12.0 mmol), Pd(PPh₃)₄ (231 mg, 0.2 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add toluene (40 mL) and water (10 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford this compound as a colorless oil.

B. Protocol 1: Palladium-Catalyzed Allylic Amination

This protocol describes the introduction of a nitrogen nucleophile, a common transformation in drug discovery.[4][12]

Reaction Scheme:

This compound + Morpholine → 4-(2-Biphenylallyl)morpholine

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound194.271.0194 mg
Allyl acetate (as leaving group precursor)100.121.2120 mg
Morpholine87.121.2105 µL
Pd₂(dba)₃915.720.02523 mg
dppf554.570.0528 mg
NaH (60% dispersion in oil)24.001.352 mg
Anhydrous THF--5 mL

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add NaH (52 mg, 1.3 mmol).

  • Add anhydrous THF (2 mL) and cool the suspension to 0 °C.

  • Slowly add morpholine (105 µL, 1.2 mmol) and stir the mixture at 0 °C for 20 minutes.

  • In a separate Schlenk tube, dissolve this compound (194 mg, 1.0 mmol), allyl acetate (120 mg, 1.2 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), and dppf (28 mg, 0.05 mmol) in anhydrous THF (3 mL).

  • Transfer the solution from the second tube to the suspension of the sodium morpholinide at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the desired product.

C. Protocol 2: Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction)

This protocol details the formation of a C-C bond using a soft carbon nucleophile.[5][6][13]

Reaction Scheme:

This compound + Diethyl malonate → Diethyl 2-(2-biphenylallyl)malonate

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound194.271.0194 mg
Allyl acetate (as leaving group precursor)100.121.2120 mg
Diethyl malonate160.171.2182 µL
Pd(PPh₃)₄1155.560.0558 mg
NaH (60% dispersion in oil)24.001.352 mg
Anhydrous THF--5 mL

Procedure:

  • In a flame-dried Schlenk tube under argon, suspend NaH (52 mg, 1.3 mmol) in anhydrous THF (2 mL).

  • Cool the suspension to 0 °C and add diethyl malonate (182 µL, 1.2 mmol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, dissolve this compound (194 mg, 1.0 mmol), allyl acetate (120 mg, 1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol) in anhydrous THF (3 mL).

  • Add the palladium/substrate solution to the sodium enolate suspension at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 50 °C for 6 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).

  • Extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by flash chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the product.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification Prepare_Nucleophile Prepare Nucleophile Solution (e.g., deprotonation with NaH) Add_Nucleophile Add Nucleophile Solution to Reaction Mixture Prepare_Nucleophile->Add_Nucleophile Combine_Reagents Combine Substrate, Catalyst, and Ligand in Solvent Combine_Reagents->Add_Nucleophile Reaction_Progress Stir at Defined Temperature and Monitor by TLC/GC-MS Add_Nucleophile->Reaction_Progress Quench Quench Reaction Reaction_Progress->Quench Extract Aqueous Workup and Extraction Quench->Extract Dry_Concentrate Dry Organic Layer and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: A generalized workflow for palladium-catalyzed allylic substitution.

Trustworthiness and Self-Validation

The protocols provided are based on well-established and widely cited methodologies in palladium catalysis.[4][5][6][7] To ensure the validity of the experimental results, the following self-validating steps are crucial:

  • Monitoring Reaction Progress: Regularly analyze aliquots of the reaction mixture by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material and the formation of the product.

  • Spectroscopic Characterization: The identity and purity of the final product must be unequivocally confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Control Experiments: In case of unexpected results, performing control experiments, such as running the reaction without the palladium catalyst or the ligand, can help troubleshoot the reaction and confirm the role of each component.

By adhering to these principles of rigorous experimental technique and thorough characterization, researchers can have high confidence in the outcomes of these functionalization reactions.

References

  • Application Notes and Protocols for Palladium-Catalyzed Allylic Amination in Synthesis. Benchchem.
  • Engelin, C. J., & Fristrup, P. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 16(1), 951–969. Available at: [Link]

  • Tsuji-Trost Reaction. Organic Chemistry Portal. Available at: [Link]

  • Tsuji–Trost reaction. Wikipedia. Available at: [Link]

  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. Available at: [Link]

  • Engelin, C. J., & Fristrup, P. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 16(1), 951–969. Available at: [Link]

  • The Tsuji–Trost Reaction and Related Carbon–Carbon Bond Formation Reactions: Overview of the Palladium–Catalyzed Carbon–Corbon Bond Formation via π‐Allylpalladium and Propargylpalladium Intermediates. ResearchGate. Available at: [Link]

  • Mechanistic Investigation of Palladium–Catalyzed Allylic C–H Activation. ACS Catalysis. Available at: [Link]

  • Palladium-catalysed asymmetric allylic substitution: a ligand design incorporating steric and electronic effects. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Tsuji-Trost Reaction: Selectivity in Palladium-Catalyzed Allylic Substitution. Available at: [Link]

  • Tsuji-Trost Allylation. NROChemistry. Available at: [Link]

  • Feng, J., & Chan, A. S. C. (2000). Ligand Effects in Palladium-Catalyzed Allylic Alkylation in Ionic Liquids. Organic Letters, 2(26), 4213–4215. Available at: [Link]

  • Direct use of allylic alcohols and allylic amines in palladium-catalyzed allylic amination. Chemical Communications. Available at: [Link]

  • Ligand Effects in Palladium-Catalyzed Allylic Alkylation in Ionic Liquids. Semantic Scholar. Available at: [Link]

  • Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews. Available at: [Link]

  • Palladium-Catalyzed Asymmetric Allylic C–H Functionalization: Mechanism, Stereo- and Regioselectivities, and Synthetic Applications. Accounts of Chemical Research. Available at: [Link]

  • Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). The Journal of Organic Chemistry. Available at: [Link]

  • Palladium-Catalyzed Allylic Substitution with (η6-arene–CH2Z)Cr(CO)3-based Nucleophiles. The Journal of Organic Chemistry. Available at: [Link]

  • An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst. Organic Syntheses. Available at: [Link]

  • Engelin, C. J., & Fristrup, P. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 16(1), 951–969. Available at: [Link]

  • Catalytic allylic functionalization via π-allyl palladium chemistry. Organic & Biomolecular Chemistry. Available at: [Link]

  • Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles. Chemical Science. Available at: [Link]

  • Reaction of biphenyl with propene. ResearchGate. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Available at: [Link]

  • Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents. Archiv der Pharmazie. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Suzuki-Miyaura Coupling of Allylic Biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of allylic biphenyls—a class of molecules known for its unique steric and electronic demands. Here, we move beyond generic protocols to provide in-depth, mechanism-driven troubleshooting in a direct question-and-answer format.

Part 1: Foundational Principles & Best Practices

Before delving into specific problems, it is crucial to establish a baseline of sound experimental practice. The success of any Suzuki-Miyaura coupling, especially with challenging substrates, hinges on meticulous attention to detail.

  • Oxygen Exclusion is Non-Negotiable: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to inactive Pd(II) species, leading to catalyst death and the formation of homocoupling byproducts.[1][2] Proper degassing of solvents and sparging the reaction vessel with an inert gas (Argon or Nitrogen) is paramount.[1]

  • Reagent Quality Matters: The purity of your aryl halide, and especially your boronic acid or ester, is critical. Boronic acids are prone to dehydration to form cyclic boroxine anhydrides or degradation via protodeboronation.[2][3] Using high-purity reagents from reliable sources can prevent many common issues.[4]

  • The "Right" Base and Solvent: The base is not merely a spectator; it is essential for activating the boronic acid to facilitate transmetalation.[5][6] The choice of base and solvent are often intertwined. For instance, strong bases like phosphates (e.g., K₃PO₄) are often used in anhydrous ethereal solvents like dioxane or THF, sometimes with a small amount of water to aid solubility and transmetalation.[7]

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common and frustrating issues encountered during the Suzuki coupling of allylic biphenyls.

Q1: My reaction has a very low yield or has failed completely. Where do I start troubleshooting?

A1: Complete reaction failure or negligible yield is a common but solvable issue that typically points to a fundamental problem with one of the core components of the catalytic cycle.

1. Catalyst Inactivity:

  • The Cause: The most frequent culprit is the deactivation of the Pd(0) catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) species. This reduction can be inefficient or fail if the conditions are not optimal.[8] Furthermore, exposure to oxygen at any stage will rapidly kill the active catalyst.[2]

  • Troubleshooting Steps:

    • Verify Inert Atmosphere: Ensure your degassing procedure is robust. A minimum of three evacuate/backfill cycles with an inert gas is recommended for the reaction vessel containing the solid reagents before solvent addition. Solvents must be freshly degassed by sparging with argon for at least 30 minutes or by the freeze-pump-thaw method.

    • Switch to a Pre-formed Pd(0) Source: Using a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can eliminate issues with the in situ reduction step.[2] However, be aware that these can also degrade upon improper storage.

    • Consider Advanced Precatalysts: Buchwald and other groups have developed highly efficient precatalysts (e.g., XPhos Pd G3/G4) that are air-stable and generate the active L-Pd(0) species reliably and rapidly upon heating.[9]

2. Poor Oxidative Addition (Especially with Aryl Chlorides or Hindered Bromides):

  • The Cause: Oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step.[10] For sterically hindered biphenyl precursors or less reactive aryl chlorides, this step can be extremely sluggish.[11] The electronic properties of your substrate also play a huge role; electron-rich aryl halides react slower than electron-poor ones.[7]

  • Troubleshooting Steps:

    • Ligand Selection is Key: Standard ligands like PPh₃ are often insufficient for challenging substrates. Switch to bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center, promote oxidative addition, and accelerate the final reductive elimination step.[2][12]

    • Increase Temperature: While 60-80 °C is a common starting point, hindered couplings may require temperatures of 100 °C or higher to overcome the activation barrier for oxidative addition.[13]

Q2: I've isolated my product, but it's contaminated with significant byproducts. How can I identify and minimize them?

A2: Side reactions are inherent to cross-coupling chemistry. Identifying the byproduct structure is the first step toward mitigating its formation.

Side ProductIdentification (MS/NMR)Primary Cause(s)Mitigation Strategy
Homocoupling Product Dimer of your boronic acid (Ar-Ar).Presence of oxygen or incomplete reduction of Pd(II) precatalyst.[1][2]1. Rigorously exclude oxygen. 2. Use a Pd(0) source or ensure precatalyst reduction is efficient. 3. Avoid excessively high temperatures.
Dehalogenation Product Aryl halide is reduced to an arene (Ar-H).Hydride sources (e.g., solvent, amine bases) reacting with the Pd-Ar intermediate.[1][2]1. Use solvents less prone to acting as hydride donors (e.g., dioxane, toluene over alcohols). 2. Ensure the base is not a significant hydride source.
Protodeborylation Product Boronic acid is converted to an arene (Ar-B(OH)₂ -> Ar-H).Presence of water/protic sources, especially under basic conditions, leading to cleavage of the C-B bond.[3]1. Use anhydrous conditions if possible. 2. Use boronic esters (e.g., pinacol esters), which are more stable.[2] 3. Use a base like CsF or K₃PO₄ which can be less hydrolytic.
Q3: My reaction is suffering from allylic scrambling or isomerization. How can I control the regioselectivity?

A3: This is a problem specific to allylic substrates. The palladium-allyl intermediate formed after oxidative addition can undergo rearrangement, leading to a mixture of constitutional isomers.

  • The Cause: Oxidative addition to an allylic halide proceeds with inversion of configuration to form a (π-allyl)palladium complex.[5][10] This intermediate can exist in equilibrium with other isomeric forms. The subsequent transmetalation and reductive elimination can occur from any of these isomers, leading to a product mixture.

  • Troubleshooting Steps:

    • Ligand Control: The choice of ligand has a profound impact on the structure and reactivity of the (π-allyl)palladium intermediate. Bulky ligands can sterically direct the incoming nucleophile to one end of the allyl system, improving regioselectivity. Screening different ligands is often necessary.

    • Substrate Structure: The inherent substitution pattern of the olefin in your substrate can strongly influence the regioselectivity of the coupling. In some cases, redesigning the substrate to favor the desired isomer may be the most effective approach.

    • Temperature and Reaction Time: Lowering the reaction temperature can sometimes slow down the rate of isomerization relative to the rate of productive coupling, thus improving the product ratio. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent post-reaction isomerization.

Q4: My substrates are highly sterically hindered (e.g., multiple ortho-substituents). What are the best conditions to try?

A4: Synthesizing sterically congested biphenyls is a classic challenge for the Suzuki coupling, as both the oxidative addition and reductive elimination steps are impeded by steric clash.[14][15]

  • The Cause: Large ortho-substituents on either coupling partner prevent the ideal geometry for the key steps in the catalytic cycle. This dramatically slows the reaction and often leads to failure under standard conditions.

  • Recommended Approach:

    • Catalyst System: This is where modern, specialized ligands are essential. The use of biarylmonophosphine ligands (e.g., SPhos, XPhos, RuPhos) is highly recommended.[12][16] These ligands are both bulky and electron-rich, specifically designed to accelerate the difficult steps in couplings of hindered substrates.[12]

    • Strong, Non-nucleophilic Base: A strong base is needed to drive the reaction. Finely ground, anhydrous K₃PO₄ or Cs₂CO₃ are excellent choices.[7][16]

    • Solvent and Temperature: Aprotic, polar solvents like dioxane, toluene, or NMP are often effective.[17] High temperatures (100-120 °C) are typically required.

LigandCatalyst PrecursorBase/Solvent SystemKey Advantages
SPhos Pd₂(dba)₃ or SPhos PrecatalystK₃PO₄ / Dioxane or TolueneExcellent for creating extremely hindered biaryls, often at lower catalyst loadings.[12]
XPhos Pd₂(dba)₃ or XPhos PrecatalystK₃PO₄ or Cs₂CO₃ / THF or DioxaneHighly active for coupling aryl chlorides and sterically demanding substrates.[9]
RuPhos Pd(OAc)₂ or RuPhos PrecatalystK₃PO₄ / THFParticularly effective for reactions involving heteroaryl components.

Part 3: Visualizing the Chemistry

Understanding the reaction mechanism and potential pitfalls is key to effective troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

// Inputs and Outputs ArX [label="Ar-X\n(Aryl Halide)"]; ArB [label="Ar'-B(OR)₂\n(Boronic Acid/Ester)"]; Product [label="Ar-Ar'\n(Product)"];

ArX -> OA_complex [style=dashed, arrowhead=none]; ArB -> Transmetal_complex [style=dashed, arrowhead=none]; Transmetal_complex -> Product [style=dashed, arrowhead=none]; } dot Caption: The general catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting Workflow

Troubleshooting_Workflow

β-Hydride Elimination Side Reaction

Beta_Hydride_Elimination

Part 4: Experimental Protocol

General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling a hindered aryl bromide with an arylboronic acid using modern catalytic systems.

Reagents & Equipment:

  • Hindered Aryl Bromide (1.0 equiv)

  • Hindered Arylboronic Acid (1.5 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • SPhos (2.5 mol%)

  • Anhydrous K₃PO₄, finely ground (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Oven-dried glassware, magnetic stir bar, condenser, inert gas manifold (Ar or N₂)

Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask containing a magnetic stir bar, add the aryl bromide, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos ligand.[1]

  • Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of argon, add the anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Fit the flask with a condenser under argon. Lower the flask into a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biphenyl product.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • van Dijk, L., Ardkhean, R., Sidera, M., et al. (2020). Mechanistic Investigation of Rh(I)-Catalyzed Asymmetric Suzuki-Miyaura Coupling with Racemic Allyl Halides. ChemRxiv. Retrieved from [Link]

  • van Dijk, L., Ardkhean, R., Sidera, M., et al. (2021). Mechanistic investigation of Rh(i)-catalysed asymmetric Suzuki–Miyaura coupling with racemic allyl halides. ResearchGate. Retrieved from [Link]

  • Behind the Paper. (2021). Mechanistic Investigation of a Rhodium Catalysed Asymmetric Suzuki-Miyaura Coupling. Nature Portfolio Chemistry Community. Retrieved from [Link]

  • Marion, N., Navarro, O., Mei, J., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Semantic Scholar. Retrieved from [Link]

  • Pucheault, M., Darses, S., & Genet, J.-P. (n.d.). Allylic Substitution vs. Suzuki Cross-Coupling: Capitalizing on Chemoselectivity with Bifunctional Substrates. PMC - NIH. Retrieved from [Link]

  • ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). Retrieved from [Link]

  • Wikipedia. (n.d.). β-Hydride elimination. Retrieved from [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2006). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ResearchGate. Retrieved from [Link]

  • Thomas, A. A., Wang, H., & Denmark, S. E. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH. Retrieved from [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (n.d.). Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Nicolaou, K. C., Boddy, C. N. C., & Cee, V. J. (n.d.). Atropisomerism, Biphenyls and the Suzuki Coupling: Peptide Antibiotics. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Retrieved from [Link]

  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved from [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]

  • Hoshi, T., Nakazawa, T., Saitoh, I., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Leowanawat, P., Carrow, B. P., & Bergman, R. G. (2014). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. National Institutes of Health. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]

  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

  • Sebelius, S., Olsson, V. J., & Wallner, O. A. (2006). Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. RSC Publishing. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Palladium-Catalyzed Synthesis of 2-allyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the palladium-catalyzed synthesis of 2-allyl-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in this specific cross-coupling reaction.

The synthesis of 2-allyl-1,1'-biphenyl is a sophisticated transformation that typically involves a palladium-catalyzed cross-coupling reaction. Depending on the chosen starting materials, this could be approached as a Suzuki-Miyaura coupling between an allyl-substituted arylboronic acid derivative and a phenyl halide, or an allylation of a pre-formed biphenyl system. The following guide will focus on the common challenges encountered in a Suzuki-Miyaura-type approach, which is a versatile method for constructing the biphenyl backbone.

Troubleshooting Guide: From Low Yields to Unwanted Side Products

This section addresses specific issues you might encounter during the synthesis of 2-allyl-1,1'-biphenyl. Each question is followed by a detailed explanation of the potential causes and actionable solutions grounded in established mechanistic principles.

Question 1: Why is my yield of 2-allyl-1,1'-biphenyl consistently low?

Low yields in Suzuki-Miyaura couplings can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

Potential Causes and Solutions:

  • Poor Quality of Boronic Acid/Ester: Boronic acids are susceptible to degradation, particularly through protodeboronation, where the boron moiety is replaced by a hydrogen atom.[1] It is advisable to use freshly purchased or purified boronic acids. For enhanced stability, consider using boronic esters (e.g., pinacol or MIDA esters) or potassium trifluoroborate salts, which are often more robust.[1]

  • Inefficient Catalyst Activation or Deactivation: The active catalyst in the Suzuki-Miyaura reaction is a Pd(0) species.[2][3] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[4][5] Incomplete reduction can lead to lower concentrations of the active catalyst. Conversely, the Pd(0) catalyst is sensitive to oxygen and can decompose to form inactive palladium black.[1]

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Thoroughly degas all solvents and reagents.[1] If using a Pd(II) source, the choice of ligand and solvent can influence the efficiency of the in situ reduction.[4][5]

  • Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity.[2][6] For sterically hindered couplings, which can be the case with ortho-substituted biphenyls, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often more effective than traditional ligands like PPh₃.[2][7] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[2]

  • Incorrect Base or Solvent System: The base is crucial for activating the boronic acid to facilitate transmetalation.[8][9] The choice of base is often interdependent with the solvent.[9] For instance, inorganic bases like K₂CO₃ or K₃PO₄ are commonly used, often in combination with a polar aprotic solvent and water to ensure solubility of all components.[10]

    • Solution: Screen a variety of bases and solvent systems. A common starting point is a mixture of toluene or dioxane with water and a carbonate or phosphate base.[10][11]

A logical workflow for troubleshooting low-yield reactions is presented below:

TroubleshootingWorkflow start Low Yield of 2-allyl-1,1'-biphenyl reagent_check Check Reagent Quality (Boronic acid, Halide, Solvent, Base) start->reagent_check catalyst_check Evaluate Catalyst System (Precatalyst, Ligand, Inertness) reagent_check->catalyst_check Reagents OK condition_optimization Systematically Optimize Conditions (Base, Solvent, Temperature) catalyst_check->condition_optimization Catalyst System OK analysis Analyze Byproducts (Homocoupling, Deboronation) condition_optimization->analysis Yield Still Low solution Implement Optimized Protocol condition_optimization->solution Yield Improved analysis->condition_optimization Identify Side Reactions

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

Question 2: I am observing significant amounts of homocoupling byproducts. How can I minimize them?

Homocoupling, the reaction of two molecules of the boronic acid or two molecules of the aryl halide, is a common side reaction in Suzuki couplings.[3]

Potential Causes and Solutions:

  • Presence of Oxygen: As mentioned earlier, oxygen can lead to the oxidative homocoupling of the boronic acid.[3]

    • Solution: Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are paramount.

  • High Catalyst Loading or Temperature: In some cases, excessive catalyst loading or high reaction temperatures can promote homocoupling.

    • Solution: Try reducing the catalyst loading and running the reaction at a lower temperature for a longer period.

  • Slow Transmetalation: If the transmetalation step is slow, the organopalladium intermediate may have a longer lifetime, increasing the likelihood of side reactions.

    • Solution: The choice of base is critical for an efficient transmetalation.[8][9][12] Ensure the base is strong enough to activate the boronic acid but not so strong as to cause degradation of other reagents. A screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended.

Question 3: My starting material is being consumed, but I am not getting the desired product. What is happening?

If your starting materials are being consumed without the formation of the desired 2-allyl-1,1'-biphenyl, you are likely forming undesired side products.

Potential Causes and Solutions:

  • Protodeboronation of the Boronic Acid: This is a common issue where the C-B bond is cleaved and replaced with a C-H bond.[1] This is often promoted by acidic or basic conditions and the presence of water.

    • Solution: Use a milder base or a non-aqueous solvent system if possible. Using boronic esters can also mitigate this problem.[1]

  • Side Reactions of the Allyl Group: The allyl group itself can be reactive under certain palladium-catalyzed conditions. For instance, isomerization of the double bond or other rearrangements are possible.

    • Solution: Carefully choose your ligand and reaction conditions to favor the desired cross-coupling over potential side reactions of the allyl moiety. Softer ligands may be less prone to interacting with the allyl double bond in an undesired manner.

Question 4: The reaction is very sensitive to scale-up. What should I consider?

Scaling up reactions can introduce new challenges that were not apparent on a smaller scale.

Potential Causes and Solutions:

  • Mass and Heat Transfer Issues: In larger reaction vessels, inefficient stirring can lead to localized "hot spots" or areas of high concentration, which can promote side reactions and catalyst decomposition.

    • Solution: Ensure efficient and vigorous stirring. For very large-scale reactions, consider the geometry of the reaction vessel and the type of stirrer.

  • Purity of Reagents at Scale: Impurities in reagents that were negligible on a small scale can become significant at a larger scale.

    • Solution: Use high-purity reagents and solvents for scale-up.

  • Exothermic Reactions: The heat generated during the reaction may be more difficult to dissipate in a larger vessel, leading to a rise in temperature that could affect the reaction outcome.

    • Solution: Monitor the internal temperature of the reaction and use an appropriate cooling system to maintain the desired temperature.

Below is a diagram illustrating the catalytic cycle for the Suzuki-Miyaura coupling, which is central to understanding the synthesis of 2-allyl-1,1'-biphenyl.

SuzukiCycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_R1X R¹-Pd(II)L_n-X OxAdd->PdII_R1X Transmetalation Transmetalation PdII_R1X->Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product R1X R¹-X R1X->OxAdd R2B R²-B(OR)₂ R2B->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst and ligand selection?

For the synthesis of a potentially sterically hindered biaryl like 2-allyl-1,1'-biphenyl, a robust catalyst system is recommended. A good starting point would be a palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃, paired with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.[2][7]

Q2: How do I choose the right base?

The choice of base is critical and often substrate-dependent.[9] For many Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are effective.[10] K₃PO₄ is a good choice for many systems, particularly when using boronic esters.[9] It's often beneficial to screen a few different bases to find the optimal one for your specific substrates.

Q3: What are the best solvents for this reaction?

A mixture of an aprotic organic solvent and water is commonly used to dissolve both the organic substrates and the inorganic base.[10] Popular choices include toluene/water, dioxane/water, and THF/water.[11][13] The ratio of the organic solvent to water can also be optimized.

Q4: At what temperature should I run the reaction?

The optimal temperature will depend on the reactivity of your substrates and the stability of your catalyst. A common starting point is between 80-110 °C.[10][14] If you are experiencing catalyst decomposition or side reactions, you may need to lower the temperature. Conversely, if the reaction is sluggish, a higher temperature may be required.

Q5: How can I purify the final product, 2-allyl-1,1'-biphenyl?

Purification is typically achieved through column chromatography on silica gel. The polarity of the eluent will depend on the other functional groups present in your molecule, but a mixture of hexanes and ethyl acetate is a common starting point. It is important to carefully monitor the chromatography to separate the desired product from any unreacted starting materials and byproducts like homocoupled species.

Experimental Protocol: A General Procedure

This protocol provides a general starting point for the synthesis of 2-allyl-1,1'-biphenyl via a Suzuki-Miyaura coupling. Optimization will likely be required for your specific substrates.

Materials:

  • Aryl halide (e.g., 2-allyl-bromobenzene) (1.0 equiv)

  • Arylboronic acid or ester (e.g., phenylboronic acid) (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Degassed solvent (e.g., toluene/water 10:1)

Procedure:

  • To a dry reaction flask, add the aryl halide, arylboronic acid, palladium precatalyst, and phosphine ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent and the base under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary
ParameterRecommended RangeRationale
Catalyst Loading 1-5 mol%Balances reaction rate with cost and potential for side reactions.
Ligand/Palladium Ratio 1:1 to 2:1Ensures proper coordination to the palladium center, stabilizing the catalyst and promoting reactivity.[4]
Boronic Acid/Halide Ratio 1.1:1 to 1.5:1An excess of the boronic acid can help drive the reaction to completion, but a large excess can lead to homocoupling.
Base/Halide Ratio 2:1 to 3:1A sufficient amount of base is needed to activate the boronic acid for efficient transmetalation.[8][9]
Temperature 80-110 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate without causing significant catalyst decomposition.[10][14]

References

Sources

Technical Support Center: Purification of 3-(2-biphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(2-biphenyl)-1-propene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this versatile synthetic intermediate. As a nonpolar aromatic compound, the purification of this compound from a reaction mixture requires careful consideration of the potential impurities and the selection of appropriate techniques to achieve high purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Question 1: After my synthesis, TLC analysis of the crude product shows multiple spots. How do I identify the major impurity and select a suitable purification method?

Answer: The identity of the major impurity is highly dependent on the synthetic route used to prepare this compound. The two most common synthetic strategies are the Suzuki-Miyaura coupling and the Wittig reaction.

  • Suzuki-Miyaura Coupling Impurities: If you've used a Suzuki-Miyaura coupling (e.g., reacting 2-allylphenylboronic acid with a halobiphenyl, or vice-versa), common impurities include homocoupled byproducts (biphenyl or a diallyl species), unreacted starting materials, and residual palladium catalyst.[1][2] Phenols can also be formed as byproducts if adventitious oxygen is present in the reaction.[1]

  • Wittig Reaction Impurities: For a Wittig reaction (e.g., reacting 2-biphenylcarboxaldehyde with an appropriate phosphorus ylide), the most common and often challenging impurity to remove is triphenylphosphine oxide (TPPO), a byproduct of the reaction.[3] Unreacted aldehyde may also be present.

Recommended Action:

  • Preliminary Analysis: Run a co-spot TLC with your crude product and the starting materials to check for their presence.

  • Column Chromatography: This is generally the most effective method for separating a mixture of nonpolar compounds.[4][5] For this compound, a silica gel column is a good starting point. Elute with a nonpolar solvent system, such as a gradient of ethyl acetate in hexanes. The less polar this compound should elute before more polar impurities like TPPO or phenols.

  • Acid-Base Extraction (for TPPO): If TPPO is the major impurity, you can perform an acid-base extraction. While TPPO is largely nonpolar, it can be protonated to some extent in a strongly acidic aqueous solution, which may help in its removal, though this is not always highly effective.

Question 2: I performed a column chromatography, but the fractions containing my product are still contaminated with a close-running impurity. What are my next steps?

Answer: Close-running impurities are a common challenge, especially with structurally similar compounds. Here are several strategies to improve separation:

  • Optimize Column Chromatography Conditions:

    • Solvent System: Experiment with different solvent systems. Sometimes, switching to a different nonpolar solvent (e.g., toluene or dichloromethane instead of hexanes) can alter the relative affinities of your compounds for the stationary phase and improve separation.[6] A very shallow gradient elution can also be beneficial.

    • Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina can sometimes offer different selectivity for aromatic compounds.[7] For very challenging separations, reversed-phase chromatography may be an option.

    • Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve resolution.

  • Fractional Distillation: If the impurity has a sufficiently different boiling point from your product, fractional distillation under reduced pressure can be a highly effective purification method for liquid compounds.[8][9][10] This is particularly useful for removing non-volatile impurities.

  • Recrystallization: While this compound is a liquid at room temperature, it may be possible to induce crystallization at low temperatures from a suitable solvent.[11] The ideal solvent is one in which the compound is sparingly soluble at low temperatures and highly soluble at higher temperatures.[12][13] This method is most effective when the desired compound is the major component.

Question 3: My purified this compound appears to be isomerizing or decomposing upon storage. How can I prevent this?

Answer: The allyl group in this compound can be susceptible to isomerization to the more thermodynamically stable internal alkene (1-(2-biphenyl)-1-propene) or polymerization, especially if exposed to acid, heat, or light.

Recommended Preventative Measures:

  • Storage Conditions: Store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., in a refrigerator or freezer) and protected from light.

  • Removal of Acidic Impurities: Ensure that all traces of acidic reagents from the synthesis or purification (e.g., from silica gel) are removed. You can wash the final product with a dilute sodium bicarbonate solution during workup, followed by drying over an anhydrous salt like sodium sulfate.

  • Use of Inhibitors: For long-term storage, consider adding a small amount of a radical inhibitor, such as BHT (butylated hydroxytoluene).

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for this compound?

A1: For general-purpose purification of moderate quantities (milligrams to several grams), flash column chromatography on silica gel is the most versatile and widely applicable technique.[4][14] It allows for the separation of a wide range of impurities with varying polarities.

Q2: Can I use recrystallization to purify this compound?

A2: Since this compound is a liquid at room temperature, standard recrystallization is not feasible.[15] However, low-temperature crystallization might be an option. This would involve dissolving the crude product in a minimal amount of a suitable solvent and cooling it to a very low temperature (e.g., in a dry ice/acetone bath) to induce crystallization. The success of this method depends heavily on the purity of the crude material and finding an appropriate solvent.

Q3: Is fractional distillation a viable option for large-scale purification?

A3: Yes, fractional distillation under reduced pressure is an excellent method for purifying larger quantities of this compound, provided that the impurities have different boiling points.[8][10] This method is particularly advantageous for removing non-volatile or high-boiling impurities. It is crucial to use a fractionating column to achieve good separation.

Q4: What are the key physical properties of this compound that are relevant to its purification?

A4: While specific, experimentally verified data for this compound can be limited, we can infer its properties based on its structure and related compounds like biphenyl and allylbenzene.

PropertyExpected Value/CharacteristicRelevance to Purification
Molecular Weight 194.27 g/mol [15]Influences boiling point and diffusion rates.
Appearance Colorless to pale yellow liquid[15]A significant color change may indicate impurities or degradation.
Polarity NonpolarDictates solubility in various solvents and interaction with chromatographic stationary phases.
Boiling Point High (estimated >250 °C at atmospheric pressure)Distillation must be performed under reduced pressure to prevent decomposition.
Solubility Soluble in nonpolar organic solvents (e.g., hexanes, toluene, dichloromethane); insoluble in water.Crucial for selecting solvents for chromatography, extraction, and recrystallization.

Q5: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct from a Wittig reaction?

A5: Removing TPPO is a common challenge. Here are the most effective strategies in order of preference:

  • Column Chromatography: TPPO is more polar than this compound and will have a lower Rf value on a silica gel TLC plate. A well-run column chromatography can effectively separate the two.

  • Crystallization (of TPPO): In some cases, you can precipitate the TPPO from the crude reaction mixture by adding a nonpolar solvent in which TPPO is poorly soluble, such as a mixture of hexanes and a small amount of ether. The desired product will remain in solution.

  • Extraction with a Lewis Acid: Complexation with a Lewis acid like zinc chloride (ZnCl₂) can help to remove TPPO into an aqueous phase, although this method can sometimes be complex to perform.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol outlines the general procedure for purifying this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Compressed air or nitrogen source

  • Glass column with a stopcock

  • Collection tubes or flasks

Procedure:

  • Solvent System Selection: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should give the product an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Secure the column vertically.

    • Add a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more nonpolar solvent like dichloromethane.

    • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[6]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure with compressed air or nitrogen to achieve a steady flow rate.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Fractional Distillation under Reduced Pressure

This protocol is suitable for larger quantities of material where impurities have different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Vacuum source and gauge

  • Heating mantle and stirrer

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed.

    • Place a stir bar in the distillation flask.

  • Distillation:

    • Add the crude product to the distillation flask.

    • Begin stirring and gradually apply vacuum.

    • Slowly heat the distillation flask.

    • Observe the condensation ring rising slowly up the fractionating column.[8]

    • Collect any low-boiling impurities in a separate receiving flask.

    • When the temperature stabilizes at the boiling point of the product at the given pressure, switch to a clean receiving flask.

    • Collect the fraction that distills at a constant temperature.

  • Completion:

    • Stop the distillation before the flask runs dry.

    • Allow the apparatus to cool completely before releasing the vacuum.

Visualizations

Purification_Workflow Crude Crude Reaction Mixture TLC TLC Analysis Crude->TLC Workup Aqueous Workup (Extraction/Washing) TLC->Workup Identify components Column Column Chromatography Workup->Column Primary Purification Distillation Fractional Distillation Workup->Distillation Alternative/Scale-up Pure Pure this compound Column->Pure Impurities Impurities Column->Impurities Distillation->Pure Distillation->Impurities

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Impure Product After Initial Purification CloseImpurity Close-running impurity? Start->CloseImpurity BoilingPointDiff Different boiling points? CloseImpurity->BoilingPointDiff Yes Recrystallize Low-Temp Recrystallization CloseImpurity->Recrystallize No OptimizeColumn Optimize Column Conditions (Solvent, Stationary Phase) BoilingPointDiff->OptimizeColumn No FractionalDistill Fractional Distillation BoilingPointDiff->FractionalDistill Yes FinalProduct High Purity Product OptimizeColumn->FinalProduct FractionalDistill->FinalProduct Recrystallize->FinalProduct

Caption: Decision tree for troubleshooting persistent impurities.

References

  • Why is methanol a good solvent to recrystallize biphenyl? | Homework.Study.com. (n.d.). Retrieved from [Link]

  • Column Chromatography - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

  • [FREE] After recrystallization, the final weight of biphenyl is found to be 0.02 g. Assume that all steps were - Brainly. (2019, October 14). Retrieved from [Link]

  • CN1680226A - Method for preparing high-purity biphenyl from crude biphenyl - Google Patents. (n.d.).
  • Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. - ResearchGate. (n.d.). Retrieved from [Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). Retrieved from [Link]

  • column chromatography & purification of organic compounds - YouTube. (2021, February 9). Retrieved from [Link]

  • Column chromatography - Columbia University. (n.d.). Retrieved from [Link]

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from [Link]

  • Wittig Reaction - Common Conditions. (n.d.). Retrieved from [Link]

  • 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction - Chemistry LibreTexts. (2023, August 8). Retrieved from [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). Retrieved from [Link]

  • Wittig reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Purification: Fractional Distillation - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • 3-phenyl-1-propene - Stenutz. (n.d.). Retrieved from [Link]

  • Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Biphenyl - Wikipedia. (n.d.). Retrieved from [Link]

  • What is Fractional Distillation? - The Chemistry Blog. (n.d.). Retrieved from [Link]

  • CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents. (n.d.).
  • 5.3: Fractional Distillation - Chemistry LibreTexts. (2021, March 5). Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • US3705203A - Method for purifying biphenyl - Google Patents. (n.d.).
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. (2023, June 16). Retrieved from [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). Retrieved from [Link]

  • Reaction of biphenyl with propene | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Chemical Properties of Biphenyl (CAS 92-52-4) - Cheméo. (n.d.). Retrieved from [Link]

  • Propylene - Wikipedia. (n.d.). Retrieved from [Link]

  • EP0379862A2 - Method for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane - Google Patents. (n.d.).
  • Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents - PubMed. (n.d.). Retrieved from [Link]

  • Propene - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Propylene - CAS Common Chemistry. (n.d.). Retrieved from [Link]

  • Purification of polybrominated biphenyl congeners - PubMed. (n.d.). Retrieved from [Link]

  • US9126915B2 - Method for preparation of 2-(2,3-dimethylphenyl)-1-propanal - Google Patents. (n.d.).

Sources

Technical Support Center: Navigating Side Reactions in Negishi Coupling with Allyl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Negishi coupling reactions involving allyl halides. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C-C bond-forming reaction. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and best practices to help you overcome common challenges and minimize side reactions in your experiments.

Introduction: The Power and Pitfalls of Allylic Negishi Couplings

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc reagent and an organic halide, is a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[1][2] When employing allyl halides as electrophiles, this reaction opens up synthetic routes to valuable prenylated arenes and other complex molecules.[3][4] However, the unique nature of the allylic system introduces specific challenges and potential side reactions that can diminish yields and complicate product purification. This guide will equip you with the knowledge to anticipate and address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions I should expect when using allyl halides in a Negishi coupling?

A1: The primary side reactions of concern are:

  • Homocoupling: Dimerization of the organozinc reagent or the allyl halide.[1]

  • β-Hydride Elimination: This is a significant issue, especially with substituted allyl systems, leading to the formation of dienes and a reduced arene.[2][5]

  • Allylic Rearrangement (Isomerization): The coupling can occur at either the α or γ position of the allyl moiety, leading to a mixture of linear and branched products.[3]

  • Catalyst Deactivation: The presence of certain functional groups or impurities can deactivate the catalyst, leading to stalled reactions.[6]

Q2: My reaction is stalling at partial conversion. What could be the cause?

A2: Reaction stalling can be attributed to several factors:

  • Catalyst Deactivation: As mentioned, functional groups like tertiary amines or thiophenes in your substrate can coordinate to the palladium center and inhibit catalysis.[6]

  • Inhibition by Zinc Halide Byproducts: The accumulation of zinc halides (e.g., ZnX₂) during the reaction can form intermetallic species with the palladium catalyst, effectively removing it from the catalytic cycle.[7]

  • Poor Quality Organozinc Reagent: Organozinc reagents are sensitive to air and moisture.[1] Incomplete formation or degradation of the organozinc reagent will lead to incomplete conversion.

Q3: How can I control the regioselectivity (linear vs. branched product) of my allylic coupling?

A3: The choice of ligand is paramount for controlling regioselectivity. Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., CPhos, XPhos), have been shown to strongly favor the formation of the linear product.[3][4] These ligands can sterically direct the coupling to the less hindered terminus of the allyl group.

Common Side Reactions and Troubleshooting

This section provides a deeper dive into the mechanisms of common side reactions and offers targeted troubleshooting strategies.

Homocoupling

Mechanism: Homocoupling can arise from a second transmetalation event between the diarylmetal intermediate and another molecule of the organozinc reagent.[1]

Troubleshooting:

Symptom Potential Cause Recommended Solution
Significant formation of R-R from the organozinc reagent.High concentration of the organozinc reagent; slow oxidative addition.Use a slight excess (1.2-1.5 equivalents) of the organozinc reagent.[8] Consider a more reactive allyl halide (I > Br > Cl).
Formation of allyl-allyl dimers.Highly reactive allyl halide; slow transmetalation.Ensure the active catalyst is generated before adding the allyl halide. Use of a more reactive organozinc reagent can also help.
β-Hydride Elimination

Mechanism: After transmetalation, the palladium-alkyl intermediate can undergo β-hydride elimination, where a hydrogen atom from the carbon β to the palladium is transferred to the metal, forming a palladium-hydride species and an alkene.[5][9] This is particularly problematic for secondary alkylzinc reagents.[5][10]

Troubleshooting:

Symptom Potential Cause Recommended Solution
Formation of dienes and reduced arene.The rate of β-hydride elimination is competitive with or faster than reductive elimination.Employ bulky, electron-rich ligands (e.g., Buchwald biarylphosphine ligands like CPhos) that promote the reductive elimination step.[5][10] Running the reaction at lower temperatures can also disfavor β-hydride elimination.
Low yield of the desired coupled product.Inefficient reductive elimination.The choice of ligand is critical. Ligands that create a more sterically crowded and electron-rich metal center will accelerate reductive elimination.[5][8]
Allylic Rearrangement

Mechanism: The unsymmetrical nature of many allyl groups allows for the formation of both linear and branched coupling products. The regioselectivity is determined by the relative rates of reductive elimination from the corresponding palladium intermediates.

Troubleshooting:

Symptom Potential Cause Recommended Solution
Mixture of linear and branched isomers.The catalyst system does not sufficiently differentiate between the two possible sites of coupling.Utilize catalyst systems known for high linear selectivity, such as those based on the CPhos ligand.[3][4] The steric bulk of the ligand plays a key role in directing the coupling to the less substituted carbon of the allyl moiety.
Inconsistent regioselectivity.Reaction conditions may be influencing the isomeric ratio.Carefully control reaction temperature and time. Ensure consistent reagent quality.

Best Practices and Protocols

Adherence to best practices is crucial for successful and reproducible Negishi couplings.

Preparation of Organozinc Reagents

The quality of the organozinc reagent is critical.

  • From Alkyl/Allyl Halides: Direct insertion of zinc metal (e.g., Rieke® Zinc) into alkyl or allyl halides is a common method and is compatible with a variety of functional groups.

  • Transmetalation: Alternatively, organolithium or Grignard reagents can be transmetalated with a zinc salt (e.g., ZnCl₂, ZnBr₂).[2]

  • In Situ Formation: Modern methods allow for the in situ generation of organozinc reagents, which can be directly used in the coupling reaction.[11]

  • Additives: The addition of lithium salts (e.g., LiCl, LiBr) can be beneficial, as they break up organozinc aggregates and form more reactive "ate" complexes, facilitating transmetalation.[12][13][14]

General Experimental Protocol for Negishi Coupling with an Allyl Halide

This protocol provides a general guideline. Optimization of the catalyst, ligand, solvent, and temperature will be necessary for specific substrates.

Materials:

  • Palladium precatalyst (e.g., Pd(OAc)₂, [Pd(cinnamyl)Cl]₂)

  • Ligand (e.g., CPhos, SPhos, XPhos)

  • Aryl/vinyl halide (1.0 equiv)

  • Allylzinc halide solution (1.2-1.5 equiv)

  • Anhydrous solvent (e.g., THF, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst and the ligand.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent and stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active Pd(0) catalyst.

  • Add the aryl/vinyl halide to the reaction mixture.

  • Slowly add the allylzinc halide solution to the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).[8]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Reaction Pathways

The following diagrams illustrate the key mechanistic steps and potential pitfalls in the Negishi coupling of allyl halides.

Negishi_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Pd(II)_Intermediate L_nPd(II)(Allyl)(X) Oxidative_Addition->Pd(II)_Intermediate R-X Allyl-X R-X->Oxidative_Addition Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation Pd(II)_Diorgano L_nPd(II)(Allyl)(R') Transmetalation->Pd(II)_Diorgano R'-ZnX R'-ZnX R'-ZnX->Transmetalation Reductive_Elimination Reductive Elimination Pd(II)_Diorgano->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product Allyl-R' Reductive_Elimination->Product

Caption: The catalytic cycle of the Negishi coupling.

Side_Reactions cluster_main Productive Pathway cluster_side Side Reaction Pathway Pd(II)_Diorgano L_nPd(II)(Alkyl)(R') Reductive_Elimination Reductive Elimination Pd(II)_Diorgano->Reductive_Elimination Beta_Hydride_Elimination β-Hydride Elimination Pd(II)_Diorgano->Beta_Hydride_Elimination Desired_Product Desired Product (Alkyl-R') Reductive_Elimination->Desired_Product PdH_Intermediate L_nPd(II)(H)(R') + Alkene Beta_Hydride_Elimination->PdH_Intermediate

Caption: Competing pathways of reductive elimination and β-hydride elimination.

References

  • Negishi coupling. In Wikipedia. Retrieved from [Link]

  • Herath, A., Molteni, V., & Pan, S. (2018). Generation and Cross-Coupling of Organozinc Reagents in Flow. Organic Letters, 20(23), 7652–7656. [Link]

  • On the role of additives in alkyl–alkyl Negishi cross-couplings. Chemical Communications. [Link]

  • The Negishi Cross-Coupling Reaction. Denmark Group. [Link]

  • Yang, Y., Mustard, T. J. L., Cheong, P. H.-Y., & Buchwald, S. L. (2013). Palladium-Catalyzed Completely Linear-Selective Negishi Cross-Coupling of Allylzinc Halides with Aryl and Vinyl Electrophiles. Angewandte Chemie International Edition, 52(52), 14098–14102. [Link]

  • On the role of additives in alkyl-alkyl Negishi cross-couplings. ResearchGate. [Link]

  • Limberakis, C. (2016). Negishi Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 70-103). Royal Society of Chemistry. [Link]

  • β-Hydride Elimination. OpenOChem Learn. [Link]

  • Polynski, M. V., & Pidko, E. A. (2019). Intermetallic species in the Negishi coupling and their involvement in inhibition pathways. Catalysis Science & Technology, 9(17), 4756–4765. [Link]

  • Han, Y., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(21), 7532–7533. [Link]

  • Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. CCS Chemistry. [Link]

  • Yang, Y., Mustard, T. J. L., Cheong, P. H.-Y., & Buchwald, S. L. (2013). Palladium-Catalyzed Completely Linear-Selective Negishi Cross-Coupling of Allylzinc Halides with Aryl and Vinyl Electrophiles. Angewandte Chemie International Edition, 52(52), 14098–14102. [Link]

  • Recent Developments in Negishi Cross-Coupling Reactions. ACS Catalysis. [Link]

  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. [Link]

  • On the role of additives in alkyl–alkyl Negishi cross-couplings. OUCI. [Link]

  • Negishi Coupling. Organic Chemistry Portal. [Link]

  • Reasons for stalling of a Negishi coupling? r/Chempros. [Link]

  • Han, Y., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(21), 7532–7533. [Link]

  • Son, S., & Fu, G. C. (2008). Nickel-Catalyzed Asymmetric Negishi Cross-Couplings of Secondary Allylic Chlorides with Alkylzincs. Journal of the American Chemical Society, 130(9), 2756–2757. [Link]

  • Nickel-Catalyzed Asymmetric Negishi Cross-Couplings of Secondary Allylic Chlorides with Alkylzincs. Organic Chemistry Portal. [Link]

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Technical Support Center: Optimizing Kumada Coupling for Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Kumada coupling reaction. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the yield and efficiency of biphenyl synthesis. Here, we address common challenges and frequently asked questions in a direct, Q&A format, grounding our advice in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the optimization of the Kumada coupling for synthesizing biphenyl compounds.

Q1: What are the most critical factors for maximizing the yield of a Kumada coupling reaction for biphenyl synthesis?

Maximizing yield hinges on the careful control of several interdependent parameters. The most critical factors are:

  • Catalyst System: The choice of a nickel or palladium catalyst and the associated ligands is paramount.[1][2] These components dictate the reaction's speed and efficiency.

  • Grignard Reagent Quality: The reactivity of the Grignard reagent is crucial. It must be freshly prepared or properly titrated, as its degradation directly leads to lower yields. Grignard reagents are highly sensitive to air and moisture.[1][3]

  • Reaction Conditions: Strict adherence to anhydrous and oxygen-free (inert) conditions is non-negotiable.[1][4] Contamination by water or oxygen can lead to protonolysis of the Grignard reagent and promote undesirable side reactions, such as homocoupling.[5]

  • Solvent Choice: The reaction is typically performed in ethereal solvents like tetrahydrofuran (THF) or diethyl ether, which are also used for generating the Grignard reagent.[1]

Q2: How do I choose between a Nickel (Ni) and a Palladium (Pd) catalyst for my biphenyl synthesis?

The choice between nickel and palladium involves a trade-off between cost, reactivity, and substrate scope.

  • Nickel Catalysts (e.g., NiCl₂(dppp)) are significantly more cost-effective and are often more reactive towards less reactive aryl chlorides.[2][6] This makes them an excellent choice for large-scale synthesis where cost is a major driver.[7]

  • Palladium Catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) generally offer a broader functional group tolerance and higher selectivity.[1][4] While more expensive, palladium is often the catalyst of choice for complex molecules in late-stage synthesis where preserving sensitive functional groups is critical.[7]

Catalyst TypeAdvantagesDisadvantagesBest For...
Nickel (Ni) Lower cost, high reactivity for aryl chlorides.[2][6]Generally less tolerant of sensitive functional groups.[2]Large-scale synthesis, coupling with economical aryl chlorides.[8]
Palladium (Pd) Broader functional group tolerance, high selectivity.[1][4]Higher cost, potential for catalyst deactivation (Pd black).Complex molecule synthesis, substrates with sensitive functionalities.[9]

Q3: What is the role of ligands in the Kumada coupling, and how do I select an appropriate one?

Ligands, typically phosphines, are essential for stabilizing the metal catalyst, preventing its aggregation into an inactive form (like palladium black), and modulating its electronic and steric properties to facilitate the catalytic cycle.[1][10]

  • Mechanism of Action: Ligands coordinate to the metal center, influencing the rates of oxidative addition and reductive elimination.[11]

  • Common Choices: Bidentate (diphosphine) ligands like dppe (1,2-bis(diphenylphosphino)ethane) and dppp (1,3-bis(diphenylphosphino)propane) are widely used as they form stable chelate complexes with the metal center.[1]

  • Selection Criteria: For sterically hindered aryl halides, bulkier ligands such as SPhos can improve yields.[9] The electronic nature of the ligand is also key; electron-donating ligands can increase the rate of oxidative addition, a crucial step in the catalytic cycle.[11] In some cases, a mixed-ligand system, such as a combination of a bidentate phosphine and an amine like TMEDA, can dramatically increase the yield by accelerating transmetalation.[12]

Q4: How does the aryl halide leaving group (I, Br, Cl) affect the reaction outcome?

The reactivity of the aryl halide is directly related to the carbon-halogen bond strength and significantly impacts the rate of the oxidative addition step. The general order of reactivity is:

I > Br > Cl > F [2]

  • Aryl Iodides and Bromides: These are the most common substrates due to their high reactivity, typically requiring milder conditions.[2]

  • Aryl Chlorides: They are more challenging to activate due to the stronger C-Cl bond.[2] Nickel catalysts are often more effective than palladium for coupling aryl chlorides.[6][8] However, specialized palladium-ligand systems have been developed that can efficiently couple these less reactive substrates.[8]

  • Aryl Fluorides: Due to the very strong C-F bond, they are generally unreactive in standard Kumada couplings.[13]

Visualizing the Mechanism: The Kumada Catalytic Cycle

The widely accepted mechanism for the Kumada coupling proceeds through a series of steps involving the transition metal catalyst.

Kumada_Cycle cluster_reactants Reactants M0 M(0) Catalyst (e.g., Pd(0), Ni(0)) M2_complex Ar-M(II)-X Complex M0->M2_complex Oxidative Addition Diaryl_complex Ar-M(II)-Ar' Complex M2_complex->Diaryl_complex Transmetalation Diaryl_complex->M0 Reductive Elimination Product Ar-Ar' (Biphenyl Product) Diaryl_complex->Product ArylHalide Aryl Halide (Ar-X) Grignard Grignard (Ar'-MgX)

Caption: Catalytic cycle of the Kumada coupling reaction.

Troubleshooting Guide

This section addresses specific issues that can arise during the experiment, leading to suboptimal yields.

Q: My reaction yield is low, with significant formation of a homocoupled (Ar'-Ar') byproduct. What is the likely cause?

Homocoupling of the Grignard reagent is a common side reaction.[1] The primary causes include:

  • Presence of Oxygen: Trace oxygen can facilitate the oxidative homocoupling of the Grignard reagent. Ensure the reaction is rigorously degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.[5]

  • Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling.

  • Slow Addition Strategy: A highly effective technique to minimize homocoupling is the slow, continuous addition of the Grignard reagent to the reaction mixture via a syringe pump. This strategy maintains a low instantaneous concentration of the Grignard reagent, favoring the cross-coupling pathway over homocoupling.[9][14]

Q: I am observing the formation of a dehalogenated arene (Ar-H) byproduct. How can I prevent this?

The formation of a dehalogenated arene typically points to two potential issues:

  • Proton Source Contamination: Grignard reagents are potent bases and will react readily with any protic source, including trace water in the solvent or on the glassware.[1] Ensure all glassware is oven-dried and solvents are rigorously anhydrous.

  • β-Hydride Elimination: While less common with aryl Grignards, this can be a competing pathway, especially with certain catalyst-ligand combinations.[15] Optimizing the ligand or reaction temperature may mitigate this side reaction.

Q: My catalyst appears to be deactivating, evidenced by the formation of a black precipitate (e.g., Palladium black). What can I do?

Catalyst deactivation via aggregation into metal nanoparticles (e.g., Pd black) removes the active catalyst from the catalytic cycle.[10]

  • Ligand Stabilization: The primary role of phosphine ligands is to prevent this aggregation. Ensure you are using an appropriate ligand, often a bidentate one like dppf or dppe, which provides greater stability.[1]

  • Temperature Control: High temperatures can accelerate catalyst decomposition. If possible, attempt the reaction at a lower temperature. Some protocols have been developed to run at room temperature or even lower.[9][12]

  • Concentration: Very high reactant concentrations can sometimes promote catalyst precipitation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Biphenyl Yield Check_Side_Products Analyze Crude Mixture (TLC/LC-MS) Identify Major Byproducts Start->Check_Side_Products Homocoupling Homocoupling (Ar'-Ar') is the major byproduct? Check_Side_Products->Homocoupling Dehalogenation Dehalogenation (Ar-H) is the major byproduct? Check_Side_Products->Dehalogenation No_Reaction Mainly Unreacted Starting Material? Check_Side_Products->No_Reaction Homocoupling->Dehalogenation No Improve_Inertness Improve Degassing Ensure Strict Inert Atmosphere Homocoupling->Improve_Inertness Yes Dehalogenation->No_Reaction No Anhydrous Ensure Rigorously Anhydrous Conditions (Solvent & Glassware) Dehalogenation->Anhydrous Yes Check_Grignard Check Grignard Quality (Prepare Freshly or Titrate) No_Reaction->Check_Grignard Yes Slow_Addition Use Syringe Pump for Slow Grignard Addition Improve_Inertness->Slow_Addition Check_Catalyst Optimize Catalyst System: - Increase Loading - Change Ligand - Switch Metal (Ni/Pd) Check_Grignard->Check_Catalyst Check_Halide Use More Reactive Halide (e.g., Ar-Br instead of Ar-Cl) Check_Catalyst->Check_Halide

Caption: A decision-making workflow for troubleshooting low yields.

General Experimental Protocol for High-Yield Biphenyl Synthesis

This protocol provides a general methodology for the palladium-catalyzed Kumada coupling of an aryl bromide with an aryl Grignard reagent. Note: All operations must be conducted under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques.

Materials:

  • Aryl Bromide (1.0 eq)

  • Arylmagnesium Bromide (1.2 - 1.5 eq, solution in THF)

  • Palladium Catalyst (e.g., PdCl₂(dppf), 1-3 mol%)

  • Anhydrous THF

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst and the aryl bromide.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Solvent Addition: Add anhydrous THF via syringe to dissolve the reactants.

  • Grignard Addition: Begin stirring the solution. Add the arylmagnesium bromide solution dropwise via syringe over 10-15 minutes at room temperature. For sensitive substrates, consider cooling the reaction to 0°C before addition.[16]

  • Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60°C). Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed.

  • Quenching: Once the reaction is complete, cool the mixture to 0°C and carefully quench by the slow addition of a saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure biphenyl product.

References
  • NROChemistry. Kumada Coupling. Available from: [Link]

  • Wikipedia. Kumada coupling. Available from: [Link]

  • Royal Society of Chemistry. Effects of the halogenido ligands on the Kumada-coupling catalytic activity of [Ni{ t BuN(PPh 2 ) 2 -κ 2 P}X 2 ], X = Cl, Br, I, complexes. (2022-01-14). Available from: [Link]

  • Dr. May Group. Modern Transition Metal Catalyzed Cross Coupling Reaction. Available from: [Link]

  • Pharmaffiliates. Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions. (2025-10-16). Available from: [Link]

  • ACS Publications. Stereoretentive Pd-Catalyzed Kumada–Corriu Couplings of Alkenyl Halides at Room Temperature. (2014-08-07). Available from: [Link]

  • OpenOChem Learn. Kumada Coupling. Available from: [Link]

  • ACS Publications. The Kumada–Tamao–Corriu Coupling Reaction Catalyzed by Rhodium–Aluminum Bimetallic Complexes. (2022-04-15). Available from: [Link]

  • Slideshare. Kumada cross coupling reaction. Available from: [Link]

  • Royal Society of Chemistry. Kumada–Tamao–Corriu cross-coupling reaction of O-based electrophiles with Grignard reagents via C–O bond activation. (2013-10-04). Available from: [Link]

  • Google Patents. Improved process for the kumada coupling reaction.
  • Royal Society of Chemistry. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023-06-16). Available from: [Link]

  • Organic Chemistry Portal. Kumada Coupling. Available from: [Link]

  • YouTube. Kumada Coupling|Basics|Mechanism|Catalytic Cycle| Examples| ChemOrgChem. (2024-04-28). Available from: [Link]

  • Pearson. Kumada Coupling Reaction: Videos & Practice Problems. (2022-07-22). Available from: [Link]

  • ResearchGate. Kumada cross-coupling reaction for biaryl synthesis. Available from: [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Available from: [Link]

  • Thieme. Kumada Cross-Coupling of Aryl Grignard Reagents with Aryl Halides Catalyzed by an Immobilized Nickel Catalyst. Available from: [Link]

  • ResearchGate. Functionalized Grignard Reagents in Kumada Cross‐Coupling Reactions | Request PDF. (2025-08-09). Available from: [Link]

  • PMC. Palladium-Catalyzed Cross-Coupling of Monochlorosilanes And Grignard Reagents. Available from: [Link]

  • ResearchGate. (PDF) Optimization of Kumada cross-coupling reactions of tri- and tetra- bromothiophenes and symmetrical di-bromo-2, 2' bithiophene with cyclohexylmagnesium bromide: Synthesis, DFT studies and nonlinear optical analysis. Available from: [Link]

  • Scientific Update. Improving the Substrate Scope of the Kumada-Corriu Cross Coupling Reaction. (2017-01-17). Available from: [Link]

  • ResearchGate. Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF. (2025-08-06). Available from: [Link]

  • Semantic Scholar. Investigation of a Kumada Cross Coupling Reaction for Large-Scale Production of (2S, 7R, E)-2-Isopropyl-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,N,8-trimethylnon-4-enamide. (2015-02-03). Available from: [Link]

  • ResearchGate. Efficient Iron-Catalyzed Kumada Cross-Coupling Reactions Utilizing Flow Technology under Low Catalyst Loadings | Request PDF. Available from: [Link]

Sources

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 3-(2-biphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting cross-coupling reactions involving 3-(2-biphenyl)-1-propene. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst deactivation, low yields, and unexpected side products when working with this specific substrate. The unique combination of a sterically demanding biphenyl group and a reactive propene moiety presents distinct challenges that can lead to rapid catalyst turnover failure.

This guide provides a structured, question-and-answer-based approach to diagnose and resolve common experimental issues. We delve into the causality behind these problems, offering not just solutions but a deeper mechanistic understanding to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting
Symptom 1: The reaction is sluggish, incomplete, or fails entirely, with starting material recovered.

Q1: My reaction isn't working. I see little to no product, and TLC/LCMS shows mostly starting material. What are the most common initial culprits?

A1: Before exploring complex deactivation pathways, it's crucial to rule out fundamental experimental errors. The majority of failures in palladium-catalyzed cross-couplings stem from two primary sources: oxygen and impurities.

  • Oxygen-Induced Deactivation: The active catalyst in most cross-coupling cycles is a coordinatively unsaturated Pd(0) species.[1][2][3] This electron-rich metal center is highly susceptible to oxidation by trace oxygen, converting it to inactive Pd(II) species. Furthermore, many phosphine ligands, which are essential for stabilizing the Pd(0) center, can be oxidized to phosphine oxides (R₃P=O).[4] These oxides do not bind to palladium, leaving the metal center exposed and prone to aggregation.

    • Troubleshooting Steps:

      • Solvent Degassing: Ensure all solvents are rigorously degassed before use. The most common methods are "freeze-pump-thaw" (at least three cycles) or sparging with an inert gas (Argon or Nitrogen) for a minimum of 30-60 minutes.[5]

      • Inert Atmosphere: The reaction vessel must be thoroughly purged of air. Flush the flask with an inert gas, and maintain a positive pressure of that gas throughout the entire reaction setup and duration.

      • Reagent Purity: Use fresh, high-purity reagents. Older bases or coupling partners may have absorbed atmospheric moisture or CO₂.

  • Impurity Poisoning: Catalysts can be "poisoned" by impurities in the starting materials, reagents, or solvent.[6][7] Sulfur-containing compounds are notorious poisons for palladium catalysts.

    • Troubleshooting Steps:

      • Reagent Source: Verify the purity of your this compound and coupling partner. If synthesized in-house, ensure purification is complete and residual reagents from previous steps (e.g., sulfur-based reagents) are removed.

      • Solvent Quality: Use anhydrous, high-purity solvents. Lower-grade solvents may contain inhibitors or impurities that interfere with catalysis.

Symptom 2: The reaction starts but then stops, and a black precipitate forms.

Q2: My reaction mixture turned black about 30-60 minutes in, and the reaction stalled. What is this black solid?

A2: The formation of a black or dark brown precipitate is a classic sign of catalyst decomposition into palladium black .[1][4][8] Palladium black is simply aggregated, elemental palladium metal with a coarse, sponge-like structure.[8] While it has a large surface area, it is generally inactive in homogeneous cross-coupling reactions.[1][4]

  • Mechanism of Formation: Palladium black forms when the active, ligand-stabilized Pd(0) species loses its protective ligands and aggregates.[1][4] This is often a consequence of an imbalance in the catalytic cycle. If the rate of reductive elimination (the final product-forming step) is slow relative to other steps, the concentration of unstable Pd(0) intermediates can build up, leading to aggregation.[9]

    • Causality: This issue is particularly relevant for the sterically hindered this compound substrate. The bulky biphenyl group can slow down the final reductive elimination step, increasing the lifetime of vulnerable Pd(0) intermediates.

  • Prevention Strategies:

    • Ligand Choice & Ratio: The stability of the Pd(0) complex is highly dependent on the supporting ligand.

      • Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines like SPhos, XPhos, or bulky alkylphosphines like P(t-Bu)₃).[10][11] These ligands form stable, monoligated Pd(0) complexes that are often more resistant to aggregation and can accelerate reductive elimination.[11]

      • Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or even 4:1). The excess ligand in solution helps prevent dissociation from the metal center.[4]

    • Temperature Control: High temperatures can accelerate ligand dissociation and catalyst decomposition.[4] Run the reaction at the lowest temperature that still affords a reasonable rate. Microwave heating can sometimes be beneficial by providing rapid heating to the target temperature, potentially minimizing the time spent at intermediate temperatures where decomposition might be more favorable.[12]

    • Concentration: Very low reaction concentrations can sometimes favor ligand dissociation. Ensure your reaction is not overly dilute.

Q3: Can I just add more catalyst if I see palladium black forming?

A3: While adding more catalyst might restart the reaction temporarily, it is not an efficient solution. It fails to address the underlying cause of the deactivation. The newly added catalyst is likely to suffer the same fate, leading to wasted material and potentially complicating purification. A better approach is to optimize the reaction conditions (ligand, temperature, concentration) to prevent the decomposition in the first place.

Symptom 3: The desired product is formed, but a significant amount of an isomerized starting material is also present.

Q4: I'm seeing my desired cross-coupled product, but I'm also isolating a significant amount of 1-(2-biphenyl)-1-propene. Why is my starting material isomerizing?

A4: This is a common and challenging side reaction when using substrates with terminal alkenes. The isomerization of your this compound (a terminal alkene) to the more thermodynamically stable 1-(2-biphenyl)-1-propene (an internal, conjugated alkene) is often catalyzed by a palladium-hydride species (Pd-H) that forms during the reaction.

  • Mechanism of Isomerization: This side reaction occurs via a β-hydride elimination and re-insertion pathway.[13]

    • A Pd-H species, which can form from various steps in the main catalytic cycle, adds across the double bond of your starting material.

    • This is followed by a β-hydride elimination from the adjacent carbon, which can re-form the starting alkene or form the isomerized internal alkene.

    • Because the internal, conjugated alkene is more stable, it is released from the catalyst and accumulates over time. This isomerized product is often unreactive or significantly less reactive in the desired cross-coupling reaction, acting as a dead-end sink for your starting material.

  • Mitigation Strategies:

    • Choice of Ligand: Ligand selection is critical for controlling this side reaction. Certain ligands can suppress the isomerization pathway.

      • Ligands that promote rapid reductive elimination can shorten the lifetime of Pd-H species in the reaction.

      • Some specialized phosphine ligands have been specifically designed to control olefin isomerization in Heck reactions, a principle that can be applied here.[14]

    • Additives: The addition of certain additives can help intercept the Pd-H species before it can cause isomerization. For instance, adding a scavenger or modifying the base can sometimes facilitate the reductive elimination of H-X from the catalyst, preventing the Pd-H from re-entering the catalytic cycle.[13]

    • Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the isomerization pathway relative to the desired cross-coupling.

Diagnostic Workflows & Protocols
Workflow 1: Troubleshooting Low Reaction Yield

This workflow provides a systematic approach to diagnosing the root cause of low product formation.

TroubleshootingWorkflow Start Low Yield or No Reaction Check_Basics Step 1: Verify Basics - Inert Atmosphere? - Degassed Solvents? - Reagent Purity? Start->Check_Basics Basics_OK Yes Check_Basics->Basics_OK All OK Basics_Fail No, Fix & Retry Check_Basics->Basics_Fail Problem Found Isomerization Step 2: Analyze Crude Mixture Is Isomerized SM present? Isomer_Yes Yes Isomerization->Isomer_Yes Isomer Found Isomer_No No Isomerization->Isomer_No Pd_Black Step 3: Visual Inspection Is Palladium Black visible? Pd_Black_Yes Yes Pd_Black->Pd_Black_Yes Precipitate Found Pd_Black_No No Pd_Black->Pd_Black_No Optimize_Ligand Step 4: Re-optimization - Screen Ligands (Bulky, e⁻-rich) - Vary Ligand:Pd Ratio - Lower Temperature End_Success Improved Yield Optimize_Ligand->End_Success Basics_OK->Isomerization Isomer_Yes->Optimize_Ligand Address Isomerization (See FAQ A4) Isomer_No->Pd_Black Pd_Black_Yes->Optimize_Ligand Address Aggregation (See FAQ A2) Pd_Black_No->Optimize_Ligand General Optimization

Caption: Troubleshooting Decision Tree for Low Yields.

Protocol 1: Small-Scale Parallel Reaction Screening

To efficiently diagnose issues, run a series of small-scale reactions in parallel to test key variables. Use vials in a heating block for consistency.

Objective: To identify if the ligand, base, or solvent is the primary cause of failure.

Setup (per reaction vial):

  • This compound (1.0 equiv)

  • Coupling Partner (e.g., Aryl-Br, 1.2 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1 mol% Pd)

  • Ligand (Variable, see table)

  • Base (Variable, see table)

  • Solvent (Variable, 2 mL, degassed)

  • Stir bar

Procedure:

  • To an array of oven-dried vials, add the solid reagents (starting material, coupling partner, base).

  • In a glovebox, add the palladium pre-catalyst and ligand to each respective vial.

  • Seal the vials with septa caps.

  • Remove from the glovebox and add the degassed solvent via syringe.

  • Place the vials in a pre-heated block and stir for the designated time (e.g., 12-24 hours).

  • After cooling, quench a small aliquot of each reaction and analyze by LCMS or GCMS to determine conversion and product formation.

Table 1: Example Screening Array for a Suzuki-Miyaura Coupling

VialLigand (mol%)Base (equiv)SolventExpected Outcome/Rationale
1 PPh₃ (4%)K₂CO₃ (2.0)Toluene/H₂OBaseline: A standard, often less effective condition.
2 SPhos (2%)K₂CO₃ (2.0)Toluene/H₂OTest Ligand: Bulky biaryl phosphine to enhance stability.[10]
3 P(t-Bu)₃ (2%)K₂CO₃ (2.0)Toluene/H₂OTest Ligand: Electron-rich alkylphosphine to promote oxidative addition.
4 SPhos (2%)Cs₂CO₃ (2.0)DioxaneTest Base/Solvent: Stronger base and different solvent may improve results.[5]
5 SPhos (4%)K₂CO₃ (2.0)Toluene/H₂OTest Ratio: Higher ligand ratio to prevent Pd black formation.[4]
References

Sources

Technical Support Center: Isomer Separation in the Functionalization of 2-Allyl-1,1'-Biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the functionalization of 2-allyl-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and purifying derivatives of this versatile scaffold. The functionalization of 2-allyl-1,1'-biphenyl often leads to the formation of a complex mixture of isomers, including positional isomers and, critically, atropisomers. Atropisomerism, a form of axial chirality arising from restricted rotation around the C-C single bond of the biphenyl core, is a key consideration in drug development, as different atropisomers can exhibit vastly different biological activities.[1]

This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address common challenges encountered during the separation and purification of these isomers. Our goal is to provide not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is the separation of isomers of functionalized 2-allyl-1,1'-biphenyl so challenging?

The primary challenge stems from two sources: the potential for multiple positional isomers and the phenomenon of atropisomerism.[2]

  • Positional Isomers: Functionalization reactions on the biphenyl scaffold can occur at various positions, leading to isomers with very similar physical properties (e.g., polarity, boiling point), making them difficult to separate by standard chromatography.

  • Atropisomerism: The presence of substituents at the ortho positions of the biphenyl rings can create significant steric hindrance, restricting rotation around the central C-C bond.[3] This gives rise to stable, non-interconverting enantiomers known as atropisomers. These isomers have identical properties in an achiral environment, necessitating specialized chiral separation techniques for their resolution.

Q2: What are the primary analytical techniques I should use to identify the isomers in my crude reaction mixture?

A multi-technique approach is often necessary for unambiguous identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the connectivity and identifying positional isomers. For atropisomers, NMR can be used to determine the rotational energy barrier through dynamic NMR (DNMR) experiments at variable temperatures.[3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for confirming the molecular weight of the products and quantifying the ratio of isomers. Using a biphenyl stationary phase can sometimes aid in the separation of positional isomers.[5]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying atropisomers (enantiomers). Screening various chiral stationary phases (CSPs) is crucial for method development.[1][6]

Q3: My atropisomers are interconverting during purification. What is happening and how can I prevent it?

This indicates that the rotational energy barrier (ΔG‡) is low enough to allow for racemization under your current conditions.[3] Atropisomers exist as stable enantiomers only if this barrier is sufficiently high. Interconversion is often accelerated by heat or the presence of acids/bases.

To prevent this:

  • Low-Temperature Conditions: Perform all workup and purification steps at reduced temperatures. This is critical for preventing interconversion, especially if the rotational barrier is modest.[6]

  • Neutral pH: Avoid strongly acidic or basic conditions during extraction and chromatography.

  • Solvent Choice: The polarity of the solvent can influence the rotational barrier. Test different solvents to find conditions that minimize racemization.

Part 2: Troubleshooting Guides

Guide 1: Poor or No Separation of Atropisomers by Chiral HPLC

Issue: You have confirmed the presence of atropisomers, but they either co-elute or show very poor resolution (Rs < 1.0) on your chiral HPLC system.

Causality: The chiral stationary phase (CSP) is not effectively discriminating between the two enantiomers. This is due to a lack of sufficient difference in the transient diastereomeric complexes formed between each enantiomer and the CSP.[7] The choice of CSP and mobile phase is paramount for achieving separation.

Below is a systematic workflow for developing a robust separation method for biphenyl atropisomers.

G cluster_0 Phase 1: CSP Screening cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Advanced Troubleshooting Start Crude Mixture (Confirmed Atropisomers) CSP_Screen Screen Primary CSPs (Polysaccharide-based, e.g., Chiralpak IA, IB, IC) Start->CSP_Screen Check_Res Resolution Achieved? CSP_Screen->Check_Res MP_Opt Optimize Mobile Phase (Adjust Hexane/IPA ratio, try MeOH, ACN) Check_Res->MP_Opt No End Optimized Method Check_Res->End Yes Check_Res2 Resolution > 1.5? MP_Opt->Check_Res2 Additives Introduce Additives (e.g., 0.1% TFA or DEA) Check_Res2->Additives No Check_Res2->End Yes Temp_Opt Lower Column Temperature (e.g., 10-25°C) Additives->Temp_Opt Secondary_CSP Screen Secondary CSPs (e.g., Cyclodextrin-based, Pirkle-type) Temp_Opt->Secondary_CSP Secondary_CSP->MP_Opt Re-optimize MP

Caption: Systematic workflow for chiral HPLC method development.

  • Primary CSP Screening: Begin with polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica). These are versatile and often provide good initial results for aromatic compounds.

  • Mobile Phase Selection:

    • Normal Phase: Start with a standard mobile phase like Hexane/Isopropanol (IPA). A typical starting gradient might be 90:10.

    • Reverse Phase: If your compound is more polar, use Methanol (MeOH) or Acetonitrile (ACN) with water.

  • Optimization: If you see partial separation, adjust the ratio of the polar modifier (e.g., increase or decrease IPA percentage). Small changes can have a large impact on resolution.

  • Additive Introduction: For compounds with acidic or basic functional groups, adding a small amount (0.1%) of an acid (e.g., Trifluoroacetic Acid, TFA) or a base (e.g., Diethylamine, DEA) can dramatically improve peak shape and resolution.

  • Temperature Control: Lowering the column temperature (e.g., to 10°C) can be critical. It increases the stability of the transient diastereomeric complexes and prevents on-column racemization, which manifests as a "peak-plateau-peak" profile.[4][6]

  • Secondary CSP Screening: If polysaccharide columns fail, explore other types of CSPs, such as cyclodextrin-based or Pirkle-type phases, which offer different chiral recognition mechanisms.[6][8]

Chiral Stationary Phase (CSP) TypeCommon Trade NamesPrimary Separation MechanismBest For...
Polysaccharide-based Chiralpak®, Chiralcel®Hydrogen bonding, π-π interactions, steric inclusionBroad applicability, especially for aromatic compounds and atropisomers.
Cyclodextrin-based Cyclobond®Inclusion complexation into the chiral cavityCompounds that can fit within the cyclodextrin cavity.
Pirkle-type (Brush-type) Whelk-O®, DACH-DNBπ-π interactions, hydrogen bonding, dipole-dipole interactionsπ-acidic or π-basic analytes.
Guide 2: Difficulty Separating Positional Isomers via Flash Chromatography

Issue: Your functionalization reaction has produced a mixture of positional isomers (e.g., substitution at the 4'- vs. 6'- position) that co-elute during purification by standard flash chromatography.

Causality: The positional isomers have very similar polarities, resulting in nearly identical retention factors (Rf) in common solvent systems. Achieving separation requires maximizing the subtle differences in their interactions with the stationary phase.

G Start Mixture of Positional Isomers TLC_Screen Screen Solvent Systems on TLC (Hex/EtOAc, DCM/MeOH, Toluene/Acetone) Start->TLC_Screen Check_Delta_Rf ΔRf > 0.1? TLC_Screen->Check_Delta_Rf Flash_Chrom Optimize & Run Flash Chromatography Check_Delta_Rf->Flash_Chrom Yes Prep_HPLC Consider Preparative HPLC (Normal or Reverse Phase) Check_Delta_Rf->Prep_HPLC No End End Flash_Chrom->End Pure Isomers SFC Consider Supercritical Fluid Chromatography (SFC) Prep_HPLC->SFC If still poor Derivatization Temporary Derivatization (Introduce a polar handle to one isomer) SFC->Derivatization Last resort

Caption: Decision-making workflow for separating positional isomers.

  • Systematic TLC Screening: Do not rely on a single solvent system. Screen a diverse range of solvent systems on analytical TLC plates to find one that maximizes the difference in Rf values (ΔRf).

  • Solvent System Selection:

    • Start with standard binary mixtures (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol).

    • If separation is poor, introduce solvents that offer different interactions. For example, Toluene can provide π-π interactions, which may differentiate isomers based on their shape and electron density.

    • Consider ternary systems (e.g., Hexane/DCM/EtOAc) for fine-tuning selectivity.

  • Optimize the Gradient: Once a promising solvent system is identified, run the flash chromatography using a very shallow gradient. A slow increase in the polar solvent is crucial for resolving compounds with close Rf values.

  • Stationary Phase Choice: While silica gel is standard, consider alternatives if separation is intractable. Alumina (basic or neutral) or C18-functionalized silica (reverse phase) offer different selectivities and may resolve your isomers.

Solvent System (v/v)PolarityKey InteractionsNotes
Hexane / Ethyl Acetate Low to MediumStandard dipole-dipole, H-bondingA good starting point for most compounds.
Dichloromethane / Methanol Medium to HighStronger dipole-dipole, H-bondingEffective for more polar biphenyl derivatives.
Toluene / Acetone Low to Mediumπ-π interactions, dipole-dipoleCan be excellent for separating aromatic isomers where shape is a key differentiator.
Hexane / MTBE LowDipole-dipole, H-bond acceptorMTBE can offer different selectivity compared to EtOAc due to reduced H-bond donating ability.

References

  • BenchChem Technical Support Team. (2025). A Spectroscopic Showdown: Differentiating Methoxy-Substituted Biphenyl Isomers. Benchchem.
  • Kania-Korwel, I., Vyas, S. M., Song, Y., & Lehmler, H. J. (2008). Gas chromatographic separation of methoxylated polychlorinated biphenyl atropisomers. Journal of Chromatography A.
  • Zhang, L., Hu, Y., Galella, E., Tomasella, F. P., & Fish, W. P. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Pharmaceutical Analysis, 7(3), 156–162. Available from: [Link]

  • BenchChem. (2025). Stereochemistry of Substituted Biphenyl Compounds: An In-depth Technical Guide. Benchchem.
  • Pearson+. (n.d.). Determining if substituted biphenyls are chiral or not. Study Prep.
  • Clayden, J., Moran, W. J., Edwards, P. J., & LaPlante, S. R. (2009). Atropisomerism in medicinal chemistry: challenges and opportunities. Angewandte Chemie International Edition, 48(35), 6398-6401. Available from: [Link]

  • Slideshare. (n.d.). Biphenyl derivatives & Atropisomerism.
  • Grumann, C., & Auwärter, V. (2018). Separation of positional isomers of nine 2-phenethylamine-derived designer drugs by liquid chromatography-tandem mass spectrometry. Drug Testing and Analysis, 10(7), 1143-1150. Available from: [Link]

  • El-Kassem, L. T., & El-Sayed, G. M. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Chemistry.
  • Antal, C., Incze, M., & Kurtán, T. (2020). Lutein Isomers: Preparation, Separation, Structure Elucidation, and Occurrence in 20 Medicinal Plants. Molecules, 25(5), 1187. Available from: [Link]

  • Buchwald, S. L., & Cámpora, J. (2001). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society, 123(32), 7804-7805. Available from: [Link]

  • Farkas, V., Kientz, T., & Armstrong, D. W. (2010). Separation of triphenyl atropisomers of a pharmaceutical compound on a novel mixed mode stationary phase: a case study involving dynamic chromatography, dynamic NMR and molecular modeling. Journal of Chromatography A, 1217(48), 7546-7554. Available from: [Link]

  • Khan, I., Ali, I., & Aboul-Enein, H. Y. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3848. Available from: [Link]

Sources

Troubleshooting low conversion rates in the cyclization of 3-(2-biphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and chemists, to the technical support center for the intramolecular cyclization of 3-(2-biphenyl)-1-propene to form 9,10-dihydrophenanthrene derivatives. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome challenges and achieve high conversion rates in this powerful C-H activation/hydroarylation reaction.

Troubleshooting Guide: Addressing Low Conversion Rates

This section is structured in a question-and-answer format to directly address the most common issues encountered during the cyclization of this compound and its analogues.

Question 1: My conversion rate is unexpectedly low or the reaction has completely failed. Where should I start my investigation?

Answer:

A low or zero conversion rate is the most common problem and typically points to an issue with one of three areas: the integrity of the starting materials, the activity of the catalyst system, or the reaction conditions. A systematic check is the most efficient way to diagnose the problem.

Logical Troubleshooting Workflow

The following workflow provides a step-by-step process for identifying the root cause of low conversion.

G cluster_0 Initial Problem cluster_1 Step 1: Verify Inputs cluster_2 Step 2: Evaluate Catalyst System cluster_3 Step 3: Optimize Reaction Conditions cluster_4 Resolution start Low or No Conversion A Check Starting Material Purity (NMR, GC-MS) start->A Begin Here B Confirm Reagent Stoichiometry & Concentrations A->B Purity OK? C Assess Solvent Quality (Anhydrous, Degassed) B->C Stoichiometry OK? D Verify Catalyst & Ligand Integrity (Age, Storage) C->D Solvent OK? E Confirm Catalyst Activation Protocol (e.g., Ag+ salt for Au(I)) D->E Integrity OK? F Check for Catalyst Poisons (e.g., thiol impurities) E->F Activation Correct? G Increase Temperature Incrementally F->G No Poisons? H Extend Reaction Time G->H I Screen Alternative Solvents H->I end_node Reaction Optimized I->end_node

Caption: A systematic workflow for troubleshooting low conversion.

Detailed Protocol: Foundational Checks
  • Substrate Purity:

    • Causality: The purity of this compound is critical. Acidic or basic impurities can neutralize catalysts or co-catalysts.[1] Functional groups that can coordinate to the metal center, such as thiols or certain nitrogen heterocycles, can act as catalyst poisons and completely halt the reaction.[1]

    • Action: Re-purify the starting material via column chromatography or distillation. Confirm purity using ¹H NMR and GC-MS analysis. Ensure no residual starting materials from its synthesis (e.g., organotin reagents from a Stille coupling) are present.[2]

  • Solvent and Atmosphere:

    • Causality: Many catalysts used for this transformation, particularly gold(I) and palladium complexes, are sensitive to air and moisture.[3] Coordinating solvents (e.g., THF, water) can sometimes inhibit catalyst activity by competing for coordination sites on the metal center.[4]

    • Action: Use a freshly distilled, anhydrous, and thoroughly degassed non-coordinating solvent like toluene or dichloromethane (DCE).[5] Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon) using proper Schlenk line techniques.

Question 2: My reaction starts but seems to stall at partial conversion. What factors could be causing catalyst deactivation?

Answer:

Catalyst deactivation is a common reason for stalled reactions. This can happen for several reasons, including the formation of off-cycle, inactive catalyst species or degradation of the active catalyst. Gold(I) catalysts, for example, can sometimes form more stable, less reactive dinuclear species during the catalytic cycle.[6]

Troubleshooting Catalyst Activity
Potential CauseScientific RationaleRecommended Action
Formation of Inactive Catalyst Species During the catalytic cycle, the active catalyst can be sequestered into off-cycle resting states. For gold(I) systems, dinuclear gold complexes can form, which are often less reactive than the mononuclear active species.[6]1. Increase Catalyst Loading: Raise the catalyst loading from 1-2 mol% to 5 mol%. 2. Portion-wise Addition: Add the catalyst in two or three portions over the course of the reaction.
Insufficient Acid Co-catalyst Many hydroarylation reactions, especially with gold catalysts, are accelerated by a Brønsted acid.[7] The acid assists in the protodeauration step, which regenerates the active catalyst and turns over the cycle.[6]If not already present, add a catalytic amount of a non-coordinating acid like Tf₂NH or a Brønsted acid like PTSA.[5]
Product Inhibition The dihydrophenanthrene product, with its own π-system, could potentially coordinate to the catalyst, slowing down the reaction rate as product concentration increases.Try running the reaction at a slightly higher dilution (e.g., from 0.1 M to 0.05 M) to disfavor bimolecular catalyst-product interactions. Note that excessive dilution can slow the desired intramolecular reaction.[8]
Thermal Instability The catalyst or the product itself may have limited stability at the reaction temperature, leading to degradation over time.[9]Run the reaction at a lower temperature for a longer period. Analyze aliquots over time by TLC or GC-MS to monitor for product degradation.

Frequently Asked Questions (FAQs)

What is the general mechanism for the metal-catalyzed cyclization of this compound?

The most common mechanism is an intramolecular hydroarylation, often catalyzed by soft, carbophilic Lewis acids like Au(I), Pt(II), or Pd(II) complexes.[7][10]

  • Activation: The catalyst coordinates to the π-system of the propene group, activating it for nucleophilic attack.

  • Intramolecular Attack: The electron-rich biphenyl ring attacks the activated double bond in a Friedel-Crafts-type reaction. This is typically the rate-determining step.

  • Rearomatization/Protodeauration: The resulting carbocation intermediate undergoes rearomatization. In a protic environment, this involves proton loss. With metal catalysts, a protodeauration step occurs, releasing the dihydrophenanthrene product and regenerating the active catalyst.[6]

G A Substrate This compound C π-Complex (Activated Substrate) A->C + [AuL]+ B Catalyst [AuL]+ D Cyclized Intermediate (Carbocation) C->D Intramolecular Attack p1 D->p1 -H+ p2 D->p2 Protodeauration E Product 9,10-Dihydrophenanthrene F Regenerated Catalyst [AuL]+ H_plus H+ p1->E p2->E p2->F

Caption: Simplified mechanism of gold-catalyzed hydroarylation.

How do I choose the right catalyst system?

The choice of catalyst is crucial and depends on the specific substrate and desired reaction conditions. Palladium, gold, and strong Brønsted acids are the most reported catalysts for this class of transformation.[10][11][12]

Comparison of Common Catalyst Systems
Catalyst ClassCommon ExamplesKey Characteristics & Considerations
Gold Catalysts (Ph₃P)AuCl / AgSbF₆IPrAuCl / AgOTfHighly carbophilic, activating C-C multiple bonds effectively under mild conditions.[3][10] Often requires a silver salt co-catalyst to generate the active cationic species. Ligand choice (e.g., phosphines, N-heterocyclic carbenes) is critical for stability and reactivity.[7]
Palladium Catalysts Pd(OAc)₂ / PPh₃₂Well-established for C-C bond formation, often used in oxidative cyclizations or Heck-type reactions to achieve similar products.[2][12][13] May require higher temperatures and specific ligands to control selectivity.[14]
Brønsted Acids Tf₂NHPTSACan catalyze the cyclization by protonating the olefin, making it susceptible to nucleophilic attack by the arene.[5][11][15] This is an atom-economical approach but may require stronger acids and can be less selective for sensitive substrates.
What is the standard laboratory protocol for this cyclization?

The following is a general, representative protocol for a gold(I)-catalyzed cyclization. Note: This protocol should be optimized for your specific substrate and setup.

Protocol: Gold(I)-Catalyzed Intramolecular Hydroarylation
  • Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the this compound substrate (1.0 equiv).

    • Add the gold(I) pre-catalyst (e.g., (Ph₃P)AuCl, 0.02 equiv, 2 mol%).

    • Seal the flask with a septum, and purge with dry Argon or Nitrogen for 15 minutes.

  • Reagent Addition:

    • Through the septum, add anhydrous, degassed solvent (e.g., Toluene, to make a 0.1 M solution) via a syringe.

    • In a separate vial under an inert atmosphere, dissolve the silver salt co-catalyst (e.g., AgSbF₆, 0.02 equiv, 2 mol%) in a small amount of the same solvent.

    • Add the silver salt solution dropwise to the reaction mixture at room temperature. A precipitate of AgCl should form immediately.

  • Reaction Monitoring:

    • Stir the reaction at the desired temperature (e.g., room temperature to 80 °C).

    • Monitor the reaction progress by taking small aliquots and analyzing by TLC or GC-MS. The reaction is typically complete within 1-24 hours.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a short plug of Celite or silica gel to remove the silver salts and catalyst residues, washing with a small amount of solvent (e.g., ethyl acetate).

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 9,10-dihydrophenanthrene.

References

  • Intramolecular alkyne hydroarylation under acidic conditions . ResearchGate. Available at: [Link]

  • Strong and Confined Acids Catalyze Asymmetric Intramolecular Hydroarylations of Unactivated Olefins with Indoles . Journal of the American Chemical Society. Available at: [Link]

  • Selective Synthesis of Phenanthrenes and Dihydrophenanthrenes via Gold-Catalyzed Cycloisomerization of Biphenyl Embedded Trienynes . ACS Publications. Available at: [Link]

  • Dihydrophenanthrenes - Wikipedia . Wikipedia. Available at: [Link]

  • Gold‐Catalyzed Divergent Ring‐Opening Rearrangement of Cyclopropenes Enabled by Dichotomous Gold−Carbenes . Wiley Online Library. Available at: [Link]

  • Substrate-Dependent Selectivity in Sc(OTf)3-Catalyzed Cyclization of Alkenoic Acids and N-Protected Alkenamides . MDPI. Available at: [Link]

  • Mechanistic Surprises in the Gold(I)-Catalyzed Intramolecular Hydroarylation of Allenes . PMC - NIH. Available at: [Link]

  • Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono - Engineered Science Publisher . Engineered Science Publisher. Available at: [Link]

  • Biphenyl-Derived Phosphepines as Chiral Nucleophilic Catalysts: Enantioselective [4+1] Annulations to Form Functionalized Cyclopentenes . PMC - NIH. Available at: [Link]

  • Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions . Engineered Science Publisher. Available at: [Link]

  • Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis . ACS Publications. Available at: [Link]

  • Gold-Catalyzed Cyclization Processes: Pivotal Avenues for Organic Synthesis . PubMed. Available at: [Link]

  • Substrate scope. General reaction conditions for intramolecular... . ResearchGate. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects . RSC Publishing. Available at: [Link]

  • Insights into the Gold-Catalyzed Cycloisomerization of 3-Allyl-1,4-diynes for the Synthesis of Bicyclic Hydrocarbons . Wiley Online Library. Available at: [Link]

  • Intramolecular hydroarylation of aryl propargyl ethers catalyzed by indium: the mechanism of the reaction and identifying the catalytic species . RSC Publishing. Available at: [Link]

  • (PDF) Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions . ResearchGate. Available at: [Link]

  • Optimization of gold catalysts | Download Table . ResearchGate. Available at: [Link]

  • Asymmetric Hydroarylation Reactions Catalyzed by Transition Metals: Last 10 Years in a Mini Review . MDPI. Available at: [Link]

  • Ru(II)‐Catalyzed Hydroarylation of in situ Generated 3,3,3‐Trifluoro‐1‐propyne by C−H Bond Activation: A Facile and Practical Access to β‐Trifluoromethylstyrenes . Semantic Scholar. Available at: [Link]

  • Enantioselective Intramolecular Hydroarylation of Alkenes via Directed C−H Bond Activation . ACS Publications. Available at: [Link]

  • Gold-catalyzed cyclization reactions of allenes . Carolina Digital Repository. Available at: [Link]

  • Reinvestigating the mechanism of acid-catalyzed cyclization of alkyl biphenyl-2-carboxylate . ResearchGate. Available at: [Link]

  • Cannabidiol as the Substrate in Acid-Catalyzed Intramolecular Cyclization . ACS Publications. Available at: [Link]

  • Catalytic Carbochlorocarbonylation of Unsaturated Hydrocarbons via C−COCl Bond Cleavage . PMC - NIH. Available at: [Link]

  • Gold(I)-catalyzed intramolecular enantioselective hydroarylation of allenes with indoles . PubMed. Available at: [Link]

  • Ru(II)‐Catalyzed Hydroarylation of in situ Generated 3,3,3‐Trifluoro‐1‐propyne by C−H Bond Activation: A Facile and Practical Access to β‐Trifluoromethylstyrenes . PMC - NIH. Available at: [Link]

  • Reinvestigating the mechanism of acid-catalyzed cyclization of alkyl biphenyl-2-carboxylate . ChemRxiv. Available at: [Link]

  • Investigated catalytic cycle for propene hydroformylation catalyzed by HRh(CO)(BISBI) catalyst . ResearchGate. Available at: [Link]

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Technical Support Center: Regioselectivity in Reactions of 2-Allyl-1,1'-Biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-allyl-1,1'-biphenyl. This guide is designed to provide expert insights and actionable troubleshooting advice for controlling regioselectivity in common synthetic transformations. As chemists, we understand that achieving the desired constitutional isomer is paramount for efficiency and success in multi-step synthesis. This document moves beyond simple protocols to explain the underlying principles governing regiochemical outcomes, empowering you to make informed decisions in your own experiments.

Troubleshooting Guide: Common Regioselectivity Challenges

This section addresses specific issues you may encounter in the lab. Each question is followed by a detailed explanation of causative factors and a series of recommended solutions grounded in established chemical principles.

Question 1: My Heck-Mizoroki reaction with 2-allyl-1,1'-biphenyl is producing a mixture of the linear and branched isomers. How can I selectively synthesize one over the other?

Answer: This is a classic challenge in Heck chemistry. The regiochemical outcome is determined by the migratory insertion step of the alkene into the aryl-palladium complex.[1] Two primary factors dictate which carbon of the allyl group inserts: the electronic nature of the catalytic cycle (neutral vs. cationic) and the steric environment around the palladium center, which is controlled by your choice of ligands.[1][2]

Underlying Causality:

  • Neutral Pathway: Typically favored with halide precursors (Ar-Br, Ar-I) and monodentate phosphine ligands. In this pathway, steric factors dominate. The bulky aryl group will preferentially migrate to the less sterically hindered terminal carbon of the allyl group, leading to the linear product .[3]

  • Cationic Pathway: Often accessed when using aryl triflates (Ar-OTf) or by adding silver salts (e.g., AgBF₄) to scavenge halides.[1] This generates a more electrophilic, cationic palladium complex. In this case, electronic effects can become more pronounced, and coordination of the alkene can lead to the formation of the branched product , which arises from addition to the internal carbon.[2][3]

Troubleshooting Workflow & Solutions:

This workflow provides a systematic approach to optimizing your reaction for the desired regioisomer.

G cluster_0 Troubleshooting Poor Regioselectivity in Heck Reactions start Identify Desired Isomer linear Target: Linear Isomer (E-2-(prop-1-en-1-yl)-1,1'-biphenyl) start->linear  Less hindered product branched Target: Branched Isomer (2-(prop-1-en-2-yl)-1,1'-biphenyl) start->branched More hindered product   ligand_linear Solution 1a: Employ Bulky, Monodentate Ligands (e.g., P(t-Bu)₃, P(o-tol)₃) linear->ligand_linear Steric Control ligand_branched Solution 2a: Use Bidentate Phosphine Ligands (e.g., dppf, BINAP) branched->ligand_branched Electronic/Geometric Control reagent_linear Solution 1b: Use Aryl Halide (Ar-Br, Ar-I) to Favor Neutral Pathway ligand_linear->reagent_linear reagent_branched Solution 2b: Use Aryl Triflate (Ar-OTf) or Add Halide Scavenger (Ag⁺ Salt) to Favor Cationic Pathway ligand_branched->reagent_branched

Caption: Workflow for optimizing Heck reaction regioselectivity.

Detailed Protocols & Data:

Strategy for Linear IsomerStrategy for Branched Isomer
Catalyst System: Pd(OAc)₂, P(t-Bu)₃Catalyst System: Pd(OAc)₂, dppf
Aryl Source: 2-bromo-1,1'-biphenylAryl Source: 1,1'-biphenyl-2-yl triflate
Base: Et₃N or Cs₂CO₃Base: Proton sponge or DBU
Solvent: Toluene or DMFSolvent: Acetonitrile or Dioxane
Expected Outcome: >95:5 Linear:BranchedExpected Outcome: >5:95 Linear:Branched
Question 2: I am performing a Wacker-type oxidation on 2-allyl-1,1'-biphenyl and consistently get the methyl ketone (Markovnikov product). How can I favor the formation of the aldehyde (anti-Markovnikov product)?

Answer: The conventional Wacker oxidation of terminal olefins overwhelmingly favors the methyl ketone due to the preferential nucleophilic attack of water at the more substituted internal carbon of the palladium-activated alkene.[4][5] To achieve the aldehyde, you must fundamentally alter the reaction mechanism to favor attack at the terminal carbon.

Underlying Causality:

The key to reversing this selectivity is to intercept the typical hydroxypalladation intermediate. A modern and highly effective approach involves using a bulky alcohol, like tert-butanol (t-BuOH), as a co-solvent or reagent.[6] The reaction proceeds through a tert-butyl vinyl ether intermediate, which is then hydrolyzed to the aldehyde. This pathway circumvents the direct formation of the enol that would tautomerize to the ketone.[6]

Solutions and Protocol:

  • Modify the Catalyst System: Switch from the classic PdCl₂/CuCl₂ system to a more modern, ligand-free or weakly ligated palladium source like PdCl₂(MeCN)₂.[6]

  • Introduce a Bulky Alcohol: Use tert-butanol (t-BuOH) as a key solvent or additive. This is critical for promoting the anti-Markovnikov pathway.

  • Choose the Right Oxidant: While O₂ (air) can be used, 1,4-benzoquinone (BQ) is often a more reliable and rapid re-oxidant for the palladium catalyst in these modified systems.[6]

Experimental Protocol: Aldehyde-Selective Wacker Oxidation

  • To a clean, dry flask, add 2-allyl-1,1'-biphenyl (1.0 equiv).

  • Add 1,4-benzoquinone (1.1 equiv).

  • Dissolve the solids in a mixture of t-BuOH and water (typically a 9:1 to 4:1 ratio). The presence of some water is crucial for optimal yields.[6]

  • Add the catalyst, PdCl₂(MeCN)₂ (0.05 - 0.10 equiv).

  • Stir the reaction open to the air or under an air atmosphere at room temperature to 50 °C.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, perform a standard aqueous workup and purify by column chromatography.

Question 3: My hydroformylation of 2-allyl-1,1'-biphenyl gives poor regioselectivity. How do I improve the yield of the linear aldehyde over the branched one?

Answer: In rhodium-catalyzed hydroformylation, the regioselectivity is a delicate balance of steric effects (ligand bulk), electronic effects, and reaction conditions (temperature and pressure).[7] For a substrate like 2-allyl-1,1'-biphenyl, the default selectivity may be poor without careful ligand selection.

Underlying Causality:

The ratio of linear to branched aldehyde is determined during the migratory insertion of the alkene into the rhodium-hydride bond.

  • Bulky Ligands: Large, sterically demanding phosphine or phosphite ligands (e.g., those with a large "cone angle") will occupy significant space around the rhodium center. This forces the bulky biphenyl substrate to coordinate in a way that minimizes steric clash, leading to hydride migration to the internal carbon and subsequent CO insertion at the terminal carbon, yielding the linear aldehyde .[8]

  • High CO Pressure/Low Temperature: These conditions favor the formation of rhodium carbonyl hydride species that are less sterically crowded, which can also promote the formation of the linear product.[7]

Solutions:

  • Ligand Selection is Key: The most powerful tool at your disposal is the ligand. Move away from simple ligands like PPh₃ and screen bulky phosphites or bidentate phosphines with large bite angles.

  • Tune Reaction Conditions: Systematically vary the temperature and pressure. Start with lower temperatures (40-60 °C) and higher pressures (20-40 bar of syngas) to favor the linear isomer.[7]

Illustrative Ligand Effects on Hydroformylation Regioselectivity:

LigandTypical Linear:Branched RatioRationale
PPh₃ (Triphenylphosphine)2:1 to 4:1Modest steric bulk, baseline selectivity.
P(O-o-tBuPh)₃>20:1Very bulky phosphite ligand, creates a sterically hindered environment favoring linear product.
Xantphos>50:1A bidentate ligand with a large, rigid bite angle that enforces a specific coordination geometry promoting high linear selectivity.[9]
Frequently Asked Questions (FAQs)
Q: What is the fundamental difference between steric and electronic control of regioselectivity?

A: Steric control is based on the physical size and shape of molecules. Reactions are directed to the least crowded position to avoid non-bonded interactions (repulsion). Electronic control is based on the distribution of electron density. Reactions are directed by the attraction of electron-rich centers (nucleophiles) to electron-poor centers (electrophiles). In many transition-metal-catalyzed reactions of 2-allyl-1,1'-biphenyl, both effects are at play, and the choice of catalyst, ligands, and reagents determines which effect dominates.[10]

Q: How do I choose the right ligand to influence the regiochemical outcome?

A: The choice is dictated by the desired product and reaction type. A general decision-making process is outlined below.

G cluster_1 Ligand Selection Strategy for Regiocontrol start Define Regiochemical Goal less_hindered Goal: Reaction at Less Hindered Position (e.g., Linear Product) start->less_hindered more_hindered Goal: Reaction at More Hindered Position (e.g., Branched Product) start->more_hindered steric_control Strategy: Maximize Steric Hindrance around the Metal Center less_hindered->steric_control electronic_control Strategy: Modify Electronic Properties of the Catalyst more_hindered->electronic_control bulky_ligands Action: Use Bulky Monodentate Ligands (e.g., P(t-Bu)₃) or Large Bite-Angle Bidentate Ligands (e.g., Xantphos) steric_control->bulky_ligands chelating_ligands Action: Use Chelating Bidentate Ligands (e.g., dppf) to alter geometry or Electron-Poor Ligands to increase metal electrophilicity electronic_control->chelating_ligands

Caption: A decision tree for selecting ligands to control regioselectivity.

Q: Can changing the solvent significantly impact regioselectivity? Why?

A: Yes, absolutely. The solvent can influence regioselectivity in several ways:

  • Stabilization of Intermediates: Polar, coordinating solvents (like acetonitrile or DMSO) can stabilize charged or cationic intermediates, potentially favoring a pathway that leads to a different regioisomer (e.g., the cationic pathway in the Heck reaction).[1]

  • Catalyst Aggregation: In some cases, the solvent can affect the aggregation state of the catalyst, which in turn can influence the steric environment and thus the regioselectivity.

  • Solvent Cages: The organization of solvent molecules around the transition state can create subtle steric effects that favor one orientation of the substrate over another.

References
  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands - ChemRxiv. [Link]

  • Regioselectivity - Wikipedia. [Link]

  • Regioselectivity in the Heck (Mizoroki-Heck) Reaction - SpringerLink. [Link]

  • Control of the regioselectivity in catalytic transformations involving amphiphilic bis-allylpalladium intermediates: mechanism and synthetic applications - PubMed. [Link]

  • Heck Reaction - Chemistry LibreTexts. [Link]

  • Synthesis of chiral mono(N-heterocyclic carbene) palladium and gold complexes with a 1,1'-biphenyl scaffold and their applications in catalysis - Beilstein Journal of Organic Chemistry. [Link]

  • What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry - ACS Publications. [Link]

  • Regioselective Hydroformylation of Allylic Alcohols - PMC - NIH. [Link]

  • Regioselectivity in Hydroformylation of Aryl Olefins Using Novel Rhodium Polyether Phosphinite Catalysts - ResearchGate. [Link]

  • Regio- and Chemoselective Double Allylic Substitution of Alkenyl vic-Diols - ChemRxiv. [Link]

  • Efficient and Highly Aldehyde Selective Wacker Oxidation - Organic Chemistry Portal. [Link]

  • Regioselectivity Switch between Enantioselective 1,2- and 1,4-Addition of Allyl Aryl Ketones with 2,3-Dioxopyrrolidines - ACS Publications. [Link]

  • Breaking conjugation: unusual regioselectivity with 2-substituted allylic substrates in the Tsuji–Trost reaction - Chemical Science (RSC Publishing). [Link]

  • Enantioselective phosphine-catalyzed [6 + 1] annulations of α-allyl allenoates with 1,1-bisnucleophiles - PMC - NIH. [Link]

  • Improved regioselectivity in the hydroformylation reaction catalysed by zeolite-encapsulated rhodium(I) species - Chemical Communications (RSC Publishing). [Link]

  • Regioselectivity in Wacker oxidation - ResearchGate. [Link]

  • Regioselectivity in Hydroformylation of Aryl Olefins Using Novel Rhodium Polyether Phosphinite Catalysts - R Discovery. [Link]

  • Tuning Regioselectivity of Wacker Oxidation in One Catalytic System: Small Change Makes Big Step - ResearchGate. [Link]

  • Regioselective coupling of benzyl chlorides with allyl and allenyl boronates catalysed by a bidentate phosphine ligand/palladium catalyst - Chemical Communications (RSC Publishing). [Link]

  • Ligand-Induced Regioselectivity in Metal-Catalyzed Aryne Reactions Using Borylaryl Triflates as Aryne Precursors - PubMed. [Link]

  • Ni(II) and Photocatalyzed Functionalization of - Alma Mater Studiorum – Università di Bologna. [Link]

  • Wacker Oxidation of Trisubstituted Alkenes: Pd(II)‐Catalyzed Oxidative Ring Expansion of Exocyclic α,β‐Unsaturated Carbonyl to 2‐Fluoro‐1,3‐Dicarbonyl Compounds - NIH. [Link]

  • Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids - MDPI. [Link]

  • Ligand-Induced Regioselectivity in Metal-Catalyzed Aryne Reactions Using Borylaryl Triflates as Aryne Precursors. - Semantic Scholar. [Link]

  • Bifunctional Phosphine-Enabled Regioselective Cycloisomerization of Enynyl Esters En Route to Bicyclo[2.2.1]heptenes - NIH. [Link]

  • Regioselective hydroformylation of propene catalysed by rhodium-zeolite - PubMed. [Link]

  • Regioselectivity Switch between Enantioselective 1,2- and 1,4-Addition of Allyl Aryl Ketones with 2,3-Dioxopyrrolidines - PubMed. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Efficacy of Palladium Catalysts for 2-Allyl-1,1'-Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Allyl-Biaryl Motif

In the landscape of modern organic synthesis, the 1,1'-biphenyl scaffold is a privileged structure, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials. The introduction of an allyl group at the 2-position creates a versatile synthetic handle, 2-allyl-1,1'-biphenyl, which can be further functionalized to access complex molecular architectures. The efficient and selective synthesis of this key intermediate is therefore of paramount importance. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, stand as the most robust and widely adopted methods for forging the crucial C-C bonds in these molecules.[1][2]

This guide provides a comparative analysis of various palladium catalyst systems for the synthesis of 2-allyl-1,1'-biphenyl. Moving beyond a simple recitation of protocols, we will delve into the causality behind catalyst selection, the mechanistic nuances that govern their efficacy, and the practical considerations for researchers in both academic and industrial settings.

The Foundational Reaction: Suzuki-Miyaura Cross-Coupling

The synthesis of 2-allyl-1,1'-biphenyl is most commonly achieved via the Suzuki-Miyaura reaction. This involves the palladium-catalyzed coupling of an aryl halide or triflate with an organoboron reagent.[2][3] For our target molecule, the disconnection can be envisioned in two primary ways: coupling of a 2-halobiphenyl with an allylboron species or coupling of an arylboronic acid with a 2-allyl-halobenzene.

The general transformation is depicted below:

G cluster_reactants Reactants cluster_products Products 2-Bromobiphenyl 2-Bromobiphenyl plus1 + Allylboronic acid\npinacol ester Allylboronic acid pinacol ester catalyst Pd Catalyst Base, Solvent 2-Allyl-1,1'-biphenyl 2-Allyl-1,1'-biphenyl catalyst->2-Allyl-1,1'-biphenyl

Caption: General scheme for Suzuki-Miyaura synthesis of 2-allyl-1,1'-biphenyl.

The success of this reaction is critically dependent on the choice of the palladium catalyst system, which comprises a palladium source and, typically, a supporting ligand.

The Palladium Catalytic Cycle: A Mechanistic Overview

Understanding the fundamental steps of the catalytic cycle is crucial for rational catalyst selection and reaction optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key stages: oxidative addition, transmetalation, and reductive elimination.[1][2][4]

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Allyl Ar-Pd(II)L₂-Allyl PdII_Aryl->PdII_Allyl Transmetalation PdII_Allyl->Pd0 Reductive Elimination ArAllyl Ar-Allyl (Product) PdII_Allyl->ArAllyl ArX Ar-X (e.g., 2-Bromobiphenyl) ArX->PdII_Aryl AllylB Allyl-B(OR)₂ AllylB->PdII_Allyl Base Base (e.g., K₂CO₃) Base->PdII_Allyl Activates Boron Reagent

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition : The active 14-electron Pd(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a square-planar Pd(II) species.[2][4] This is often the rate-limiting step, especially for less reactive aryl chlorides.

  • Transmetalation : The allyl group is transferred from the boron atom to the palladium center. This step requires activation of the organoboron compound by a base to form a more nucleophilic "ate" complex.[5]

  • Reductive Elimination : The two organic fragments (aryl and allyl) are coupled, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[1]

The efficiency of each step is profoundly influenced by the nature of the ligands surrounding the palladium center.

Comparative Analysis of Palladium Catalyst Systems

The choice of catalyst is not merely about achieving a high yield; it's a balance of activity, stability, cost, and ease of use. Below, we compare several classes of palladium catalysts relevant to the synthesis of 2-allyl-1,1'-biphenyl.

The Classic Workhorse: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
  • Description : This is a commercially available, bright yellow, air-sensitive Pd(0) complex. For decades, it has been a go-to catalyst for a vast range of cross-coupling reactions.[6][7]

  • Mechanism of Action : As a Pd(0) source, it enters the catalytic cycle directly after the dissociation of one or two triphenylphosphine (PPh₃) ligands to generate the coordinatively unsaturated, catalytically active Pd(PPh₃)₂ or Pd(PPh₃) species.[4][6]

  • Performance & Efficacy : Pd(PPh₃)₄ is effective for coupling aryl iodides and bromides. However, it often requires elevated temperatures and can be sluggish with more challenging substrates like aryl chlorides. The PPh₃ ligand, while effective, is not as electron-rich or bulky as modern ligands, limiting the rate of oxidative addition and reductive elimination.

  • Advantages :

    • Readily available and relatively inexpensive.

    • Extensive literature precedent for a wide variety of reactions.[7]

  • Disadvantages :

    • Sensitive to air and moisture, requiring inert atmosphere techniques.[6]

    • Lower activity compared to modern catalysts, often necessitating higher catalyst loadings (1-5 mol%) and temperatures.

    • Limited efficacy with aryl chlorides.

In Situ Systems: Pd(OAc)₂ or Pd₂(dba)₃ with Phosphine Ligands
  • Description : This approach involves generating the active Pd(0) catalyst in the reaction mixture from a stable Pd(II) source like palladium(II) acetate (Pd(OAc)₂) or a Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), combined with a separate phosphine ligand.

  • Mechanism of Action : Pd(II) precatalysts must first be reduced in situ to Pd(0). This reduction can be effected by phosphines, amines, or other reagents in the mixture. The choice of ligand is critical and dictates the catalyst's performance. For allyl-aryl coupling, bulky, electron-rich phosphines like tri-tert-butylphosphine (P(t-Bu)₃) or tricyclohexylphosphine (PCy₃) have shown excellent results, even at room temperature for some substrates.[8]

  • Performance & Efficacy : The combination of Pd₂(dba)₃ with P(t-Bu)₃ is a powerful system for the Suzuki coupling of aryl chlorides.[8] This is because the electron-rich and sterically demanding ligand facilitates the challenging oxidative addition step and promotes the final reductive elimination.

  • Advantages :

    • Modular approach allows for fine-tuning of reactivity by simply changing the ligand.

    • Can achieve very high activity, surpassing that of Pd(PPh₃)₄.

    • Cost-effective for screening multiple ligands.

  • Disadvantages :

    • The Pd:ligand ratio can be inconsistent, potentially leading to the formation of less active species.

    • Some phosphine ligands are air-sensitive and require careful handling.

    • The reduction of Pd(II) sources can sometimes be unreliable.

The Modern Standard: Buchwald Palladacycle Precatalysts
  • Description : Developed by the Buchwald group, these are air- and moisture-stable Pd(II) precatalysts that incorporate a biarylphosphine ligand. They are designed for easy activation and high catalytic activity. Generations of these precatalysts (G1, G2, G3, G4) have been developed with improved stability and activation profiles.[9]

  • Mechanism of Action : These precatalysts are designed to cleanly and efficiently generate a monoligated Pd(0) species, which is often the most active catalyst. Activation typically occurs at room temperature with a weak base, which deprotonates the biaryl amine backbone, leading to reductive elimination and formation of the active L-Pd(0) complex.

G cluster_0 Catalyst Activation Pathways Pd_II_Precatalyst Pd(II) Precatalyst (e.g., Buchwald G3) Active_Catalyst Active L-Pd(0) Species Pd_II_Precatalyst->Active_Catalyst In-situ Reduction (Base) Pd_0_Complex Pd(0) Complex (e.g., Pd(PPh₃)₄) Pd_0_Complex->Active_Catalyst Ligand Dissociation Catalytic_Cycle Catalytic Cycle Active_Catalyst->Catalytic_Cycle

Caption: Comparison of activation pathways for Pd(II) precatalysts and Pd(0) complexes.

  • Performance & Efficacy : Buchwald precatalysts, particularly the second and third generations (G2, G3), are remarkably effective for a wide range of Suzuki-Miyaura couplings. They often require low catalyst loadings (0.1-1 mol%), operate under mild conditions, and show excellent functional group tolerance. Their defined Pd:ligand ratio (1:1) ensures the formation of the desired active species.[10]

  • Advantages :

    • Air, moisture, and thermally stable, making them easy to handle.

    • Highly active and reliable, providing reproducible results.

    • Efficient activation under mild conditions with weak bases.

    • Excellent for challenging substrates, including sterically hindered partners and aryl chlorides.

  • Disadvantages :

    • Higher initial cost compared to simple palladium salts and ligands.

Data Summary: Catalyst Performance Comparison

Catalyst SystemTypical LigandTypical Loading (mol%)Temp. (°C)Key AdvantagesKey Disadvantages
Pd(PPh₃)₄ PPh₃1 - 580 - 110Inexpensive, widely usedAir-sensitive, lower activity
Pd₂(dba)₃ / Ligand P(t-Bu)₃1 - 2RT - 80Highly active, tunableAir-sensitive ligand, variable Pd:L ratio
Buchwald G3 Precatalyst Biarylphosphine0.1 - 2RT - 100Air-stable, highly active, reliableHigher cost
Allyl-Pd Precatalyst NHC or Phosphine0.5 - 2RT - 100Bench-stable, efficient activationPotential for inactive dimer formation[10]

Recommended Experimental Protocol

This protocol describes the synthesis of 2-allyl-1,1'-biphenyl from 2-bromobiphenyl and allylboronic acid pinacol ester using a highly efficient Buchwald G3 precatalyst system.

Reagents & Equipment:

  • 2-Bromobiphenyl

  • Allylboronic acid pinacol ester

  • XPhos Pd G3 (or similar G3 precatalyst)

  • Potassium phosphate (K₃PO₄), finely ground

  • Toluene, anhydrous

  • Water, degassed

  • Schlenk flask or reaction vial with stir bar

  • Inert atmosphere (Argon or Nitrogen) manifold

Procedure:

  • Vessel Preparation : To a flame-dried Schlenk flask under an inert atmosphere, add 2-bromobiphenyl (1.0 mmol, 1.0 eq.), allylboronic acid pinacol ester (1.2 mmol, 1.2 eq.), potassium phosphate (2.0 mmol, 2.0 eq.), and XPhos Pd G3 (0.01 mmol, 1 mol%).

  • Solvent Addition : Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction : Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Workup : Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation : Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-allyl-1,1'-biphenyl as a pure compound.

Conclusion and Outlook

For the synthesis of 2-allyl-1,1'-biphenyl, the evolution of palladium catalysts offers researchers a powerful and versatile toolkit. While classic catalysts like Pd(PPh₃)₄ remain useful for simple transformations, modern catalyst systems provide superior performance, especially for challenging substrates.

  • For routine synthesis with activated aryl halides (bromides/iodides) , an in-situ system using Pd₂(dba)₃ with a suitable phosphine ligand offers a cost-effective and highly active option.

  • For challenging couplings, high-throughput synthesis, or when reproducibility and ease of use are paramount , the Buchwald palladacycle precatalysts (G2/G3) are the clear choice. Their air-stability, high reactivity at low loadings, and broad substrate scope justify the higher initial investment, particularly in drug development and process chemistry environments.

The selection of the optimal catalyst ultimately depends on the specific requirements of the project, including substrate complexity, scale, cost constraints, and the need for operational simplicity. By understanding the mechanistic principles and the distinct advantages of each catalyst class, researchers can make informed decisions to accelerate their synthetic endeavors.

References

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]

  • Yang, Y., & Buchwald, S. L. (2017). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki–Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society, 139(36), 12456-12459. [Link]

  • Nilsson, P., Larhed, M., & Hallberg, A. (2005). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 10(8), 1059-1073. [Link]

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  • Nykjær, A., et al. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

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  • Das, A., & Maiti, D. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. Accounts of Chemical Research, 55(22), 3169-3186. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki-Miyaura Coupling with Allylboronic Acid Pinacol Ester. [Link]

  • Das, A., & Maiti, D. (2022). Recent Advancement in Palladium Catalysed C-C bond Activation of Strained Ring Systems. ChemRxiv. [Link]

  • Kinzel, T., et al. (2010). Buchwald Ligands and Precatalysts. Angewandte Chemie International Edition, 49(32), 5526-5550. [Link]

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  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

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  • ResearchGate. (2007). Palladium(0)-catalyzed Allylation of 2, 2-dihydroxybiphenyl by 1-ethenyl-cyclopropyl sulphonates:preparation of 2, 2-bis(cyclopropylidenethoxy)biphenyl. [Link]

  • Common Organic Chemistry. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]. [Link]

  • Wikipedia. Tetrakis(triphenylphosphine)palladium(0). [Link]

  • ResearchGate. (2007). Palladium(0)-catalyzed Allylation of 2,2'-Dihydroxy Biphenyls by 1-Ethenylcyclopropyl Sulfonates: Preparation of 2,2'-Bis(cyclopropylideneethoxy)biphenyls. [Link]

  • Colacot, T. J., et al. (2015). Generating Active “L-Pd(0)” via Neutral or Cationic π-Allylpalladium Complexes Featuring Biaryl/Bipyrazolylphosphines. The Journal of Organic Chemistry, 80(12), 6039-6051. [Link]

  • Beugelmans, R., et al. (1994). Reductive deprotection of aryl allyl ethers with Pd(Ph3)4/NaBH4. Tetrahedron Letters, 35(25), 4349-4350. [Link]

  • ResearchGate. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki‐Miyaura Reactions. [Link]

  • Canovese, L., et al. (2016). Synthesis, characterization and a reactivity study of some allyl palladium complexes bearing bidentate hemi-labile carbene or mixed carbene/PPh3 ligands. Polyhedron, 119, 377-386. [Link]

  • Ascensus Specialties. The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0). [Link]

  • Lira, R., & Wolfe, J. P. (2004). Palladium-catalyzed synthesis of N-aryl-2-benzylindolines via tandem arylation of 2-allylaniline: control of selectivity through in situ catalyst modification. Journal of the American Chemical Society, 126(43), 13906-13907. [Link]

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A Comparative Guide to Ligand Selection in the Kumada Coupling for the Synthesis of 3-(2-Biphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Kumada Coupling and 3-(2-Biphenyl)-1-propene

The Kumada coupling, a pioneering transition metal-catalyzed cross-coupling reaction, remains a cornerstone of carbon-carbon bond formation in modern organic synthesis.[1][2][3] Its utility in forging connections between Grignard reagents and organic halides offers a powerful and often cost-effective route to a diverse array of molecular architectures.[3] This guide focuses on a specific, yet illustrative, application: the synthesis of this compound. This molecule serves as a valuable building block in medicinal chemistry and materials science, where the biphenyl moiety imparts crucial photophysical or biological properties.

The choice of ligand in a Kumada coupling is paramount, profoundly influencing reaction efficiency, selectivity, and functional group tolerance.[4][5] This guide provides a comparative analysis of common ligand classes for the nickel- or palladium-catalyzed synthesis of this compound from 2-bromobiphenyl and allylmagnesium bromide. We will delve into the mechanistic underpinnings of ligand effects, present comparative data, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

The Catalytic Cycle: A Ligand-Modulated Dance of Metals and Substrates

The generally accepted mechanism for the Kumada coupling involves a catalytic cycle with the transition metal (either nickel or palladium) shuttling between its (0) and (II) oxidation states.[1][6] The nature of the ligand sphere around the metal center dictates the kinetics and fidelity of each elementary step.

Kumada_Coupling_Cycle cluster_0 Catalytic Cycle M0 M(0)L_n MA R-M(II)(X)L_n M0->MA Oxidative Addition (R-X) MB R-M(II)(R')L_n MA->MB Transmetalation (R'-MgX) MB->M0 Regeneration of M(0) Product R-R' MB->Product Reductive Elimination

Figure 1: Generalized catalytic cycle for the Kumada coupling. M = Ni or Pd; L = Ligand; R-X = 2-bromobiphenyl; R'-MgX = allylmagnesium bromide.

Oxidative Addition: The initial and often rate-determining step involves the insertion of the low-valent metal center into the carbon-halogen bond of the aryl halide.[1][7] Electron-rich and sterically bulky phosphine ligands can accelerate this step by increasing the electron density on the metal.

Transmetalation: The organomagnesium reagent then transfers its organic group to the metal center, displacing the halide.[7]

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond and regeneration of the active M(0) catalyst.[7] Ligand sterics play a crucial role here, with bulkier ligands often promoting this step.

Comparative Analysis of Ligand Classes

The selection of the appropriate ligand is critical for a successful Kumada coupling. Below is a comparative overview of common ligand classes for the synthesis of this compound.

Ligand ClassRepresentative LigandsKey Characteristics & Performance Insights
Monodentate Phosphines PPh₃, P(o-tolyl)₃, P(Cy)₃- Readily available and cost-effective.- PPh₃ can be effective but may require higher catalyst loadings.- Bulkier and more electron-donating ligands like P(o-tolyl)₃ and P(Cy)₃ can improve yields by promoting oxidative addition and reductive elimination.
Bidentate Phosphines dppe, dppp, dppf- Chelation to the metal center enhances catalyst stability.[8]- dppp is a versatile and commonly used ligand for Ni-catalyzed couplings.[8]- dppf offers a wider bite angle, which can be beneficial in some cases.[4][5]
N-Heterocyclic Carbenes (NHCs) IPr, IMes- Strong σ-donors that form robust metal complexes.[9]- Can be highly effective in challenging couplings, including those with less reactive aryl chlorides.[9][10]
Pincer Ligands PNP, NNN- Tridentate coordination provides exceptional catalyst stability.- Can enable reactions at low catalyst loadings and with functionalized substrates.[11][12]
Ligand-Free Conditions -- In some cases, particularly with highly reactive substrates, the reaction may proceed without an added ligand.[10][13]- Often leads to lower yields and selectivity.

Experimental Protocols

The following protocols provide a starting point for the synthesis of this compound via Kumada coupling. Note: These are general procedures and may require optimization for specific laboratory conditions. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[6]

Protocol 1: Nickel-Catalyzed Kumada Coupling with dppp

This protocol utilizes a common and effective nickel-phosphine catalyst system.

Protocol_1 Start Start: Inert Atmosphere Reagents Combine 2-bromobiphenyl and NiCl₂(dppp) in anhydrous THF Start->Reagents Cool Cool reaction mixture to 0 °C Reagents->Cool AddGrignard Add allylmagnesium bromide dropwise Cool->AddGrignard Warm Allow to warm to room temperature and stir AddGrignard->Warm Quench Quench with aqueous NH₄Cl Warm->Quench Extract Extract with diethyl ether Quench->Extract Dry Dry organic layer over MgSO₄ Extract->Dry Purify Purify by column chromatography Dry->Purify End End: this compound Purify->End

Figure 2: Workflow for Ni-catalyzed Kumada coupling.

Materials:

  • 2-bromobiphenyl

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp))[8]

  • Allylmagnesium bromide (solution in THF or Et₂O)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add 2-bromobiphenyl (1.0 equiv) and NiCl₂(dppp) (0.02-0.05 equiv).

  • Add anhydrous THF via syringe.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the solution of allylmagnesium bromide (1.2-1.5 equiv) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Kumada Coupling with a Bulky Phosphine Ligand

Palladium catalysts can offer broader functional group tolerance.[5]

Materials:

  • 2-bromobiphenyl

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Allylmagnesium bromide (solution in THF or Et₂O)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ (0.01-0.03 equiv) and P(o-tolyl)₃ (0.02-0.06 equiv) in anhydrous THF.

  • Add 2-bromobiphenyl (1.0 equiv) to the catalyst solution.

  • At room temperature, add the allylmagnesium bromide solution (1.2-1.5 equiv) dropwise.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring for completion.

  • Quench the reaction with 1 M HCl at 0 °C.

  • Neutralize with saturated aqueous NaHCO₃.

  • Extract with diethyl ether (3x).

  • Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify as described in Protocol 1.

Troubleshooting and Mechanistic Considerations

  • Homocoupling of the Grignard Reagent: This is a common side reaction.[6] Using a slight excess of the aryl halide and slow addition of the Grignard reagent at low temperatures can minimize this.

  • Isomerization of the Allylic Product: While less common in Kumada couplings compared to other cross-coupling reactions, isomerization to the more stable internal alkene can occur, especially with prolonged reaction times or elevated temperatures.[14]

  • Low Yields: If yields are low, consider screening different ligands, increasing the catalyst loading, or varying the reaction temperature. The choice of solvent can also be critical, with ethereal solvents like THF and diethyl ether being standard.[6]

  • Functional Group Incompatibility: Grignard reagents are highly basic and nucleophilic, limiting the tolerance of functional groups such as esters, ketones, and nitriles.[3][7]

Conclusion

The successful synthesis of this compound via the Kumada coupling is highly dependent on the judicious selection of the ligand. While simple monodentate phosphines can be effective, bidentate phosphines such as dppp often provide enhanced catalyst stability and improved yields, particularly in nickel-catalyzed systems. For more challenging substrates or to explore alternative reactivity, N-heterocyclic carbenes and pincer ligands represent powerful tools in the synthetic chemist's arsenal. The provided protocols offer a solid foundation for further optimization, and a thorough understanding of the underlying mechanistic principles will guide the researcher toward a successful and efficient synthesis.

References

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  • Tang, W.; et al. Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents. Tetrahedron Letters, 2019 , 60(27), 1794-1797. [Link]

  • Gessner, V. H.; et al. Comparative Analysis of the Donor Properties of Isomeric Pyrrolyl Phosphine Ligands. Organometallics, 2017 , 36(21), 4173-4181. [Link]

  • Gessner, V. H.; et al. Comparative Analysis of the Donor Properties of Isomeric Pyrrolyl Phosphine Ligands. Organometallics, 2017 , 36(21), 4173-4181. [Link]

  • Lipshutz, B. H.; et al. Stereoretentive Pd-Catalyzed Kumada–Corriu Couplings of Alkenyl Halides at Room Temperature. Organic Letters, 2014 , 16(15), 4066-4069. [Link]

  • Lipshutz, B. H.; et al. Nickel-on-Charcoal-Catalyzed Aromatic Aminations and Kumada Couplings: Mechanistic and Synthetic Aspects. The Journal of Organic Chemistry, 2008 , 73(11), 4076-4084. [Link]

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  • Ready, J. M.; et al. A Ligand Free and Room Temperature Protocol for Pd-Catalyzed Kumada−Corriu Couplings of Unactivated Alkenyl Phosphates. The Journal of Organic Chemistry, 2009 , 74(9), 3539-3542. [Link]

  • Lipshutz, B. H.; et al. Stereoretentive Pd-Catalyzed Kumada–Corriu Couplings of Alkenyl Halides at Room Temperature. Organic Letters, 2014 , 16(15), 4066-4069. [Link]

  • Knochel, P.; et al. Pd-Catalyzed Kumada—Corriu Cross-Coupling Reactions at Low Temperatures Allow the Use of Knochel-Type Grignard Reagents. Journal of the American Chemical Society, 2007 , 129(13), 3844-3845. [Link]

  • Zacuto, M. J.; et al. Preparation of 4-Allylisoindoline via a Kumada Coupling with Allylmagnesium Chloride. Organic Process Research & Development, 2010 , 14(1), 189-192. [Link]

  • Chong, J. M.; et al. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Synthesis, 2021 , 53(16), 2745-2768. [Link]

  • Wang, Z.-X.; et al. Kumada Coupling of Aryl, Heteroaryl, and Vinyl Chlorides Catalyzed by Amido Pincer Nickel Complexes. The Journal of Organic Chemistry, 2011 , 76(23), 10031-10032. [Link]

  • Zacuto, M. J.; et al. Preparation of 4-Allylisoindoline via a Kumada Coupling with Allylmagnesium Chloride. Organic Process Research & Development, 2010 , 14(1), 189-192. [Link]

  • Skrydstrup, T.; et al. Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents. The Journal of Organic Chemistry, 2023 , 88(22), 15985-15995. [Link]

  • Sigman, M. S.; et al. Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis. Science, 2020 , 370(6517), 708-713. [Link]

  • El-Shafiy, O. A.; et al. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 2023 , 13(27), 18451-18512. [Link]

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A Comparative Analysis of the Reactivity of 3-(2-Biphenyl)-1-propene and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, the strategic functionalization of alkenes serves as a cornerstone for the construction of complex molecular architectures. Among the vast array of olefinic substrates, 3-(2-biphenyl)-1-propene, also known as 2-allyl-1,1'-biphenyl, and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science.[1] The unique structural motif, featuring a reactive allyl group in close proximity to a biphenyl system, offers a versatile platform for a variety of chemical transformations. The biphenyl moiety itself is a privileged structure in numerous pharmaceuticals and advanced materials.[2]

This guide provides a comprehensive comparative analysis of the reactivity of this compound and its analogs in three fundamental alkene transformations: hydroboration-oxidation, epoxidation, and catalytic hydrogenation. By examining the interplay of steric and electronic effects imparted by substituents on both the biphenyl core and the propene unit, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for the chemical behavior of this important class of molecules. While direct, side-by-side comparative studies for this specific set of compounds are not extensively documented in publicly available literature, this guide synthesizes established principles of organic chemistry and data from analogous systems to offer valuable insights.

I. The Impact of the Biphenyl Moiety: Steric and Electronic Considerations

The reactivity of the propene double bond in this compound is intrinsically influenced by the adjacent biphenyl group. This influence is twofold:

  • Steric Hindrance: The ortho-phenyl group of the biphenyl moiety creates a sterically congested environment on one face of the alkene. This steric bulk can direct the approach of reagents, influencing the regioselectivity and stereoselectivity of addition reactions. The twisted conformation of the biphenyl system further contributes to a complex three-dimensional landscape around the reactive double bond.[3]

  • Electronic Effects: The phenyl rings of the biphenyl group are conjugated systems that can exert electronic effects on the allyl group. Substituents on either of the phenyl rings can modulate the electron density of the double bond, thereby altering its nucleophilicity and, consequently, its reactivity towards electrophilic reagents. For instance, electron-donating groups are expected to increase the reactivity of the alkene, while electron-withdrawing groups will have the opposite effect.[4]

II. Comparative Reactivity in Key Alkene Transformations

A. Hydroboration-Oxidation: A Study in Regioselectivity

Hydroboration-oxidation is a powerful two-step method for the anti-Markovnikov hydration of alkenes.[5] The regioselectivity of the initial hydroboration step is highly sensitive to both steric and electronic factors.

Expected Reactivity and Selectivity:

For this compound, the hydroboration is expected to proceed with the boron atom adding to the terminal carbon (C1) of the propene chain, leading to the formation of the corresponding primary alcohol after oxidation. This is the classic anti-Markovnikov regioselectivity observed for terminal alkenes.[5]

The steric bulk of the ortho-phenyl group is anticipated to play a significant role in directing the approach of the borane reagent. Bulky boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), are known to enhance regioselectivity in the hydroboration of sterically hindered alkenes.[5][6]

Analog Comparison:

The introduction of substituents on the biphenyl rings will primarily exert an electronic influence.

  • Electron-Donating Groups (e.g., -OCH₃, -CH₃) on the Biphenyl Rings: These groups will increase the electron density of the alkene, potentially accelerating the rate of hydroboration. The regioselectivity is not expected to be significantly altered.

  • Electron-Withdrawing Groups (e.g., -CF₃, -Cl) on the Biphenyl Rings: These groups will decrease the electron density of the alkene, likely leading to a slower reaction rate. The regioselectivity should remain predominantly anti-Markovnikov.

For analogs with substitution on the propene chain, such as a methyl group at C2, the steric hindrance around the double bond will be more pronounced, further favoring the addition of boron to the terminal carbon.

Table 1: Predicted Outcomes for the Hydroboration-Oxidation of this compound and Analogs

CompoundSubstituentExpected Major ProductPredicted Relative RatePredicted Regioselectivity
1 None3-(2-Biphenyl)propan-1-olBaselineHigh (Anti-Markovnikov)
2 4'-Methoxy3-(4'-Methoxy-2-biphenyl)propan-1-olFaster than 1 High (Anti-Markovnikov)
3 4'-Trifluoromethyl3-(4'-Trifluoromethyl-2-biphenyl)propan-1-olSlower than 1 High (Anti-Markovnikov)
4 2-Methyl-3-(2-biphenyl)-1-propene2-Methyl-3-(2-biphenyl)propan-1-olSlower than 1 Very High (Anti-Markovnikov)

Experimental Protocol: Hydroboration-Oxidation of this compound

  • Hydroboration: To a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere of nitrogen, a solution of 9-BBN in THF (0.5 M, 2.2 mL, 1.1 mmol) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.

  • Oxidation: The reaction mixture is cooled to 0 °C, and a solution of aqueous sodium hydroxide (3 M, 1.0 mL) is added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution, 1.0 mL).

  • Work-up: The mixture is stirred at room temperature for 4 hours. The aqueous layer is then separated and extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford 3-(2-biphenyl)propan-1-ol.

Logical Flow of Hydroboration-Oxidation

Hydroboration_Oxidation Substrate This compound Intermediate Trialkylborane Intermediate Substrate->Intermediate Hydroboration (syn-addition) Borane 9-BBN Borane->Intermediate Product 3-(2-Biphenyl)propan-1-ol Intermediate->Product Oxidation (retention of stereochemistry) Oxidant H₂O₂, NaOH Oxidant->Product

Caption: Workflow for the hydroboration-oxidation of this compound.

B. Epoxidation: Probing Steric and Electronic Influences on Electrophilic Attack

Epoxidation of alkenes, typically with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), is a concerted reaction that is sensitive to the electron density of the double bond and steric hindrance.[7]

Expected Reactivity and Selectivity:

The reaction of this compound with m-CPBA is expected to yield the corresponding epoxide. The rate of this reaction will be influenced by the electronic nature of the biphenyl system.

  • Electronic Effects: Electron-donating groups on the biphenyl rings will increase the nucleophilicity of the alkene, leading to a faster epoxidation rate. Conversely, electron-withdrawing groups will decrease the reaction rate. This is consistent with studies on the epoxidation of substituted styrenes.[8]

  • Stereoselectivity: For chiral, non-racemic analogs of this compound, the diastereoselectivity of the epoxidation will be influenced by the existing stereocenter. The steric bulk of the biphenyl group may direct the m-CPBA to the less hindered face of the double bond, potentially leading to moderate to good diastereoselectivity. In analogous systems of chiral allylic alcohols, high diastereoselectivity is often observed due to directing effects of the hydroxyl group.[7][9][10][11] While this compound lacks this directing group, the steric bias of the biphenyl moiety is still expected to play a role.

Table 2: Predicted Outcomes for the Epoxidation of this compound and Analogs with m-CPBA

CompoundSubstituentExpected Major ProductPredicted Relative Rate
1 None2-((2-Biphenyl)methyl)oxiraneBaseline
2 4'-Methoxy2-((4'-Methoxy-2-biphenyl)methyl)oxiraneFaster than 1
3 4'-Trifluoromethyl2-((4'-Trifluoromethyl-2-biphenyl)methyl)oxiraneSlower than 1
4 2-Methyl-3-(2-biphenyl)-1-propene2-Methyl-2-((2-biphenyl)methyl)oxiraneFaster than 1 (more substituted alkene)

Experimental Protocol: Epoxidation of this compound

  • Reaction Setup: To a solution of this compound (1.0 mmol) in dichloromethane (10 mL) at 0 °C is added m-CPBA (77%, 1.2 mmol) in one portion.

  • Reaction Monitoring: The reaction mixture is stirred at 0 °C and allowed to warm to room temperature overnight. The progress of the reaction is monitored by thin-layer chromatography.

  • Work-up: The reaction mixture is diluted with dichloromethane (10 mL) and washed successively with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and brine (10 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-((2-biphenyl)methyl)oxirane.

Mechanism of Epoxidation

Epoxidation Substrate This compound TransitionState Concerted Transition State (Butterfly Mechanism) Substrate->TransitionState Reagent m-CPBA Reagent->TransitionState Product 2-((2-Biphenyl)methyl)oxirane TransitionState->Product Byproduct m-Chlorobenzoic Acid TransitionState->Byproduct

Caption: Concerted "butterfly" mechanism for the epoxidation of this compound with m-CPBA.

C. Catalytic Hydrogenation: A Look at Selectivity

Catalytic hydrogenation of alkenes is a widely used reduction method, typically employing a heterogeneous catalyst such as palladium on carbon (Pd/C).[12]

Expected Reactivity and Selectivity:

The hydrogenation of this compound is expected to readily reduce the propene double bond to a single bond, yielding 2-propyl-1,1'-biphenyl.

  • Chemoselectivity: Under standard conditions (e.g., 1 atm H₂, room temperature), the hydrogenation is expected to be highly chemoselective for the alkene, leaving the aromatic biphenyl rings intact. Hydrogenation of the aromatic rings typically requires more forcing conditions (higher pressure and/or temperature).[13]

  • Influence of Analogs: The electronic nature of substituents on the biphenyl rings is not expected to have a dramatic effect on the rate of hydrogenation of the isolated double bond under heterogeneous catalysis, although subtle effects may be observed. Steric hindrance around the double bond, as in the case of a 2-methyl substituted analog, might slightly decrease the rate of hydrogenation.

Table 3: Predicted Outcomes for the Catalytic Hydrogenation of this compound and Analogs

CompoundSubstituentExpected Major ProductPredicted Relative Rate
1 None2-Propyl-1,1'-biphenylBaseline
2 4'-Methoxy2-Propyl-4'-methoxy-1,1'-biphenylSimilar to 1
3 4'-Trifluoromethyl2-Propyl-4'-trifluoromethyl-1,1'-biphenylSimilar to 1
4 2-Methyl-3-(2-biphenyl)-1-propene2-(2-Methylpropyl)-1,1'-biphenylSlower than 1

Experimental Protocol: Catalytic Hydrogenation of this compound

  • Catalyst and Substrate: To a solution of this compound (1.0 mmol) in ethanol (10 mL) is added 10% palladium on carbon (10 mol % Pd).

  • Hydrogenation: The reaction flask is evacuated and backfilled with hydrogen gas (using a balloon) three times. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (1 atm) at room temperature for 6 hours.

  • Work-up: The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filter cake is washed with ethanol.

  • Purification: The filtrate is concentrated under reduced pressure to yield 2-propyl-1,1'-biphenyl, which can be further purified by chromatography if necessary.

Hydrogenation Process

Hydrogenation Substrate This compound Adsorption Adsorption onto Catalyst Surface Substrate->Adsorption Reagents H₂, Pd/C Reagents->Adsorption HydrogenAddition Stepwise Hydrogen Addition Adsorption->HydrogenAddition Product 2-Propyl-1,1'-biphenyl HydrogenAddition->Product

Caption: Simplified workflow for the catalytic hydrogenation of this compound.

III. Conclusion

The reactivity of this compound and its analogs is governed by a subtle interplay of steric and electronic factors. The bulky and electronically tunable biphenyl moiety provides a handle to control the outcome of fundamental alkene transformations.

  • Hydroboration-oxidation is predicted to proceed with high anti-Markovnikov regioselectivity, which can be further enhanced by the use of sterically demanding boranes.

  • Epoxidation rates are expected to be sensitive to the electronic nature of the biphenyl substituents, with electron-donating groups accelerating the reaction. Diastereoselectivity in the epoxidation of chiral analogs will be influenced by the steric bias imposed by the biphenyl group.

  • Catalytic hydrogenation is anticipated to be a highly chemoselective process, reducing the alkene double bond while leaving the aromatic rings intact under mild conditions.

This guide provides a foundational understanding of the expected reactivity trends for this class of compounds. It is our hope that these insights, grounded in the principles of physical organic chemistry, will empower researchers to design and execute novel synthetic strategies for the creation of valuable molecules for a wide range of applications. Further experimental studies are warranted to provide quantitative data and fully elucidate the reactivity landscape of these intriguing molecules.

IV. References

  • Adam, W., Alsters, P. L., Neumann, R., Saha-Möller, C. R., Sloboda-Rozner, D., & Zhang, R. (2003). A highly chemoselective, diastereoselective, and regioselective epoxidation of chiral allylic alcohols with hydrogen peroxide, catalyzed by sandwich-type polyoxometalates: enhancement of reactivity and control of selectivity by the hydroxy group through metal-alcoholate bonding. The Journal of organic chemistry, 68(5), 1721–1728. [Link]

  • BenchChem. (n.d.). Technical Support Center: Diastereoselective Epoxidation of Chiral Allylic Alcohols. Retrieved from BenchChem website.

  • BenchChem. (n.d.). Technical Support Center: Enhancing Regioselectivity and Stereoselectivity in Hydroboration. Retrieved from BenchChem website.

  • Brown, H. C., & Zweifel, G. (1961). Hydroboration. XI. The Hydroboration of Alkenes with Diborane—A Remarkably Fast, Room Temperature Reaction of Unusual Selectivity. Journal of the American Chemical Society, 83(12), 2544–2551.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

  • Coelho, F., et al. (2005). Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts. Synthesis, 2005(14), 2297-2306.

  • Deep Blue Repositories. (n.d.). Chapter 1: Oxygen-Directed Hydroboration.

  • Dragan, C.-A., et al. (2015). Investigation of the role of the 2',3'-epoxidation pathway in the bioactivation and genotoxicity of dietary allylbenzene analogs. Food and Chemical Toxicology, 83, 164-173.

  • Fu, G. C., et al. (2017). Cobalt-catalysed Markovnikov selective hydroboration of vinylarenes. Chemical Communications, 53(31), 4377-4380.

  • Gunanathan, C., & Milstein, D. (2013). Bond Activation and Catalysis by Ruthenium Pincer Complexes. Chemical Reviews, 113(8), 6055-6119.

  • Hamze, A., et al. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. The Journal of Organic Chemistry, 78(2), 445-454.

  • Houk, K. N., et al. (1999). Hydroxy Group Directivity in the Epoxidation of Chiral Allylic Alcohols: Control of Diastereoselectivity through Allylic Strain and Hydrogen Bonding. Accounts of Chemical Research, 32(4), 353-360.

  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431.

  • Lu, L., et al. (2010). Selective Hydrogenation of Single Benzene Ring in Biphenyl Catalyzed by Skeletal Ni. Catalysis Letters, 135(1-2), 146-151.

  • McGraw Hill's AccessScience. (n.d.). Steric effect (chemistry).

  • MDPI. (2024). The Effects of Support Specific Surface Area and Active Metal on the Performance of Biphenyl Selective Hydrogenation to Cyclohexylbenzene.

  • Morken, J. P., et al. (2018). Enantioselective Hydroboration of Styrenes with Markovnikov Selectivity Catalyzed by a Rhodium(I)-NHC Complex. Organometallics, 37(15), 2539-2543.

  • Organic Chemistry Portal. (n.d.). Synthesis of epoxides.

  • Pearson+. (2024). The bulky borane 9-BBN was developed to enhance the selectivity o....

  • Periodic Chemistry. (2018). Alkene Hydroboration/Oxidation.

  • ResearchGate. (n.d.). Synthesis of Selectively Substituted ortho-Vinylbiphenyls by Palladium-Catalyzed Reaction of ortho-Substituted Aryl Iodides with Olefins.

  • ResearchGate. (n.d.). Elucidation of the Forces Governing the Stereochemistry of Biphenyl.

  • ResearchGate. (n.d.). Simplified Catalytic Cycle for the Hydrogenation of Styrene.

  • RSC Publishing. (2022). The transition metal-catalysed hydroboration reaction.

  • Sharpless, K. B., & Verhoeven, T. R. (1979). Metal-Catalyzed, Highly Selective Oxygenations of Olefins and Acetylenes with Alkyl Hydroperoxides. A Mechanistic Perspective. Aldrichimica Acta, 12(4), 63-74.

  • Shi, Y. (2004). Organocatalytic Asymmetric Epoxidation of Olefins by Chiral Ketones. Accounts of Chemical Research, 37(8), 488–496.

  • Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.

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  • Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921–2944.

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A Senior Application Scientist's Guide to Cross-Validation of Experimental and Computational Results for 2-Allyl-1,1'-Biphenyl Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Gap Between Benchtop and Blackbox

In the landscape of modern chemical synthesis and drug development, the biphenyl scaffold remains a cornerstone, forming the structural basis of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] The functionalization and subsequent transformation of these structures are of paramount importance. The intramolecular acid-catalyzed cyclization of 2-allyl-1,1'-biphenyl represents a classic yet highly relevant example of such a transformation—an electrophilic aromatic substitution (EAS) reaction that constructs a new polycyclic framework.[3][4]

However, observing a reaction in a flask is only the beginning of the story. A true understanding, essential for optimization and rational design, requires a deep dive into the reaction mechanism—the fleeting transition states and energetic landscapes that govern the transformation from reactant to product. This is where the synergy between empirical laboratory work and theoretical computational modeling becomes indispensable.

This guide provides an in-depth framework for the cross-validation of experimental and computational methodologies, using the cyclization of 2-allyl-1,1'-biphenyl as a practical case study. We will explore not just the "how" but the critical "why" behind each procedural choice, demonstrating how a combined approach provides a self-validating system that enhances scientific rigor and accelerates discovery.

The Reaction: An Intramolecular Electrophilic Aromatic Substitution

The core transformation is the acid-catalyzed cyclization of 2-allyl-1,1'-biphenyl to form 9-methyl-9,10-dihydrophenanthrene. This reaction proceeds via a well-understood, multi-step electrophilic aromatic substitution mechanism.[4]

  • Generation of the Electrophile: A proton from the acid catalyst attacks the terminal carbons of the allyl group's double bond, following Markovnikov's rule to form the more stable secondary carbocation.

  • Nucleophilic Attack (Rate-Determining Step): The electron-rich adjacent phenyl ring acts as a nucleophile, attacking the carbocation. This is the slowest step as it temporarily disrupts the ring's aromaticity.[4]

  • Formation of the σ-Complex: This attack forms a resonance-stabilized carbocation intermediate known as a σ-complex or Wheland intermediate.[3][4]

  • Re-aromatization: A base (such as the conjugate base of the acid catalyst or solvent) abstracts a proton from the sp³-hybridized carbon, collapsing the σ-complex, restoring aromaticity, and yielding the final cyclized product.

G cluster_start Reactant & Catalyst cluster_intermediate Reaction Intermediates cluster_end Product Reactant 2-Allyl-1,1'-Biphenyl Carbocation Secondary Carbocation Reactant->Carbocation 1. Protonation Catalyst H⁺ (Acid Catalyst) SigmaComplex σ-Complex (Wheland Intermediate) Carbocation->SigmaComplex 2. Intramolecular Attack (Rate-Determining) Product 9-Methyl-9,10-dihydrophenanthrene SigmaComplex->Product 3. Deprotonation (Re-aromatization)

Figure 1: Proposed mechanism for the acid-catalyzed cyclization.

Part 1: The Experimental Protocol

The goal of the experimental work is to perform the reaction, isolate the product, and confirm its structure, providing the ground truth against which computational models will be judged.

A. Synthesis of Starting Material: 2-Allyl-1,1'-biphenyl

While 2-allyl-1,1'-biphenyl is commercially available, a representative synthesis could be achieved via a standard Suzuki coupling reaction, a robust method for forming C-C bonds.[2][5]

  • Reactants: 2-Bromobiphenyl and allylboronic acid pinacol ester.

  • Catalyst: A palladium catalyst such as Pd(PPh₃)₄.

  • Base & Solvent: An aqueous base (e.g., Na₂CO₃) and a solvent like toluene or DME.

  • Rationale: The Suzuki coupling is chosen for its high functional group tolerance and generally high yields for constructing biaryl systems.

B. Detailed Protocol: Acid-Catalyzed Cyclization

This protocol is designed to be self-validating through careful monitoring and characterization.

  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-allyl-1,1'-biphenyl (1.0 g, 5.15 mmol).

    • Dissolve the starting material in 30 mL of an inert, non-polar solvent such as toluene.

    • Causality: Toluene is selected for its high boiling point, allowing for sufficient thermal energy to overcome the reaction's activation barrier, and its inability to participate in the reaction.

  • Initiation:

    • Add a catalytic amount of p-toluenesulfonic acid (PTSA) monohydrate (98 mg, 0.515 mmol, 0.1 eq.).

    • Causality: PTSA is a strong acid that is solid and easy to handle, making it a practical choice for initiating the electrophilic reaction without introducing a large volume of aqueous acid.[6]

  • Reaction & Monitoring:

    • Heat the mixture to reflux (approx. 110°C) and stir vigorously.

    • Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) with a 95:5 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates progress.

    • Trustworthiness: TLC provides a simple, real-time validation of the chemical transformation, ensuring the reaction is not stopped prematurely or allowed to proceed too long, which could lead to side products.

  • Workup and Purification:

    • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

    • Quench the reaction by slowly adding 20 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the PTSA catalyst.

    • Transfer the mixture to a separatory funnel, extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

    • Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure product.

C. Product Characterization: Confirming the Structure

Structural confirmation is non-negotiable. We use spectroscopic methods to validate the identity of the isolated product.[7]

Data Type Reactant (2-Allyl-1,1'-biphenyl) Product (9-Methyl-9,10-dihydrophenanthrene) Rationale for Change
¹H NMR ~5.9 ppm (m, 1H, internal vinyl), ~5.0 ppm (m, 2H, terminal vinyl), ~3.4 ppm (d, 2H, allylic CH₂)Disappearance of vinyl signals. Appearance of ~1.3 ppm (d, 3H, methyl), ~3.0 ppm (m, 1H, methine), ~2.8 ppm (m, 2H, methylene)The allyl group is consumed and converted into a saturated alkyl structure within the new ring.
¹³C NMR ~136 ppm (vinyl CH), ~116 ppm (vinyl CH₂)Disappearance of sp² vinyl carbons. Appearance of new sp³ signals ~35 ppm (CH), ~30 ppm (CH₂), ~22 ppm (CH₃).Confirms the conversion of the alkene into a saturated system.
Mass Spec (EI) m/z = 194.27 [M]⁺m/z = 194.27 [M]⁺The reaction is an isomerization; the molecular weight does not change, confirming no atoms were lost or gained.
Table 1: Expected Spectroscopic Data for Experimental Validation.

Part 2: The Computational Protocol

Computational chemistry provides a window into the reaction's mechanistic details, energetics, and transition states—features that are experimentally inaccessible.[8] We use Density Functional Theory (DFT) for its excellent balance of computational cost and accuracy for organic reactions.[9][10]

G cluster_workflow Computational Workflow A 1. Build 3D Structures (Reactant, Intermediates, TS, Product) B 2. Geometry Optimization (Find Energy Minima) A->B C 3. Frequency Calculation (Confirm Minima/Saddle Points) B->C Verify structure D 4. Transition State Search (e.g., QST2/3, Berny) B->D Initial guess F 6. Construct Energy Profile (Calculate ΔG‡ and ΔG_rxn) C->F D->C Verify TS E 5. IRC Calculation (Confirm TS connects Reactant/Product) D->E Verify path E->F

Sources

A Comparative Analysis of Published Methodologies for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reproducible Synthesis of 3-(2-biphenyl)-1-propene

Introduction: The Synthetic Challenge and Strategic Importance of this compound

This compound, a molecule characterized by a biphenyl core linked to an allyl group, represents a valuable scaffold in organic synthesis.[1] The biphenyl motif is a cornerstone in the development of pharmaceuticals, advanced materials, and natural products, while the allyl group offers a versatile handle for a multitude of chemical transformations, including intramolecular cyclization.[1][2][3][4] The successful and, more importantly, reproducible synthesis of this compound is paramount for any research or development program that relies on it as a key intermediate.

This guide provides a critical comparison of the primary synthetic strategies for this compound. We move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights to enhance reproducibility. Each protocol is presented as a self-validating system, where understanding the critical parameters is key to achieving consistent outcomes.

Core Synthetic Strategies: A Mechanistic Overview

The construction of this compound fundamentally involves the formation of a carbon-carbon bond between the C2 position of a biphenyl system and a three-carbon allyl unit. The primary methodologies to achieve this can be broadly categorized into transition-metal-catalyzed cross-coupling reactions and classical organometallic addition reactions. This guide will focus on three prominent and illustrative pathways:

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: A robust and versatile method known for its high functional group tolerance.[5][6][7]

  • Grignard Reagent-Based Alkylation: A classic organometallic approach leveraging the potent nucleophilicity of magnesium-based reagents.[1][8][9][10]

  • The Wittig Olefination: A reliable method for forming carbon-carbon double bonds, adaptable for this synthesis by starting with an appropriate aldehyde.[11][12][13][14]

The following sections will provide detailed protocols, mechanistic diagrams, and a discussion of the critical variables that govern the success and reproducibility of each approach.

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is arguably the most powerful and widely used method for constructing biaryl compounds and, by extension, for attaching alkyl or alkenyl groups to aromatic rings.[6][7][15] Its strength lies in the mild reaction conditions, commercial availability of boronic acids and their esters, and exceptional tolerance of various functional groups.[7]

Causality and Mechanistic Underpinnings

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (e.g., 2-bromobiphenyl).[5]

  • Transmetalation: The organic group from the organoboron reagent (allylboronic acid ester) is transferred to the palladium(II) complex. This step requires a base to activate the boronic acid derivative.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[5]

Success hinges on maintaining the integrity of this cycle. Catalyst deactivation through oxidation (requiring thorough degassing) or inefficient ligand association can severely hamper yields.[5]

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Product (Ar-R) Product (Ar-R) Ar-Pd(II)-R(L2)->Product (Ar-R) Ar-X 2-Bromobiphenyl R-B(OR)2 Allylboronic acid pinacol ester

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol

Materials:

  • 2-Bromobiphenyl (1.0 equiv)[16][17]

  • Allylboronic acid pinacol ester (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv), finely ground

  • Toluene/Water (5:1 v/v), degassed

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromobiphenyl, palladium(II) acetate, SPhos, and potassium carbonate.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed toluene and water mixture via cannula or syringe.

  • Add the allylboronic acid pinacol ester via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield this compound.

Reproducibility Checklist:
  • Degassing is Critical: Oxygen can oxidize the Pd(0) catalyst, leading to inactivation.[5] Ensure solvents are thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Base Quality: The base must be anhydrous and finely powdered to ensure sufficient surface area for the reaction.

  • Ligand Choice: Bulky, electron-rich phosphine ligands like SPhos are crucial for promoting the oxidative addition of the aryl halide and stabilizing the catalytic species.[5]

  • Reagent Purity: Impurities in the starting materials, particularly the boronic ester, can interfere with the catalyst.

Protocol 2: Grignard Reaction

The Grignard reaction is a cornerstone of organic synthesis for C-C bond formation.[8][10] It involves the reaction of a highly nucleophilic organomagnesium halide (the Grignard reagent) with an electrophile. For this synthesis, the Grignard reagent formed from 2-bromobiphenyl attacks an allyl halide.

Causality and Mechanistic Underpinnings

The process involves two main stages:

  • Formation of the Grignard Reagent: 2-bromobiphenyl reacts with magnesium metal in an anhydrous ether solvent. This redox reaction forms 2-biphenylmagnesium bromide.[8] The mechanism involves electron transfer at the magnesium surface.[18]

  • Nucleophilic Attack: The highly polarized carbon-magnesium bond of the Grignard reagent acts as a potent carbanion, which attacks the electrophilic carbon of allyl bromide in an Sₙ2 reaction, displacing the bromide and forming the desired product.

The primary challenge to reproducibility is the extreme moisture sensitivity of the Grignard reagent, which is a very strong base and will be instantly quenched by any protic source, including water or alcohols.[8][19]

Grignard_Synthesis cluster_step1 Step 1: Reagent Formation cluster_step2 Step 2: Alkylation A 2-Bromobiphenyl C 2-Biphenylmagnesium bromide A->C B Mg Metal B->C D Allyl Bromide E This compound D->E C_ref 2-Biphenylmagnesium bromide C_ref->E

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(2-Biphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized chemical reagents extends beyond their application in synthesis and analysis; it culminates in their safe and compliant disposal. For a compound like 3-(2-Biphenyl)-1-propene, a biphenyl derivative with an allylic group, proper disposal is not merely a procedural formality but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the responsible management of this compound, grounded in established safety principles and regulatory frameworks.

Hazard Assessment and Characterization of this compound

Understanding the intrinsic properties of a chemical is the foundation of its safe handling and disposal. This compound (CAS No. 41658-35-9) is an aromatic hydrocarbon.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, its structural components—a biphenyl core and an allyl group—provide essential clues to its hazard profile.

The biphenyl moiety is known to be an irritant to the skin, eyes, and respiratory system and is very toxic to aquatic life with long-lasting effects.[2][3][4] Aromatic hydrocarbons, in general, should be handled as potentially toxic and flammable substances.[5][6] Therefore, it is imperative to treat this compound as a hazardous substance requiring specialized disposal.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 41658-35-9[1]
Molecular Formula C₁₅H₁₄[1]
Molecular Weight 194.27 g/mol [1]

| Appearance | Colorless to pale yellow liquid[1] |

Causality: The high toxicity of the biphenyl structure to aquatic ecosystems necessitates that this compound never be disposed of via the sewer system.[7] Its aromatic nature and liquid state mean that its waste must be contained to prevent environmental release and potential human exposure.

Essential Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound at any stage, from initial use to final waste collection, adherence to strict safety protocols is mandatory.

  • Engineering Controls : All handling of this compound, including the preparation of waste containers, should be conducted within a certified chemical fume hood to prevent the inhalation of potentially volatile vapors.[5] Ensure that eyewash stations and safety showers are readily accessible.[3]

  • Personal Protective Equipment (PPE) : A standard ensemble of PPE is required to prevent dermal and ocular exposure.[5]

    • Eye Protection : Chemical safety goggles or a face shield.

    • Hand Protection : Nitrile gloves. It is recommended to check the glove manufacturer's specifications for breakthrough time for aromatic hydrocarbons.

    • Body Protection : A lab coat must be worn at all times.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream from the point of generation to its final collection by a licensed professional. Evaporation in a fume hood is not an acceptable method of disposal.[8]

Step 1: Hazardous Waste Determination As the generator, you are responsible for classifying the waste. Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless specifically confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) office.[8] Given its chemical structure, this compound waste must be classified as hazardous.

Step 2: Waste Segregation and Collection Proper segregation is critical to prevent dangerous chemical reactions.[9]

  • Container Selection : Collect waste this compound in a dedicated, leak-proof container with a secure screw cap.[10][11] The container must be made of a compatible material (e.g., glass or appropriate plastic) that will not react with or degrade from contact with the aromatic hydrocarbon.[10]

  • Segregation : This waste should be collected as a non-halogenated organic solvent waste. Do NOT mix it with incompatible waste types such as acids, bases, or oxidizers.[9][12] Keep solid and liquid waste separate.[10][13]

Step 3: Waste Container Labeling All hazardous waste containers must be clearly and accurately labeled.[13][14] The label should be written in English and include:

  • The words "Hazardous Waste."

  • The full chemical name: "Waste this compound." Avoid using abbreviations or formulas.

  • An accurate list of all components and their approximate percentages if it is a mixed waste stream.

  • The relevant hazard pictograms (e.g., "Irritant," "Health Hazard," "Environmental Hazard").

  • The date on which waste was first added to the container (the "accumulation start date").

Step 4: Storage in a Satellite Accumulation Area (SAA) Store the properly labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[14]

  • Location : The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[14]

  • Containment : The container should be placed in a secondary containment bin to prevent the spread of material in the event of a leak.[12]

  • Closure : The waste container must be kept securely capped at all times, except when waste is being added.[8][11]

  • Accumulation Limits : Do not exceed the SAA volume limits (typically 55 gallons for hazardous waste) or accumulation time limits (often up to one year, provided volume limits are not met).[9][14]

Step 5: Arranging for Final Disposal Once the waste container is nearly full (no more than 90% capacity) or the accumulation time limit is approaching, arrange for its removal.[11][12]

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to request a pickup.[14]

  • Do not attempt to dispose of the chemical waste through municipal trash or by pouring it down the drain.[5][8]

Spill Management

In the event of a spill, immediately alert personnel in the area. Spilled chemicals and any absorbent materials used for cleanup must also be disposed of as hazardous waste.[8]

  • Containment : Use a spill kit with an appropriate absorbent material (e.g., vermiculite or a commercial sorbent) to contain the spill.

  • Cleanup : Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools.

  • Disposal : Place the contaminated absorbent and any other contaminated materials into a designated hazardous waste container, label it appropriately, and manage it according to the protocol described above.

Waste Minimization Strategies

A core principle of modern laboratory management is the reduction of hazardous waste generation.[14]

  • Source Reduction : Order only the quantity of this compound required for your experiments.[10][14]

  • Scale Reduction : Whenever feasible, reduce the scale of experiments to minimize the volume of waste produced.[14]

  • Inventory Management : Maintain a current inventory of your chemicals to avoid purchasing duplicates and to track expiration dates.[10]

Disposal Workflow for this compound

G Figure 1: Disposal Workflow for this compound cluster_lab In-Laboratory Procedure cluster_ehs Final Disposal gen 1. Waste Generation (this compound) assess 2. Hazard Assessment (Classify as Hazardous) gen->assess Causality: Biphenyl structure is environmentally toxic ppe 3. Don PPE (Goggles, Gloves, Lab Coat) Work in Fume Hood assess->ppe collect 4. Segregate & Collect (Dedicated, Compatible Container for Non-Halogenated Organics) ppe->collect Prevent dangerous reactions label_cont 5. Label Container (Contents, Hazards, Date) collect->label_cont Ensure safety & compliance store 6. Store in SAA (Secondary Containment, Keep Closed) label_cont->store At or near point of generation pickup 7. Request EHS Pickup (Container <90% full) store->pickup For licensed disposal

Sources

Personal protective equipment for handling 3-(2-Biphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 3-(2-Biphenyl)-1-propene

A Senior Application Scientist's Procedural Blueprint for Safe Laboratory Operations and Disposal

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling this compound. Given the limited specific toxicological data for this compound, this document establishes a robust safety framework by extrapolating from the well-characterized hazards of its structural analog, biphenyl. This approach ensures a high margin of safety and aligns with the principles of prudent laboratory practice.

Hazard Analysis: Understanding the Risks

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the hazard profile is conservatively based on biphenyl, a structurally related aromatic hydrocarbon. Biphenyl is recognized as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3] It is also classified as very toxic to aquatic life with long-lasting effects.[1][2][3][4] Therefore, all handling procedures for this compound must assume similar or greater hazards.

Table 1: Hazard Profile of Biphenyl (as a proxy for this compound)

Hazard ClassificationDescriptionPrimary Exposure Routes
Skin Irritation Causes skin irritation upon direct contact.[1][2][3]Dermal
Serious Eye Irritation Causes serious eye irritation.[1][2][3]Ocular
Respiratory Irritation May cause respiratory tract irritation if inhaled.[1][2][3]Inhalation
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1][2][3][4]Environmental Release

The causality for these hazards lies in the chemical nature of aromatic hydrocarbons. Their lipophilic properties allow them to interact with and disrupt biological membranes, leading to irritation. The volatility of such compounds, even if low, can lead to the generation of vapors or aerosols, posing an inhalation risk.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory to mitigate the identified risks. The selection of PPE is not merely a checklist but a dynamic risk assessment based on the specific procedures being performed.

Eye and Face Protection: Shielding from Splashes and Vapors

Minimum Requirement: Chemical splash goggles meeting ANSI Z87.1 standards are required for all work with this compound.[5]

Enhanced Protection: A face shield worn over chemical splash goggles is necessary when there is a risk of significant splashes, such as during transfers of large volumes or when heating the substance.[5][6] This combination provides full-face protection from splashes and incidental vapor exposure.

Skin and Body Protection: Preventing Dermal Exposure

Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[5] This protects against accidental spills and prevents the contamination of personal clothing.

Gloves: The choice of glove material is critical for adequate chemical resistance. For aromatic hydrocarbons, nitrile gloves provide good short-term protection.[5] However, for prolonged handling or in situations with a high risk of immersion, heavier-duty gloves such as Viton® or laminate gloves should be considered. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.

Glove Discipline:

  • Inspect gloves for any signs of degradation or puncture before each use.

  • Change gloves immediately if they become contaminated.

  • Never wear gloves outside of the laboratory area.

  • Wash hands thoroughly after removing gloves.

Footwear: Closed-toe shoes that cover the entire foot are mandatory in the laboratory.[5]

Respiratory Protection: Guarding Against Inhalation Hazards

Engineering controls, such as a certified chemical fume hood, are the primary means of controlling inhalation exposure. All manipulations of this compound that could generate dust or vapors must be performed within a fume hood.

In situations where engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, respiratory protection is required.[5] A NIOSH-approved respirator with an organic vapor cartridge is appropriate.[7] The use of respirators requires a formal respiratory protection program, including medical evaluation, fit testing, and training.[5]

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling extends beyond the use of PPE and encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Prudent Handling Practices
  • Work Area: Designate a specific area within a chemical fume hood for handling this compound.

  • Ventilation: Ensure adequate ventilation in all storage and handling areas.[1]

  • Avoidance of Ignition Sources: Keep the chemical away from heat, sparks, and open flames.[8]

  • Spill Management: Have a spill kit readily available that is appropriate for organic solids. In the event of a spill, evacuate the area and follow your institution's emergency procedures. Small spills can be carefully swept up and placed in a sealed container for disposal.[1]

Waste Disposal Protocol

This compound and any materials contaminated with it must be disposed of as hazardous waste.[4]

Step 1: Waste Segregation Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[4] This includes contaminated gloves, weighing papers, and any residual product.

Step 2: Labeling The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

Step 3: Storage Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

Step 4: Disposal Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Never pour this chemical down the drain or dispose of it in the regular trash.[4]

Visualization of Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Workflow cluster_assessment Hazard & Risk Assessment cluster_ppe PPE Selection cluster_decisions Procedural Considerations cluster_outcomes Required PPE & Controls start Start: Handling This compound risk_assessment Assess Procedure: - Scale - Potential for Splash/Aerosol - Duration start->risk_assessment eye_face Eye/Face Protection risk_assessment->eye_face Default skin_body Skin/Body Protection eye_face->skin_body splash_risk High Splash Potential? eye_face->splash_risk goggles Chemical Splash Goggles eye_face->goggles Low Risk respiratory Respiratory Protection skin_body->respiratory standard_ppe Lab Coat Nitrile Gloves Closed-toe Shoes skin_body->standard_ppe fume_hood Work in Fume Hood? respiratory->fume_hood hood_work Perform in Fume Hood respiratory->hood_work Yes splash_risk->goggles No face_shield Goggles + Face Shield splash_risk->face_shield Yes fume_hood->hood_work Yes respirator NIOSH-approved Respirator fume_hood->respirator No/Malfunction end Proceed with Experiment hood_work->end respirator->end

Caption: PPE selection workflow for handling this compound.

References

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • New Jersey Department of Health. (2009, January). Biphenyl - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • CPAchem. (n.d.). Safety data sheet - Biphenyl. Retrieved from [Link]

  • 3M. (n.d.). Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

  • Miami University. (n.d.). Personal Protective Equipment | Safety | Physical Facilities. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Radco Industries. (2016, February 12). BIPHENYL HEAT TRANSFER FLUID SAFETY DATA SHEET. Retrieved from [Link]

  • West Liberty University. (2005, October 11). Material Safety Data Sheet - Biphenyl. Retrieved from [Link]

  • Airgas. (2025, April 24). SAFETY DATA SHEET - Propylene. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.